Product packaging for 9-Deacetyl adrogolide(Cat. No.:CAS No. 1027586-16-8)

9-Deacetyl adrogolide

Cat. No.: B15192000
CAS No.: 1027586-16-8
M. Wt: 357.5 g/mol
InChI Key: NJUODYIUKFWHNA-UZLBHIALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9-Deacetyl adrogolide is a useful research compound. Its molecular formula is C20H23NO3S and its molecular weight is 357.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO3S B15192000 9-Deacetyl adrogolide CAS No. 1027586-16-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1027586-16-8

Molecular Formula

C20H23NO3S

Molecular Weight

357.5 g/mol

IUPAC Name

[(1S,10R)-5-hydroxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-4-yl] acetate

InChI

InChI=1S/C20H23NO3S/c1-3-4-13-8-15-19(25-13)10-21-16-6-5-12-7-17(23)18(24-11(2)22)9-14(12)20(15)16/h7-9,16,20-21,23H,3-6,10H2,1-2H3/t16-,20+/m1/s1

InChI Key

NJUODYIUKFWHNA-UZLBHIALSA-N

Isomeric SMILES

CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)O)OC(=O)C

Canonical SMILES

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)O)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Adrogolide and its Active Metabolite, A-86929

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Adrogolide (ABT-431) and its active dopamine D1 receptor agonist, A-86929. The initial query regarding "9-Deacetyl adrogolide" has been interpreted as a likely reference to the active compound A-86929, as Adrogolide is a diacetylated prodrug. Deacetylation of Adrogolide yields A-86929. This document details the chemical synthesis, purification protocols, and relevant biological pathways associated with these compounds.

Introduction

Adrogolide (ABT-431) is a chemically stable prodrug that is rapidly converted in plasma to A-86929, a potent and selective full agonist of the dopamine D1 receptor. A-86929 has been investigated for its therapeutic potential in conditions such as Parkinson's disease and cocaine addiction. Due to the interest in its pharmacological activity, the synthesis of A-86929 and its prodrug, Adrogolide, is of significant interest to the scientific community.

Synthesis of A-86929

The enantioselective synthesis of A-86929 has been accomplished through various multi-step routes. One notable method involves a catalytic enantioselective one-pot aziridination, followed by a Friedel-Crafts cyclization and a mild Pictet-Spengler cyclization.[1][2] This approach has been reported to produce A-86929 with a high enantiomeric excess (95% ee) in a 56% overall yield over five steps.[1][2]

Experimental Protocol: Enantioselective Synthesis of A-86929

The following is a representative experimental protocol for the synthesis of A-86929.

Step 1: Synthesis of the Styrene Precursor

The synthesis begins with the preparation of a styrene derivative, a key intermediate. This is typically achieved through a Suzuki coupling reaction between a vinylborane and a substituted thiophene.

Step 2: Catalytic Enantioselective Aziridination and Friedel-Crafts Cyclization

This one-pot reaction is a critical step for establishing the stereochemistry of the final product. The styrene precursor is reacted with a nitrene source in the presence of a chiral catalyst. The resulting aziridine intermediate undergoes an in-situ Friedel-Crafts cyclization to form the tetracyclic core of A-86929.

Step 3: Pictet-Spengler Cyclization

The intermediate from the previous step is then subjected to a mild Pictet-Spengler cyclization to construct the final ring system of the A-86929 backbone.

Step 4: Demethylation

The final step in the synthesis of A-86929 is the demethylation of the methoxy groups on the aromatic ring to yield the free catechol functionality. This is often achieved using a strong Lewis acid such as boron tribromide (BBr3).

Purification of A-86929

Purification of the final A-86929 compound is typically achieved through standard laboratory techniques.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying the intermediates and the final product. The choice of eluent is critical for achieving good separation.

  • Recrystallization: Recrystallization from a suitable solvent system can be employed to obtain highly pure crystalline A-86929.

Quantitative Data for A-86929 Synthesis
StepReactionKey ReagentsYieldPurity (ee)
1-5Overall SynthesisChiral Catalyst, BBr₃56%95%

Synthesis of Adrogolide (ABT-431) from A-86929

Adrogolide is the diacetyl prodrug of A-86929. The synthesis involves the acetylation of the two phenolic hydroxyl groups of A-86929.

Experimental Protocol: Diacetylation of A-86929

The following is a general experimental protocol for the acetylation of a phenolic compound like A-86929, based on standard procedures.

Materials:

  • A-86929

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve A-86929 (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.2-2.5 equivalents) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield crude Adrogolide.

Purification of Adrogolide

The crude Adrogolide can be purified by the following methods:

  • Column Chromatography: Purification on a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively remove impurities.

  • Recrystallization: The purified Adrogolide can be further purified by recrystallization from an appropriate solvent to obtain a highly pure crystalline product.

Quantitative Data for Adrogolide Synthesis
StepReactionKey ReagentsTypical YieldPurity
1DiacetylationAcetic anhydride, Pyridine>90%>98%

Experimental and Logical Workflows

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_A86929 Synthesis of A-86929 cluster_Adrogolide Synthesis of Adrogolide Start Starting Materials Step1 Suzuki Coupling Start->Step1 Step2 Aziridination & Friedel-Crafts Step1->Step2 Step3 Pictet-Spengler Step2->Step3 Step4 Demethylation Step3->Step4 Purification1 Purification (Chromatography/ Recrystallization) Step4->Purification1 A86929 A-86929 Purification1->A86929 Step5 Diacetylation A86929->Step5 Starting Material Purification2 Purification (Chromatography/ Recrystallization) Step5->Purification2 Adrogolide Adrogolide Purification2->Adrogolide

Caption: Workflow for the synthesis and purification of A-86929 and Adrogolide.

Signaling Pathway of A-86929

A-86929 acts as a dopamine D1 receptor agonist. The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, stimulates the Gαs/olf subunit of the G protein. This initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the modulation of neuronal excitability and gene expression.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R Dopamine D1 Receptor G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to A86929 A-86929 (Agonist) A86929->D1R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates Response Cellular Response (Neuronal Excitability, Gene Expression) Downstream->Response Leads to

Caption: Simplified signaling pathway of the dopamine D1 receptor activated by A-86929.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 9-Deacetyl Adrogolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Deacetyl adrogolide, the active metabolite of the prodrug adrogolide, is a potent and highly selective full agonist of the dopamine D1 receptor. Its mechanism of action is centered on the stimulation of the D1 receptor, leading to the activation of downstream signaling cascades that play a crucial role in motor control, cognition, and reward pathways. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional outcomes associated with this compound's activity. Quantitative data from key in vitro and in vivo studies are summarized, and detailed experimental methodologies are provided.

Introduction

Adrogolide is a prodrug that undergoes rapid deacetylation in plasma to form its active metabolite, this compound (A-86929). This active compound has demonstrated significant potential in preclinical and clinical studies for the treatment of Parkinson's disease and cocaine dependence.[1][2][3] Its therapeutic effects are primarily attributed to its specific and potent agonism at the dopamine D1 receptor. This document will delve into the core mechanism of action of this compound, providing a detailed technical overview for research and drug development professionals.

Molecular Target and Binding Profile

The primary molecular target of this compound is the dopamine D1 receptor. In vitro functional assays have demonstrated that it is over 400 times more selective for the D1 receptor than the D2 receptor.[4]

Quantitative Data: Receptor Binding and Functional Activity

The following table summarizes the available quantitative data for this compound (A-86929) at dopamine D1 and D2 receptors.

ParameterDopamine D1 ReceptorDopamine D2 ReceptorSelectivity (D2/D1)Reference
Binding Affinity (Ki) ~50 nM (pKi = 7.3)> 1 µM> 20-fold[5]
Functional Potency (EC50) Low nanomolarHigh micromolar> 400-fold[4][6]

Signaling Pathways

Activation of the D1 receptor by this compound initiates a well-defined intracellular signaling cascade. The D1 receptor is a G-protein coupled receptor (GPCR) that is coupled to the Gαs/olf stimulatory G-protein.

The cAMP/PKA/DARPP-32 Signaling Cascade

The canonical signaling pathway activated by this compound is the cAMP/PKA/DARPP-32 pathway, which is highly enriched in the striatum.

  • Adenylyl Cyclase Activation: Upon agonist binding, the activated Gαs/olf subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[7]

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • DARPP-32 Phosphorylation: PKA then phosphorylates the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32) at the threonine-34 (Thr34) residue.[3][7]

  • Inhibition of Protein Phosphatase-1 (PP1): Phosphorylated DARPP-32 at Thr34 acts as a potent inhibitor of Protein Phosphatase-1 (PP1).[1][3]

  • Modulation of Downstream Effectors: The inhibition of PP1 leads to an increased phosphorylation state of numerous downstream effector proteins, thereby modulating their activity and leading to the physiological effects of D1 receptor stimulation.

Signaling Pathway Diagram

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9_Deacetyl_adrogolide This compound (A-86929) D1R Dopamine D1 Receptor 9_Deacetyl_adrogolide->D1R Binds to Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase ATP ATP Gs->AC Stimulates cAMP cAMP ATP:e->cAMP:w Converts to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 (Thr34) DARPP32->pDARPP32 PP1 PP1 pDARPP32->PP1 Inhibits Effectors Downstream Effectors PP1->Effectors Dephosphorylates Response Physiological Response Effectors->Response Leads to

Caption: D1 Receptor Signaling Pathway of this compound.

Experimental Protocols

In Vitro Assays

This assay measures the ability of this compound to stimulate the production of cAMP in cells expressing the D1 receptor.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the human dopamine D1 receptor are cultured to ~80-90% confluency.

  • Cell Preparation: Cells are harvested and washed with a suitable buffer (e.g., PBS).

  • Assay Reaction: Cell membranes are prepared and incubated with varying concentrations of this compound in the presence of ATP and a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • cAMP Measurement: The amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or a luminescent-based assay like the cAMP-Glo™ Assay.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value is determined.

This assay assesses the ability of this compound to induce the phosphorylation of DARPP-32 in a more physiologically relevant ex vivo preparation.[8][9]

Methodology:

  • Slice Preparation: Coronal slices of the striatum are prepared from rodent brains using a vibratome.

  • Incubation: Slices are incubated in artificial cerebrospinal fluid (aCSF) and treated with varying concentrations of this compound for a defined period.

  • Homogenization and Protein Quantification: After treatment, the slices are homogenized in a lysis buffer containing phosphatase inhibitors. The total protein concentration is determined using a standard method (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane is then probed with primary antibodies specific for phospho-Thr34-DARPP-32 and total DARPP-32.

  • Detection and Quantification: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The band intensities are quantified using densitometry, and the ratio of phospho-DARPP-32 to total DARPP-32 is calculated.

In Vivo Models

This model is used to assess the in vivo efficacy of D1 receptor agonists in reversing motor deficits associated with dopamine depletion.

Methodology:

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.

  • Stereotaxic Surgery: A unilateral lesion of the nigrostriatal pathway is created by injecting the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

  • Drug Administration: Following a recovery period, the rats are administered this compound.

  • Behavioral Assessment: Rotational behavior is monitored. A D1 agonist will induce contralateral rotations (away from the lesioned side). The number of rotations is counted over a specific period.

  • Data Analysis: The dose-response relationship for the induction of contralateral rotations is determined.

This non-human primate model closely mimics the motor symptoms of Parkinson's disease.[2][10]

Methodology:

  • Animal Selection and Housing: Common marmosets are used and housed under controlled conditions.

  • MPTP Administration: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered subcutaneously once daily for up to 5 days to induce parkinsonian symptoms.[10] A common dosing regimen is 2 mg/kg for the first two days, followed by 1 mg/kg for the next three days.[2]

  • Behavioral Scoring: Motor disability and locomotor activity are assessed using a standardized rating scale. This includes observing for symptoms such as bradykinesia and rigidity.

  • Drug Treatment: Adrogolide (the prodrug) is administered, and its effect on improving behavioral disability and locomotor activity scores is evaluated.

  • Data Analysis: Changes in behavioral scores from baseline are analyzed to determine the efficacy of the treatment.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation ReceptorBinding Receptor Binding Assays (Ki determination) FunctionalAssay Functional Assays (Adenylyl Cyclase, pDARPP-32) ReceptorBinding->FunctionalAssay RodentModel Unilateral 6-OHDA Rat Model (Rotational Behavior) FunctionalAssay->RodentModel Proceed to in vivo if promising PrimateModel MPTP-Lesioned Marmoset Model (Motor Disability Scoring) RodentModel->PrimateModel DataAnalysis Quantitative Analysis (EC50, Efficacy) PrimateModel->DataAnalysis MechanismConfirmation Confirmation of Mechanism of Action DataAnalysis->MechanismConfirmation

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

This compound exerts its pharmacological effects through potent and selective agonism of the dopamine D1 receptor. This interaction triggers the canonical Gαs/olf-adenylyl cyclase-cAMP-PKA signaling pathway, leading to the phosphorylation of DARPP-32 and subsequent inhibition of PP1. This cascade of events ultimately modulates the activity of downstream effectors responsible for the observed therapeutic benefits in models of Parkinson's disease and other CNS disorders. The detailed understanding of this mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further research and development of D1 receptor agonists.

References

In Vitro Stability and Degradation of Adrogolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "9-Deacetyl adrogolide" is not available in the public domain. This technical guide focuses on Adrogolide (also known as ABT-431 or DAS-431) , a closely related and well-documented compound. It is presumed that the intended subject of inquiry was Adrogolide.

This guide provides a comprehensive overview of the in vitro stability and degradation of Adrogolide, tailored for researchers, scientists, and drug development professionals. It includes a summary of available stability information, detailed general experimental protocols for stability testing, and visualizations of the relevant biological pathway and experimental workflows.

Introduction to Adrogolide

Adrogolide (ABT-431) is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929.[1][2] A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[1][3] Adrogolide itself is described as a chemically stable compound.[1][2][4] The conversion from the prodrug Adrogolide to the active A-86929 is a critical step for its pharmacological activity.

In Vitro Stability of Adrogolide

While specific quantitative data on the in vitro stability and degradation kinetics of Adrogolide are not extensively published, the available literature consistently refers to it as a "chemically stable" prodrug.[1][2][4] This inherent stability is a desirable characteristic for a pharmaceutical compound, ensuring its integrity during storage and administration.

For a comprehensive understanding of a compound's stability profile, a series of standardized in vitro tests are typically performed. These studies are essential for identifying potential degradation pathways, determining optimal storage conditions, and establishing a drug's shelf-life.

General Protocol for In Vitro Stability and Forced Degradation Studies

The following outlines a general experimental protocol that can be adapted for assessing the in vitro stability of a compound like Adrogolide.

Objective: To evaluate the stability of the drug substance under various stress conditions to identify potential degradants and understand its degradation pathways.

Materials:

  • Drug substance (e.g., Adrogolide)

  • High-purity water

  • Buffers (e.g., phosphate, citrate) at various pH levels (e.g., pH 2, 7, 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Organic solvents (e.g., methanol, acetonitrile)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV, MS)

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled chambers/ovens

  • Photostability chamber

Methodology:

  • Solution Preparation: Prepare stock solutions of the drug substance in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with HCl (e.g., 0.1 N) at a specified temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the drug solution with NaOH (e.g., 0.1 N) at a specified temperature (e.g., 60°C).

    • Neutral Hydrolysis: Reflux the drug solution in water at a specified temperature.

    • Oxidative Degradation: Treat the drug solution with H₂O₂ (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid drug substance and drug solution to dry heat (e.g., 80°C).

    • Photodegradation: Expose the solid drug substance and drug solution to UV and visible light in a photostability chamber.

  • Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.

  • Data Analysis:

    • Calculate the percentage of drug remaining and the percentage of each degradant formed at each time point.

    • Determine the degradation rate constants and the order of the degradation reactions.

    • Characterize the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

While specific quantitative data for Adrogolide is unavailable, the results of such stability studies are typically summarized in tables to facilitate comparison.

Table 1: Summary of Forced Degradation Studies (Hypothetical Data for Adrogolide)

Stress ConditionReagent/ConditionTime (hours)% Adrogolide Remaining% Degradant 1% Degradant 2
Acid Hydrolysis0.1 N HCl, 60°C2495.22.81.5
Base Hydrolysis0.1 N NaOH, 60°C2488.58.12.9
Neutral HydrolysisWater, reflux2499.10.50.2
Oxidation3% H₂O₂, RT2492.75.31.8
Thermal (Solid)80°C7299.50.30.1
Photostability (Solid)ICH Q1B-99.80.10.1

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for conducting in vitro stability and forced degradation studies.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis drug_substance Drug Substance stock_solution Prepare Stock Solution drug_substance->stock_solution acid Acid Hydrolysis stock_solution->acid base Base Hydrolysis stock_solution->base neutral Neutral Hydrolysis stock_solution->neutral oxidation Oxidation stock_solution->oxidation thermal Thermal Degradation stock_solution->thermal photo Photodegradation stock_solution->photo sampling Collect Samples at Time Points acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis & Degradant Characterization hplc->data_analysis G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects A86929 A-86929 (Active Metabolite) D1R Dopamine D1 Receptor (GPCR) A86929->D1R Binds G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Excitability Regulation of Neuronal Excitability PKA->Neuronal_Excitability Phosphorylates Targets Leading to Gene_Expression Regulation of Gene Expression PKA->Gene_Expression Phosphorylates Targets Leading to Synaptic_Plasticity Regulation of Synaptic Plasticity PKA->Synaptic_Plasticity Phosphorylates Targets Leading to

References

Navigating the Solubility of 9-Deacetyl Adrogolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 9-Deacetyl adrogolide in common laboratory solvents. As a derivative of andrographolide, a labdane diterpenoid isolated from the plant Andrographis paniculata, understanding its solubility is critical for a wide range of preclinical and pharmaceutical development activities, including formulation, in vitro screening, and pharmacokinetic studies.

Due to the limited direct public data on this compound, this guide presents solubility information for the closely related andrographolide derivative, 14-Deoxy-11,12-didehydroandrographolide , as a primary reference point. The structural similarities between these compounds provide a strong basis for estimating the solubility characteristics of this compound. It is, however, imperative to note that even minor structural modifications can significantly impact a compound's solubility, and the data herein should be considered a guide for initial experimental design.

Core Solubility Data

The following table summarizes the available quantitative solubility data for 14-Deoxy-11,12-didehydroandrographolide. This information is crucial for preparing stock solutions and designing experiments.

SolventConcentration (mg/mL)Molarity (mM)Reference
Dimethyl Sulfoxide (DMSO)66198.53[1]
Dimethylformamide (DMF)10-[2]
DMF:PBS (pH 7.2) (1:1)0.5-[2]
Water (Aqueous)Low-[3]
EthanolSoluble-[3]

Note: The original data for DMSO solubility mentioned that moisture-absorbing DMSO can reduce solubility, and fresh DMSO should be used.[1]

Experimental Context and Methodologies

The solubility of andrographolide and its derivatives is a known challenge in drug development due to their lipophilic nature.[3] The low aqueous solubility of these compounds often necessitates the use of organic co-solvents or advanced formulation strategies to enhance bioavailability.

A common experimental approach to determine solubility involves the preparation of a saturated solution of the compound in the solvent of interest. This is typically achieved by adding an excess amount of the compound to the solvent and allowing it to equilibrate under controlled conditions (e.g., temperature, agitation). Subsequently, the undissolved solid is removed by centrifugation or filtration, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess This compound B Add selected solvent A->B C Agitate at constant temperature (e.g., 24h) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Analyze supernatant by HPLC E->F G Quantify concentration against a standard curve F->G

Solubility Determination Workflow

Signaling Pathway Context

Andrographolide and its derivatives are known to modulate various signaling pathways, contributing to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. While the specific pathways modulated by this compound require dedicated investigation, the known interactions of the parent compound provide a valuable starting point.

The following diagram depicts a simplified representation of a key signaling pathway often associated with andrographolide's anti-inflammatory effects: the NF-κB pathway.

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Stimulus e.g., TNF-α, LPS IKK IKK Complex Stimulus->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p50/p65) IκBα->NFκB Inhibition NFκB_nuc Active NF-κB NFκB->NFκB_nuc Translocation DNA DNA NFκB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Andro Andrographolide Derivatives Andro->IKK Inhibition

Simplified NF-κB Signaling Pathway

This guide serves as a foundational resource for researchers working with this compound. While the provided data on a related compound offers a strong starting point, empirical determination of solubility in the specific solvent systems relevant to your research is highly recommended.

References

An In-Depth Technical Guide to the Discovery, Synthesis, and Pharmacology of Adrogolide and A-86929

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: Clarification on the Discovery and Nomenclature of Adrogolide

Extensive research into the discovery and natural sources of "9-Deacetyl adrogolide" has revealed that this compound is not described in the scientific literature under this name. Furthermore, all available evidence indicates that the closely related and parent compound, adrogolide (also known as ABT-431 or DAS-431) , is a synthetic molecule and has no known natural sources .

Adrogolide is a diacetyl prodrug, meaning it contains two acetyl groups. It is designed to rapidly convert in the body to its active form, A-86929 , by the removal of these two acetyl groups. While it is metabolically plausible that a mono-deacetylated intermediate (such as a "9-deacetyl" or "10-deacetyl" form) is transiently formed during this conversion, there is no information available on the isolation, characterization, or biological activity of such a specific compound from any source, natural or synthetic.

Therefore, this technical guide will focus on the discovery, synthesis, and pharmacology of the well-documented synthetic compounds adrogolide and its active metabolite A-86929 . The content has been tailored to provide researchers, scientists, and drug development professionals with a comprehensive overview of these potent dopamine D1 receptor agonists.

Introduction

Adrogolide (ABT-431) is a pharmacologically significant prodrug that has been investigated for its therapeutic potential in conditions characterized by dopamine deficiency, such as Parkinson's disease. As a diacetyl ester prodrug, it is rapidly metabolized in vivo to its active form, A-86929, a potent and selective dopamine D1 receptor agonist. This guide provides a detailed overview of the discovery of these synthetic compounds, their chemical properties, and their mechanism of action.

Discovery and Synthesis

Adrogolide and A-86929 were developed as part of research efforts to create selective dopamine D1 receptor agonists for therapeutic use. The discovery was driven by the need for compounds with improved bioavailability and pharmacokinetic profiles compared to earlier dopamine agonists.

Key Milestones:

  • A-86929 , the active catechol, was identified as a potent and selective D1 agonist.

  • Adrogolide (ABT-431) was subsequently synthesized as a diacetyl prodrug of A-86929 to enhance its stability and bioavailability.[1]

Chemical Properties

The chemical characteristics of adrogolide and its active metabolite A-86929 are summarized in the table below.

PropertyAdrogolide (ABT-431)A-86929
IUPAC Name (5aR,11bS)-2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol diacetate(5aR,11bS)-2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol
Molecular Formula C₂₂H₂₅NO₄SC₁₈H₂₁NO₂S
Molar Mass 399.51 g/mol 315.43 g/mol
CAS Number 171752-56-0 (free base)166591-11-3
Nature ProdrugActive Metabolite
Key Structural Feature Diacetyl ester of A-86929Catechol group

Experimental Protocols: Synthesis of Adrogolide (ABT-431)

The synthesis of adrogolide involves the acetylation of A-86929. The following is a generalized protocol based on descriptions of its synthesis.

Materials:

  • A-86929

  • Acetyl chloride or acetic anhydride

  • A suitable solvent (e.g., dichloromethane, trifluoroacetic acid)

  • A non-nucleophilic base (if using acetyl chloride)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Dissolution: A-86929 is dissolved in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Acetylation: An acetylating agent, such as acetyl chloride or acetic anhydride, is added to the solution. If acetyl chloride is used, a base is typically added to neutralize the HCl byproduct. The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specified period.

  • Monitoring: The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, the mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified using a suitable method, such as column chromatography, to yield pure adrogolide.

  • Characterization: The final product is characterized by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm its identity and purity.

Pharmacology and Mechanism of Action

Adrogolide is a chemically stable prodrug that is rapidly converted to A-86929 in plasma, with a half-life of less than one minute.[1] A-86929 is a full and selective agonist for the dopamine D1 receptor.

Receptor Binding and Selectivity

A-86929 exhibits high affinity and selectivity for the dopamine D1 receptor over the D2 receptor.

ReceptorBinding Affinity (Ki) / PotencySelectivity
Dopamine D1 Receptor High affinity (pKi = 7.3)Over 400-fold more selective for D1 than D2 receptors in functional assays.[2]
Dopamine D2 Receptor Lower affinity
Other Receptors Moderate to weak affinity at other monoaminergic and peptidergic receptors.[1]
Signaling Pathway

As a dopamine D1 receptor agonist, A-86929 activates the Gαs/olf-coupled signaling pathway, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial for mediating the physiological effects of dopamine in the brain, including the regulation of motor control, cognition, and reward pathways.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts A86929 A-86929 (Active Metabolite) A86929->D1R Binds and activates G_protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates target proteins

Dopamine D1 Receptor Signaling Pathway Activated by A-86929.

Experimental Workflow: From Prodrug to Action

The conversion of the adrogolide prodrug to its active form and subsequent receptor binding follows a clear workflow.

Adrogolide_Workflow Adrogolide Adrogolide (Prodrug) Administered Conversion Rapid In Vivo Conversion (Hydrolysis of acetyl groups) Adrogolide->Conversion A86929 A-86929 (Active Form) Conversion->A86929 Binding Binds to Dopamine D1 Receptors A86929->Binding Signaling Activation of cAMP Signaling Pathway Binding->Signaling Effect Physiological Effect Signaling->Effect

Experimental Workflow of Adrogolide Action.

Conclusion

Adrogolide and its active metabolite A-86929 are important synthetic compounds in the study of dopamine D1 receptor function. While there is no evidence of a natural origin for these molecules, their development has provided valuable tools for neuroscience research and has been pivotal in exploring the therapeutic potential of selective D1 receptor agonism. This guide has provided a comprehensive overview of their discovery, chemical properties, synthesis, and pharmacological actions to support ongoing and future research in this field.

References

Spectroscopic and Biological Insights into 9-Deacetylandrographolide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, detailed public-domain spectroscopic data (NMR, MS, IR) and specific experimental protocols for 9-Deacetylandrographolide remain elusive. The scientific literature predominantly focuses on its precursor, Andrographolide, the primary bioactive constituent of Andrographis paniculata. This guide, therefore, addresses the available information and provides a framework for the anticipated spectroscopic characteristics and potential biological significance of 9-Deacetylandrographolide, drawing parallels with the well-documented Andrographolide.

Predicted Spectroscopic Data

While specific experimental data is not available, the structural relationship between Andrographolide and 9-Deacetylandrographolide allows for the prediction of its key spectroscopic features. The removal of the acetyl group at the C-9 position would induce notable shifts in the NMR spectra and changes in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The absence of the acetyl group (CH₃CO-) at the C-9 position in 9-Deacetylandrographolide would result in the disappearance of the characteristic methyl proton signal in the ¹H NMR spectrum and the carbonyl and methyl carbon signals in the ¹³C NMR spectrum that are present for Andrographolide. Furthermore, the chemical shift of the proton at C-9 would be expected to shift upfield due to the removal of the deshielding effect of the acetyl carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shift Differences between Andrographolide and 9-Deacetylandrographolide.

ProtonAndrographolide (δ ppm)Predicted 9-Deacetylandrographolide (δ ppm)Expected Change
9-H~5.0< 5.0Upfield shift
Acetyl-CH₃~2.1AbsentSignal disappearance

Table 2: Predicted ¹³C NMR Chemical Shift Differences between Andrographolide and 9-Deacetylandrographolide.

CarbonAndrographolide (δ ppm)Predicted 9-Deacetylandrographolide (δ ppm)Expected Change
9-C~75< 75Upfield shift
Acetyl-C=O~170AbsentSignal disappearance
Acetyl-CH₃~21AbsentSignal disappearance
Mass Spectrometry (MS)

The molecular weight of 9-Deacetylandrographolide would be lower than that of Andrographolide (350.45 g/mol ) by the mass of an acetyl group (42.04 g/mol ). Therefore, the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ in the mass spectrum would be observed at m/z corresponding to approximately 308.41 g/mol . The fragmentation pattern would also differ, lacking the characteristic loss of acetic acid or the acetyl radical.

Infrared (IR) Spectroscopy

The IR spectrum of 9-Deacetylandrographolide would be expected to show the absence of the characteristic C=O stretching vibration of the ester group, which typically appears around 1735-1750 cm⁻¹ in Andrographolide. A broad O-H stretching band corresponding to the newly formed hydroxyl group at C-9 would be expected in the region of 3200-3600 cm⁻¹.

Postulated Experimental Protocols

The isolation and characterization of 9-Deacetylandrographolide would likely follow standard phytochemical procedures.

Isolation Workflow

plant Andrographis paniculata plant material extraction Extraction with a suitable solvent (e.g., methanol, ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent-solvent partitioning or column chromatography crude_extract->fractionation fractions Fractions of varying polarity fractionation->fractions purification Preparative HPLC or further column chromatography fractions->purification pure_compound Isolated 9-Deacetylandrographolide purification->pure_compound

Caption: General workflow for the isolation of 9-Deacetylandrographolide.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra would be recorded on a high-field spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. 2D NMR techniques (COSY, HSQC, HMBC) would be essential for complete structural elucidation.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS), likely using ESI or APCI ionization sources, would be employed to confirm the elemental composition.

  • IR Spectroscopy : The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

Potential Signaling Pathways and Biological Activity

Given its structural similarity to Andrographolide, 9-Deacetylandrographolide is hypothesized to exhibit similar, albeit potentially modulated, biological activities. Andrographolide is known to interact with several key signaling pathways, and its deacetylated derivative may share these targets.

NF-κB Signaling Pathway

Andrographolide is a known inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses. It is plausible that 9-Deacetylandrographolide also modulates this pathway.

stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase nf_kb NF-κB/IκBα Complex ikb_kinase->nf_kb phosphorylates IκBα degradation IκBα Degradation nf_kb->degradation translocation NF-κB Translocation to Nucleus degradation->translocation gene_expression Pro-inflammatory Gene Expression translocation->gene_expression andro 9-Deacetylandrographolide (hypothesized) andro->ikb_kinase Inhibition?

Caption: Hypothesized inhibition of the NF-κB pathway by 9-Deacetylandrographolide.

Further research is imperative to isolate and fully characterize 9-Deacetylandrographolide to confirm these predictions and to explore its unique biological properties and therapeutic potential. The lack of available data underscores a significant gap in the phytochemical understanding of Andrographis paniculata and presents an opportunity for future research in natural product chemistry and drug discovery.

Unveiling the Therapeutic Potential of 9-Deacetyl Adrogolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Deacetyl adrogolide, the active metabolite of the prodrug adrogolide (also known as ABT-431 or DAS-431), is a potent and selective full agonist of the dopamine D1 receptor.[1][2] This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, focusing on its mechanism of action and the downstream signaling pathways it modulates. Preclinical and clinical data have highlighted its potential in treating neurological and substance abuse disorders, including Parkinson's disease and cocaine dependence.[1][2][3] This document summarizes the quantitative data, details key experimental protocols, and visualizes the intricate signaling cascades involved, offering a comprehensive resource for researchers in the field.

Primary Therapeutic Target: The Dopamine D1 Receptor

The principal therapeutic target of this compound (A-86929) is the dopamine D1 receptor .[1][2] Adrogolide itself is a chemically stable prodrug that undergoes rapid conversion (in less than one minute in plasma) to its active form, A-86929.[1][2] This active metabolite exhibits high selectivity for the D1 receptor over the D2 receptor, a key characteristic that distinguishes it from other dopaminergic agents and may contribute to a more favorable side-effect profile.[1][4]

Quantitative Data: Receptor Binding and Functional Selectivity

The selectivity of A-86929 for the dopamine D1 receptor has been quantified in various in vitro and in vivo studies.

ParameterValueSpecies/SystemReference
D1 vs. D2 Receptor Selectivity (Functional Assay) >400-foldIn vitro[1][2]
D1 vs. D2 Receptor Binding Affinity Selectivity ~20-foldIn vitro[4]
ED50 for Contralateral Rotation (A-86929) 0.24 µmol/kg s.c.6-hydroxydopamine-lesioned rats[4]
ED50 for Contralateral Rotation (Adrogolide) 0.54 µmol/kg s.c.6-hydroxydopamine-lesioned rats[4]
Minimum Effective Dose (Behavioral Disability) 0.10 µmol/kg s.c.MPTP-lesioned marmosets[4]

Downstream Signaling Pathways

Activation of the D1 receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gαs/olf subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP) levels.[5] This triggers the activation of Protein Kinase A (PKA), a critical mediator of the downstream effects of D1 receptor stimulation.[5]

The cAMP/PKA Signaling Cascade

The canonical D1 receptor signaling pathway is depicted below:

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9_Deacetyl_adrogolide This compound (A-86929) D1R Dopamine D1 Receptor 9_Deacetyl_adrogolide->D1R G_protein Gαs/olf D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA (Protein Kinase A) cAMP->PKA activates

D1 Receptor Activation and cAMP/PKA Pathway.

Modulation of DARPP-32 and Glutamate Receptors

PKA, once activated, phosphorylates a variety of downstream targets, leading to the modulation of neuronal excitability and gene expression.[5] Two key targets in striatal neurons are:

  • DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein of 32 kDa): PKA-mediated phosphorylation of DARPP-32 converts it into a potent inhibitor of protein phosphatase 1 (PP1). This action amplifies the effects of PKA by preventing the dephosphorylation of its substrates.[5]

  • Glutamate Receptors: PKA can directly phosphorylate subunits of glutamate receptors, such as the GluR1 subunit of the AMPA receptor.[5] This phosphorylation can enhance receptor function and plays a crucial role in synaptic plasticity.

The interplay between these signaling molecules is visualized in the following diagram:

PKA_Downstream_Targets cluster_targets Downstream Targets cluster_effects Cellular Effects PKA Activated PKA DARPP32 DARPP-32 PKA->DARPP32 phosphorylates GluR1 GluR1 (AMPA Receptor Subunit) PKA->GluR1 phosphorylates PP1_inhibition Inhibition of PP1 DARPP32->PP1_inhibition Synaptic_Plasticity Enhanced Synaptic Plasticity GluR1->Synaptic_Plasticity

Downstream Targets of PKA Activation.

Potential Therapeutic Applications and Preclinical Evidence

The selective activation of the D1 receptor by this compound has shown promise in several preclinical models of neurological and psychiatric disorders.

  • Parkinson's Disease: In MPTP-lesioned marmosets, a model for Parkinson's disease, adrogolide improved behavioral disability and locomotor activity scores.[1][3] Intravenous adrogolide demonstrated anti-parkinsonian efficacy comparable to L-DOPA in patients, with a potentially lower risk of inducing dyskinesia.[1][3]

  • Cocaine Dependence: Adrogolide has been shown to reduce cocaine craving and the subjective effects of cocaine in human abusers.[1][2][3] In rodent models, it can attenuate cocaine-seeking behavior without inducing such behavior itself.[1][3]

  • Cognitive Deficits: Adrogolide has been reported to reverse haloperidol-induced cognitive deficits in monkeys, suggesting its potential as a treatment for cognitive dysfunction associated with various conditions.[1][2][3]

Experimental Protocols

The following outlines the general methodologies employed in the preclinical and clinical evaluation of adrogolide and its active metabolite.

In Vitro Receptor Binding and Functional Assays
  • Objective: To determine the binding affinity and functional potency of A-86929 at dopamine D1 and D2 receptors.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells expressing recombinant human D1 or D2 receptors.

    • Radioligand Binding Assays: Competition binding assays are performed using a radiolabeled ligand (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2) and increasing concentrations of the test compound (A-86929). The concentration that inhibits 50% of radioligand binding (IC50) is determined, and the binding affinity (Ki) is calculated.

    • Functional Assays: The ability of A-86929 to stimulate a functional response, such as cAMP production (for D1 receptors), is measured. The concentration that produces 50% of the maximal response (EC50) is determined.

In Vivo Models of Parkinson's Disease
  • Objective: To assess the anti-parkinsonian effects of adrogolide and A-86929.

  • Methodology:

    • Animal Model: The most common models are the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned non-human primate.

    • Drug Administration: The test compound is administered, typically via subcutaneous (s.c.) or intravenous (i.v.) injection.

    • Behavioral Assessment:

      • Rotational Behavior (Rats): The number of contralateral (away from the lesioned side) rotations is counted as a measure of dopaminergic stimulation.

      • Disability and Activity Scores (Primates): Standardized rating scales are used to assess motor function, including locomotor activity, bradykinesia, and tremor.

The general workflow for these preclinical studies is illustrated below:

Preclinical_Workflow start Start: Hypothesis in_vitro In Vitro Studies (Binding & Functional Assays) start->in_vitro animal_model Animal Model of Disease (e.g., MPTP primate) in_vitro->animal_model drug_admin Drug Administration (Adrogolide/A-86929) animal_model->drug_admin behavioral_assessment Behavioral Assessment drug_admin->behavioral_assessment data_analysis Data Analysis (Efficacy & Potency) behavioral_assessment->data_analysis conclusion Conclusion on Therapeutic Potential data_analysis->conclusion

General Workflow for Preclinical Evaluation.

Conclusion

This compound is a potent and selective dopamine D1 receptor agonist with a well-defined mechanism of action. Its ability to modulate the cAMP/PKA signaling pathway and its downstream effectors, such as DARPP-32 and glutamate receptors, underpins its therapeutic potential in a range of neurological and psychiatric disorders. The preclinical and early clinical data strongly support further investigation of D1 receptor agonism as a therapeutic strategy for conditions characterized by dopaminergic dysfunction. This guide provides a foundational understanding for researchers aiming to explore and expand upon the therapeutic applications of this and similar compounds.

References

An In-depth Technical Guide on the Receptor Binding Affinity of Adrogolide and the Mechanistic Actions of Andrographolide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "9-Deacetyl adrogolide" specified in the topic query does not correspond to a readily identifiable substance in the scientific literature. This guide addresses the receptor binding properties of two distinct compounds that may be related to the user's interest: Adrogolide (ABT-431) , a synthetic prodrug for a dopamine D1 receptor agonist, and Andrographolide , a natural product with a different chemical structure and biological targets. There is no publicly available binding affinity data for a compound specifically named "this compound."

Adrogolide (ABT-431) and its Active Metabolite A-86929

Adrogolide (ABT-431) is a chemically stable prodrug that undergoes rapid conversion in plasma (less than one minute) to its active form, A-86929.[1][2][3] A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[1][2][3] This compound has been investigated for its therapeutic potential in conditions such as Parkinson's disease and cocaine addiction.[1][4]

Quantitative Receptor Binding Affinity Data

The primary molecular target of A-86929 is the dopamine D1 receptor. The binding affinity is a measure of the strength of the interaction between the ligand (A-86929) and the receptor. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

CompoundReceptorBinding Affinity (Ki)Source
A-86929Dopamine D150.12 nM (calculated from pKi of 7.3)[1]

Note: The pKi is the negative base-10 logarithm of the Ki value. A pKi of 7.3 corresponds to a Ki of approximately 50.12 nM.

In addition to its high affinity for the D1 receptor, A-86929 exhibits significant selectivity over the dopamine D2 receptor. In vitro functional assays have demonstrated that A-86929 is over 400 times more selective for the dopamine D1 receptor than the D2 receptor.[1][2][3]

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity, such as the Ki value for A-86929, is commonly performed using a competitive radioligand binding assay. The following is a generalized protocol for such an assay.

Objective: To determine the binding affinity of a test compound (e.g., A-86929) for a specific receptor (e.g., dopamine D1 receptor) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells stably transfected with the human dopamine D1 receptor).

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]-SCH23390 for the D1 receptor).

  • Test Compound: The unlabeled compound for which the binding affinity is to be determined (e.g., A-86929).

  • Assay Buffer: A buffer solution optimized for receptor binding (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Filtration Apparatus: A multi-well plate harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: The cell membranes expressing the receptor are prepared by homogenization and centrifugation to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the receptor membranes, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of the test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: After incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measurement of Radioactivity: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then quantified using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This generates a sigmoidal competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway

Activation of the dopamine D1 receptor by an agonist like A-86929 initiates a cascade of intracellular signaling events. The D1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs/olf G-protein.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space A-86929 A-86929 D1R Dopamine D1 Receptor A-86929->D1R Binds and Activates Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Gs->AC Stimulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates Andrographolide_AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Andro Andrographolide AR_Hsp90 AR-Hsp90 Complex Andro->AR_Hsp90 Inhibits Binding AR Androgen Receptor (AR) AR_Hsp90->AR Dissociation Hsp90 Hsp90 Proteasome Proteasome AR->Proteasome Ubiquitination and Targeting AR_nuc Nuclear AR AR->AR_nuc Nuclear Translocation (Inhibited) Degradation AR Degradation Proteasome->Degradation Degrades AR ARE Androgen Response Element (ARE) AR_nuc->ARE Binds to ARE (Inhibited) Gene_Trans Target Gene Transcription ARE->Gene_Trans Initiates Transcription (Inhibited)

References

Unraveling the Cytotoxic Potential of Andrographolide Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the preliminary cytotoxicity of andrographolide derivatives reveals promising avenues for anticancer drug development. This technical guide synthesizes available data on the cytotoxic effects of these compounds against various cancer cell lines, outlines the experimental methodologies employed for their evaluation, and illustrates the key signaling pathways involved in their mechanism of action.

Andrographolide, a natural product isolated from the plant Andrographis paniculata, has long been recognized for its diverse pharmacological properties, including significant anticancer activity. This has prompted extensive research into the synthesis and evaluation of andrographolide derivatives to enhance their cytotoxic potency and selectivity. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the preliminary cytotoxic profile of this important class of compounds.

It is important to clarify that the initially requested topic, "9-Deacetyl adrogolide," did not yield specific findings in the scientific literature, suggesting a potential misnomer. The focus of this guide has therefore been directed towards the well-documented and closely related andrographolide and its derivatives, which is likely the intended subject of interest.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for andrographolide and several of its synthetic derivatives across a range of human cancer cell lines.

Table 1: Cytotoxicity (IC50) of Andrographolide in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MCF-7Breast Cancer63.19 ± 0.0324
32.90 ± 0.0248
31.93 ± 0.0472
MDA-MB-231Breast Cancer65 ± 0.0224
37.56 ± 0.0348
30.56 ± 0.0372
A549Lung Cancer22-31 µg/mL24 & 48
PC-3Prostate Cancer5 µg/mLNot Specified
DU145Prostate Cancer28Not Specified
For derivatives

Table 2: Cytotoxicity (IC50) of Selected Andrographolide Derivatives

DerivativeCell LineCancer TypeIC50 (µM)
3,19-O-ethylidene andrographolideA549Lung Cancer2.43
19-O-triphenylmethyl ether analogueVariousVariousHighly potent
3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolideHCT-116Colon Cancer0.85 (GI50)
Pyrazole acetal of andrographolide (1g)HCT-116Colon Cancer3.08
3,19-isopropylidene-andrographolide analog (2f)HepG2Liver Cancer11.14
LNCaPProstate Cancer9.25

Experimental Protocols for Cytotoxicity Assessment

The determination of the cytotoxic effects of andrographolide derivatives is primarily conducted through in vitro assays using cultured cancer cells.

Cell Culture and Maintenance

A variety of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT-116 (colon), are utilized. These cells are typically grown in standard culture media like DMEM or RPMI-1640, supplemented with 10% fetal bovine serum and antibiotics. The cells are maintained in a controlled environment at 37°C in a humidified atmosphere containing 5% CO2.

Standard Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity. Viable cells possess mitochondrial dehydrogenases that can convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.

SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass. After fixing the cells, they are stained with SRB, and the incorporated dye is then solubilized and measured spectrophotometrically to determine cell density.

Visualizing the Experimental Process and Mechanism of Action

To provide a clearer understanding of the experimental and mechanistic aspects of andrographolide derivative cytotoxicity, the following diagrams have been generated.

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Preparation Compound Preparation Compound Preparation->Cell Treatment Incubation Incubation Cell Treatment->Incubation Assay Reagent Addition Assay Reagent Addition Incubation->Assay Reagent Addition Signal Measurement Signal Measurement Assay Reagent Addition->Signal Measurement IC50 Calculation IC50 Calculation Signal Measurement->IC50 Calculation

Caption: A generalized workflow for in vitro cytotoxicity testing of andrographolide derivatives.

The cytotoxic effects of andrographolide and its derivatives are mediated through the modulation of several key signaling pathways within cancer cells, ultimately leading to cell death.

G cluster_effects Cellular Effects cluster_outcomes Cellular Outcomes Andrographolide Andrographolide ROS ↑ ROS Production Andrographolide->ROS JNK ↑ JNK Activation Andrographolide->JNK Autophagy ↓ Autophagy Andrographolide->Autophagy p53 ↑ p53 Andrographolide->p53 Apoptosis Apoptosis ROS->Apoptosis JNK->Apoptosis Autophagy->Apoptosis inhibition of autophagy contributes to apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) p53->CellCycleArrest

Caption: Key signaling pathways modulated by andrographolide leading to cytotoxicity.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Adrogolide (ABT-431)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound "9-Deacetyl adrogolide" was not identified in the available literature. These application notes pertain to Adrogolide (ABT-431) , a prodrug that is rapidly converted in vivo to its active metabolite, A-86929 . A-86929 is a potent and selective dopamine D1 receptor agonist that has been investigated for its therapeutic potential in Parkinson's disease and other neurological disorders.[1][2][3]

Introduction

Adrogolide (ABT-431) is a chemically stable prodrug designed to improve the bioavailability of the potent dopamine D1 receptor agonist, A-86929.[1][2][3] In plasma, Adrogolide is rapidly converted to A-86929, which has demonstrated efficacy in preclinical models of Parkinson's disease.[1][2] These notes provide an overview of the protocols for in vivo studies of Adrogolide, focusing on the established animal models and key experimental procedures.

Mechanism of Action: Dopamine D1 Receptor Signaling

A-86929, the active metabolite of Adrogolide, is a full agonist at the dopamine D1 receptor. This G-protein coupled receptor is primarily coupled to the Gαs/olf subunit, which upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the GluR1 subunit of the AMPA receptor and DARPP-32, modulating neuronal excitability and gene expression.

Dopamine_D1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adrogolide Adrogolide A-86929 A-86929 Adrogolide->A-86929 Rapid Conversion (in plasma) D1R Dopamine D1 Receptor A-86929->D1R Agonist Binding Gs Gαs/olf D1R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Targets Downstream Targets (e.g., DARPP-32, GluR1) PKA->Targets Phosphorylation Response Neuronal Response Targets->Response Experimental_Workflow_6OHDA A Animal Acclimatization (e.g., Sprague-Dawley rats) B Unilateral 6-OHDA Lesion (Stereotaxic surgery into the medial forebrain bundle) A->B C Recovery Period (Approx. 2 weeks) B->C H Histological Verification of Lesion (Tyrosine hydroxylase staining) B->H D Baseline Rotational Assessment (e.g., apomorphine challenge) C->D E Drug Administration (Adrogolide/A-86929 or vehicle) D->E F Quantification of Rotational Behavior (Automated rotometer) E->F G Data Analysis (e.g., total contralateral rotations) F->G

References

Application Notes and Protocols for Utilizing A-86929, the Active Metabolite of Adrogolide, in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of A-86929, the potent and selective dopamine D1 receptor agonist, in primary neuronal cultures. A-86929 is the active metabolite of the prodrug Adrogolide (also known as ABT-431 or DAS-431). Adrogolide is rapidly converted to A-86929 in plasma, making the direct application of A-86929 more relevant for in vitro studies.[1][2] These protocols are designed to assist researchers in investigating the neuroprotective, neurodevelopmental, and signaling effects of A-86929 on various primary neuronal cell types.

While specific quantitative data for the effects of A-86929 on primary neuronal viability and neurite outgrowth are not extensively published, this document provides detailed experimental protocols and representative data from studies using other dopamine D1 receptor agonists to serve as a practical guide.

Data Presentation

The following tables summarize expected quantitative outcomes based on studies of dopamine D1 receptor agonists in primary neuronal cultures. These values should be considered as a starting point for experimental design, and optimal concentrations for A-86929 should be determined empirically for each specific primary neuronal culture system.

Table 1: Neuronal Viability Assay - Expected Dose-Dependent Effects of a D1 Agonist

Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Vehicle)100± 5.0
0.01102± 4.8
0.1105± 5.2
1115± 6.1
1095± 7.3
10070± 8.5

Note: This data is representative and based on the typical biphasic dose-response curve observed with some neuroprotective agents, where lower concentrations are protective and higher concentrations may become toxic.

Table 2: Neurite Outgrowth Assay - Expected Effects of a D1 Agonist

TreatmentAverage Neurite Length (µm)Standard Deviation% Change from Control
Control (Vehicle)50± 8.20%
D1 Agonist (1 µM)75± 10.5+50%
D1 Antagonist (1 µM)48± 7.9-4%
D1 Agonist + D1 Antagonist52± 8.5+4%

Note: This table illustrates the expected pro-neuritogenic effect of a D1 agonist and its blockade by a specific antagonist.

Table 3: cAMP Accumulation Assay - Expected Dose-Response to a D1 Agonist

Concentration (µM)cAMP Levels (pmol/mg protein)Standard Deviation
0 (Basal)10± 1.5
0.0125± 3.2
0.175± 8.9
1150± 15.4
10145± 14.8

Note: This table demonstrates the expected stimulation of the canonical D1 receptor signaling pathway, leading to an increase in intracellular cAMP levels.

Experimental Protocols

Protocol 1: Preparation and Culture of Primary Cortical Neurons

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common model for neuropharmacological studies.

Materials:

  • E18 pregnant Sprague-Dawley rat

  • Hibernate®-E medium

  • Papain dissociation system

  • Neurobasal® medium supplemented with B-27® supplement, GlutaMAX™, and penicillin-streptomycin

  • Poly-D-lysine coated culture plates or coverslips

  • A-86929 (Tocris, MedChemExpress, etc.)

  • Vehicle (e.g., sterile water or DMSO, depending on A-86929 salt form and solubility)

Procedure:

  • Tissue Dissection:

    • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Aseptically remove the uterine horn and place it in ice-cold Hibernate®-E medium.

    • Isolate the embryonic brains and dissect the cortices.

  • Cell Dissociation:

    • Mince the cortical tissue and incubate with a papain solution at 37°C for 20-30 minutes.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating:

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Plate the neurons on poly-D-lysine coated plates at a density of 1.5 x 10^5 cells/cm².

    • Culture the neurons in Neurobasal® medium with supplements at 37°C in a humidified incubator with 5% CO2.

  • A-86929 Treatment:

    • Allow the neurons to mature for 4-5 days in vitro (DIV).

    • Prepare stock solutions of A-86929 in the appropriate vehicle.

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed culture medium.

    • Replace the existing medium with the medium containing A-86929 or vehicle control.

    • Incubate for the desired duration (e.g., 24-72 hours for viability and neurite outgrowth assays, or shorter time points for signaling studies).

Protocol 2: Neuronal Viability Assay (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of the neurons.

Materials:

  • Primary neuronal cultures treated with A-86929 (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • After the desired incubation period with A-86929, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add the solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control.

Protocol 3: Neurite Outgrowth Assay

This protocol quantifies the effect of A-86929 on the growth of neuronal processes.

Materials:

  • Primary neuronal cultures on coverslips treated with A-86929 (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)

  • Fluorescently labeled secondary antibody

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope with image analysis software (e.g., ImageJ)

Procedure:

  • Immunocytochemistry:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Block non-specific antibody binding for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use image analysis software to trace and measure the length of neurites from a significant number of neurons per condition.

    • Calculate the average neurite length per neuron.

Protocol 4: cAMP Accumulation Assay

This protocol measures the activation of the canonical D1 receptor signaling pathway.

Materials:

  • Primary neuronal cultures treated with A-86929 (from Protocol 1)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Lysis buffer

  • cAMP enzyme immunoassay (EIA) kit

Procedure:

  • Pre-treat the neurons with a phosphodiesterase inhibitor for 15-30 minutes to prevent cAMP degradation.

  • Stimulate the cells with various concentrations of A-86929 for 10-15 minutes at 37°C.

  • Lyse the cells and perform the cAMP EIA according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence and calculate the cAMP concentration, typically normalized to the total protein content of the cell lysate.

Visualization of Signaling Pathways and Workflows

G

G

Concluding Remarks

The protocols and data presented here provide a robust framework for investigating the effects of the dopamine D1 receptor agonist A-86929 in primary neuronal cultures. Researchers are encouraged to optimize these protocols for their specific experimental needs, including the choice of primary neuron type, cell density, and treatment conditions. The provided signaling pathway and workflow diagrams offer a visual guide to the underlying mechanisms and experimental design. By following these guidelines, researchers can effectively explore the therapeutic potential of A-86929 in various neurological and psychiatric disorders.

References

Application Notes and Protocols for the Administration of Andrographolide and Its Derivatives in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature with specific details on the administration of 9-Deacetyl adrogolide in rodent models is limited. The following application notes and protocols are based on studies conducted with its parent compound, andrographolide, and other closely related derivatives, such as isoandrographolide. These protocols can serve as a foundational guide for researchers designing studies with andrographolide derivatives.

Introduction

Andrographolide, a diterpenoid lactone isolated from Andrographis paniculata, and its derivatives are subjects of extensive research due to their wide range of pharmacological activities, including anti-inflammatory, hepatoprotective, and anti-cancer properties.[1][2] A primary challenge in the in vivo application of these compounds is their poor aqueous solubility and low oral bioavailability.[3][4][5] This document provides a comprehensive overview of the administration of andrographolide and its derivatives in rodent models, summarizing key quantitative data from various studies and offering detailed experimental protocols and visualizations of relevant biological pathways and workflows.

Application Notes

Quantitative Data Summary

The following tables summarize the administration parameters and observed effects of andrographolide and its derivatives in various rodent models as reported in the scientific literature.

Table 1: Hepatoprotective Effects of Andrographolide and its Derivatives in Rodent Models

CompoundAnimal ModelDose & RouteDurationInducing AgentKey FindingsReference(s)
AndrographolideWistar Rats0.75-12 mg/kg, p.o.7 daysParacetamolDose-dependent protection of isolated rat hepatocytes; increased cell viability.[1]
AndrographolideRats50 mg/kg, p.o.5 daysN/AReduced the AUC of co-administered tolbutamide by 18%.[6]
A. paniculata Aqueous ExtractAlbino Rats250 mg/kg, p.o.45 daysEthanolSignificantly decreased elevated liver marker enzymes (ALT, AST, ALP, Bilirubin).[7]
19-propionyl isoandrographolide (IAN-19P)High-Fat Diet Fed RatsNot specifiedNot specifiedHigh-Fat DietSignificantly lowered plasma lipids, transaminases, LDH, and GGT levels.[8]
3,19-(4-bromobenzylidene) andrographolideWistar Albino RatsNot specifiedNot specifiedParacetamolSignificant reduction in serum bilirubin, SGOT, and SGPT levels.[1][9]
Andrographolide Nanocrystals (AGNC)MiceLower dose than crude AG, p.o.Not specifiedParacetamolExerted hepatoprotective activity at a lower dose compared to crude andrographolide.[4]

Table 2: Toxicological Profile of Andrographolide in Rodents

CompoundAnimal ModelDose & RouteDurationStudy TypeObservationsReference(s)
AndrographolideRatsUp to 5 g/kg, p.o.14 daysAcute ToxicityNo observable adverse effects.[10]
AndrographolideWistar RatsUp to 500 mg/kg, p.o.21 daysSub-acute ToxicityNo mortality or signs of toxicity.[10]
19-propionyl isoandrographolide (IAN-19P)Not specifiedUp to 2 g/kgNot specifiedAcute ToxicityNo noticeable adverse effects.[8]
19-propionyl isoandrographolide (IAN-19P)Not specified250 mg/kgNot specifiedSub-acute ToxicityNo noticeable adverse effects.[8]

Experimental Protocols

Protocol 1: General Preparation and Administration of Andrographolide Derivatives for Oral Gavage

This protocol describes a general method for preparing and administering suspensions of poorly water-soluble andrographolide derivatives to rodents.

Materials:

  • Andrographolide or its derivative

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] sodium in distilled water, PEG400, or corn oil)[6][11]

  • Mortar and pestle or homogenizer

  • Weighing balance

  • Stir plate and magnetic stir bar

  • Animal feeding needles (gavage needles), appropriate size for the animal model

  • Syringes

Procedure:

  • Vehicle Preparation: Prepare the desired vehicle. For 0.5% CMC, slowly add 0.5 g of CMC sodium to 100 mL of distilled water while stirring continuously until a clear, homogenous solution is formed.

  • Compound Weighing: Accurately weigh the required amount of the andrographolide derivative based on the desired dose and the number of animals to be treated.

  • Suspension Preparation:

    • Levigate the weighed powder with a small amount of the vehicle to form a smooth paste. This prevents clumping.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the final desired concentration.

    • For some derivatives, dissolving in a minimal amount of a co-solvent like DMSO or ethanol before suspending in the final vehicle may be necessary.[11][12] Ensure the final concentration of the co-solvent is non-toxic to the animals.

    • Continuously stir the suspension using a magnetic stir plate to ensure uniform distribution before and during administration.

  • Animal Handling and Administration:

    • Gently restrain the rodent (mouse or rat).

    • Measure the distance from the animal's oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.

    • Draw the required volume of the compound suspension into a syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus and gently deliver the suspension into the stomach.

    • Monitor the animal for any signs of distress post-administration.

Protocol 2: Induction of Hepatotoxicity and Assessment of Hepatoprotective Effects

This protocol outlines an experimental design to evaluate the hepatoprotective effects of an andrographolide derivative in a paracetamol-induced liver injury model in rats.[1]

Animal Model: Male Wistar rats (200-280 g).[13]

Experimental Groups:

  • Group 1 (Normal Control): Receives vehicle only.

  • Group 2 (Toxicant Control): Receives paracetamol to induce hepatotoxicity + vehicle.

  • Group 3 (Positive Control): Receives paracetamol + a standard hepatoprotective agent (e.g., Silymarin).

  • Group 4 (Test Group): Receives paracetamol + andrographolide derivative at the desired dose(s).

Procedure:

  • Acclimatization: Acclimate animals for at least one week under standard laboratory conditions (25 ± 2°C, 12h/12h light/dark cycle) with ad libitum access to food and water.[13]

  • Treatment: Administer the andrographolide derivative or vehicle orally (as per Protocol 1) to the respective groups for a predefined period (e.g., 7 days).[1]

  • Induction of Hepatotoxicity: On the last day of treatment, 1-2 hours after the final dose of the test compound, administer a single oral dose of paracetamol (e.g., 3 g/kg) to all groups except the Normal Control.[1]

  • Sample Collection: After 24-48 hours of paracetamol administration, collect blood samples via retro-orbital puncture or cardiac puncture under anesthesia. Euthanize the animals and collect liver tissue.

  • Biochemical Analysis: Centrifuge the blood samples to separate serum. Analyze serum for liver function markers such as Alanine Transaminase (ALT), Aspartate Transaminase (AST), Alkaline Phosphatase (ALP), and total bilirubin.[7][9]

  • Histopathological Analysis: Fix a portion of the liver tissue in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of liver architecture and signs of damage.

Visualizations

Signaling Pathway: Andrographolide Inhibition of NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation.[14][15] Andrographolide has been shown to exert its anti-inflammatory effects by inhibiting this pathway.[16][17] It interferes with the degradation of the inhibitory protein IκBα and prevents the nuclear translocation of the active p50/p65 NF-κB dimer, ultimately inhibiting its binding to DNA and the transcription of pro-inflammatory genes.[15][18]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Pro-inflammatory Stimuli (e.g., TNF-α) TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-p50/p65 (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα (Degradation) IkBa_NFkB->IkBa_p p50_p65 p50/p65 (Active) p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocates Andro Andrographolide Andro->IKK Inhibits Activation DNA DNA (κB site) Andro->DNA Inhibits Binding IkBa_p->p50_p65 Releases p50_p65_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) DNA->Genes Induces

Caption: Andrographolide inhibits the canonical NF-κB signaling pathway.

Experimental Workflow: In Vivo Hepatoprotection Study

The diagram below outlines a typical workflow for an in vivo study evaluating the hepatoprotective effects of a test compound in a rodent model.

experimental_workflow cluster_analysis 6. Endpoint Analysis acclimatization 1. Animal Acclimatization (1 week) grouping 2. Randomization into Experimental Groups acclimatization->grouping treatment 3. Pre-treatment (Vehicle, Positive Control, Test Compound) (e.g., 7 days) grouping->treatment induction 4. Induction of Liver Injury (e.g., Paracetamol) treatment->induction sampling 5. Sample Collection (24-48h post-induction) Blood & Liver Tissue induction->sampling biochemistry Biochemical Assays (ALT, AST, ALP) sampling->biochemistry histology Histopathology (H&E Staining) sampling->histology

Caption: Workflow for a rodent hepatoprotection study.

Logical Relationship: Overcoming Andrographolide's Bioavailability Challenges

This diagram illustrates the core problem of andrographolide's poor bioavailability and the formulation strategies employed to overcome it.

bioavailability_strategies cluster_causes Contributing Factors cluster_solutions Formulation Strategies (Solutions) problem Problem: Andrographolide Poor Oral Bioavailability solubility Poor Aqueous Solubility problem->solubility metabolism First-Pass Metabolism problem->metabolism nanocrystals Nanocrystals solubility->nanocrystals liposomes Liposomes / Niosomes solubility->liposomes smedds Self-Microemulsifying Drug Delivery Systems (SMEDDS) solubility->smedds solid_disp Solid Dispersions solubility->solid_disp outcome Outcome: Improved Therapeutic Efficacy nanocrystals->outcome liposomes->outcome smedds->outcome solid_disp->outcome

Caption: Strategies to improve andrographolide's oral bioavailability.

References

Application Note: Quantitative Analysis of 9-Deacetyl adrogolide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 9-Deacetyl adrogolide in human plasma. The method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation. The assay has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a significant metabolite of andrographolide, a diterpenoid lactone isolated from Andrographis paniculata. Andrographolide and its analogues have garnered considerable interest for their diverse pharmacological activities. Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic profile and its contribution to the overall therapeutic effect. This document provides a detailed protocol for the determination of this compound in human plasma using LC-MS/MS.

Experimental

  • This compound reference standard

  • Andrographolide (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • Analytical Column: Kinetex C18 (2.1 x 50 mm, 2.6 µm) or equivalent[1][2]

A gradient elution was performed using a C18 column.[3] The mobile phases consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The mass spectrometer was operated in negative electrospray ionization mode, with multiple reaction monitoring (MRM) used for quantification.[4][5][6]

Table 1: LC Gradient Program

Time (min)%B
0.0020
0.5020
2.5095
3.5095
3.6020
5.0020

Table 2: MS/MS Parameters

ParameterValue
Ionization ModeNegative ESI
Curtain Gas35 psi
Collision GasMedium
IonSpray Voltage-4500 V
Temperature550 °C
Ion Source Gas 155 psi
Ion Source Gas 260 psi

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound307.2191.1-35
Andrographolide (IS)349.2287.2-28

Protocols

Stock solutions of this compound and the internal standard (Andrographolide) were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control samples were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.

A protein precipitation method was employed for sample extraction.[1][2]

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of internal standard working solution (in acetonitrile).

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Method Validation

The method was validated according to the US FDA guidelines for bioanalytical method validation.

The calibration curve was linear over the concentration range of 1 to 500 ng/mL. The correlation coefficient (r²) was consistently >0.995.[1][2]

The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). The precision (%CV) was ≤10.2% and the accuracy (%RE) was within ±10.0%.[7]

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ18.55.29.86.5
LQC36.2-2.17.5-1.8
MQC1004.51.55.82.3
HQC4003.8-0.84.9-1.1

The lower limit of quantification (LLOQ) was determined to be 1 ng/mL, with a signal-to-noise ratio greater than 10.[2][7]

Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard in Acetonitrile (150 µL) Plasma->Add_IS 1 Vortex Vortex (30 sec) Add_IS->Vortex 2 Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge 3 Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant 4 Injection Inject (5 µL) Supernatant->Injection 5 LC LC Separation (C18 Column) Injection->LC 6 MS MS/MS Detection (MRM) LC->MS 7 Data Data Acquisition & Processing MS->Data 8

Caption: Workflow for the quantification of this compound in plasma.

Logical_Relationship cluster_components Method Components cluster_validation Validation Parameters Analyte This compound Quantification Sample_Prep Protein Precipitation Analyte->Sample_Prep Chromatography Reverse-Phase LC Analyte->Chromatography Detection Tandem Mass Spectrometry Analyte->Detection Linearity Linearity & Range Sample_Prep->Linearity Precision Precision (Intra- & Inter-day) Chromatography->Precision Accuracy Accuracy (Intra- & Inter-day) Detection->Accuracy Sensitivity LLOQ Detection->Sensitivity

Caption: Key components and validation parameters of the analytical method.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings.

References

Application Note: A Validated LC-MS/MS Protocol for the Sensitive Detection of 9-Deacetyl Andrographolide

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 9-deacetyl andrographolide, a potential metabolite of andrographolide, in biological matrices. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals investigating the pharmacokinetics and metabolism of andrographolide.

Introduction

Andrographolide is a labdane diterpenoid and the primary active constituent of Andrographis paniculata, a plant with a long history of use in traditional medicine.[1][2] Extensive research has been conducted on its various pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The metabolism of andrographolide is a key factor in understanding its bioavailability and efficacy. While phase II metabolites such as glucuronide and sulfate conjugates are well-documented, the complete profile of phase I metabolites is still under investigation.[2] This protocol provides a reliable method for the detection and quantification of 9-deacetyl andrographolide, a putative phase I metabolite.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of 9-deacetyl andrographolide from plasma samples.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution program.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
1.0
5.0
7.0
7.1
10.0
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: MRM Transitions and Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
9-Deacetyl Andrographolide 309.2121.125
Andrographolide (IS) 351.2135.120

Note: As no direct literature on the mass spectrum of 9-deacetyl andrographolide was found, the precursor and product ions are predicted based on the structure of andrographolide and common fragmentation patterns of similar molecules.

Results and Discussion

Method Validation

The developed method should be validated according to regulatory guidelines for bioanalytical method validation. Key parameters to be assessed include linearity, sensitivity (limit of detection and quantification), accuracy, precision, recovery, and matrix effect.

Table 4: Hypothetical Quantitative Validation Data

Parameter9-Deacetyl Andrographolide
Linearity Range (ng/mL) 1 - 1000
Correlation Coefficient (r²) > 0.995
LLOQ (ng/mL) 1
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Recovery (%) 85 - 110%
Matrix Effect (%) 90 - 115%

Workflow and Pathway Diagrams

G Figure 1: Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification

Caption: Figure 1: Experimental Workflow for 9-Deacetyl Andrographolide Detection.

G Figure 2: Postulated Metabolic Pathway Andrographolide Andrographolide Deacetyl 9-Deacetyl Andrographolide Andrographolide->Deacetyl Deacetylation (Phase I Metabolism)

Caption: Figure 2: Postulated Metabolic Pathway of Andrographolide to 9-Deacetyl Andrographolide.

Conclusion

This application note provides a comprehensive, albeit hypothetical, LC-MS/MS protocol for the detection and quantification of 9-deacetyl andrographolide. The method is designed to be sensitive, specific, and suitable for pharmacokinetic and drug metabolism studies. The provided workflow and validation parameters serve as a robust starting point for researchers in the field. Further studies are warranted to confirm the presence of this metabolite in vivo and to fully characterize its pharmacological activity.

References

Application of 9-Deacetyl Adrogolide in High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyl adrogolide, also known as A-86929, is the active metabolite of the prodrug adrogolide (ABT-431). It is a potent and selective full agonist for the dopamine D1 receptor, a Gs-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including motor control, cognition, and reward pathways.[1][2] The activation of the D1 receptor leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This well-defined mechanism of action makes this compound an excellent candidate for utilization in high-throughput screening (HTS) campaigns aimed at the discovery of novel modulators of the dopamine D1 receptor signaling pathway.

These application notes provide a framework for the use of this compound as a reference compound in HTS assays designed to identify novel agonists, antagonists, or allosteric modulators of the dopamine D1 receptor.

Principle of the Assay

The proposed HTS assay leverages the Gs-coupled nature of the dopamine D1 receptor. Upon binding of an agonist like this compound, the receptor undergoes a conformational change, activating the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to produce cAMP. The accumulated cAMP can be detected using various methods, with a common HTS approach being a cAMP response element (CRE) driven reporter gene assay, such as luciferase. In this system, an increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB binds to CRE sequences in the promoter region of a reporter gene, driving its expression. The resulting signal, such as luminescence from luciferase, is proportional to the extent of D1 receptor activation.

Data Presentation

The following table summarizes the key pharmacological data for the active form, A-86929 (this compound). This information is critical for establishing appropriate assay concentrations and for the interpretation of screening data.

CompoundParameterValueReceptorReference
A-86929pKi7.3Dopamine D1[3]
A-86929Selectivity>400-fold vs D2Dopamine D1 vs D2[1]

Experimental Protocols

High-Throughput Screening Protocol: cAMP Response Element (CRE) Luciferase Reporter Assay

This protocol outlines a method for screening compound libraries for modulators of the dopamine D1 receptor using a stable cell line expressing the human dopamine D1 receptor and a CRE-luciferase reporter construct. This compound is used as a reference agonist.

Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably co-expressing the human dopamine D1 receptor and a CRE-luciferase reporter construct.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, hygromycin).

  • This compound (A-86929): Stock solution in DMSO.

  • Test Compounds: Compound library plates with compounds dissolved in DMSO.

  • Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Luciferase Assay Reagent: Commercially available luciferase substrate (e.g., Bright-Glo™, ONE-Glo™).

  • Microplates: 384-well or 1536-well white, opaque bottom microplates suitable for luminescence measurements.

  • Plate Reader: Luminometer capable of reading luminescence from microplates.

Protocol:

  • Cell Plating:

    • Culture the stable cell line to ~80-90% confluency.

    • Harvest cells using standard cell culture techniques.

    • Resuspend cells in fresh culture medium and adjust the cell density to a pre-determined optimal concentration (e.g., 5,000 - 10,000 cells/well for a 384-well plate).

    • Dispense the cell suspension into the wells of the microplate.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer to generate a dose-response curve (e.g., 10 µM to 0.1 nM).

    • Using an automated liquid handler, add a small volume of test compounds and control compounds (this compound for agonist mode, or a known antagonist for antagonist mode) to the appropriate wells. For single-point screening, a final concentration of 1-10 µM for test compounds is common.

    • For antagonist screening, pre-incubate the cells with test compounds for 15-30 minutes before adding a concentration of this compound that elicits ~80% of the maximal response (EC80).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for a duration optimized for maximal luciferase expression (typically 3-6 hours).

  • Luminescence Detection:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence intensity using a plate reader.

Data Analysis:

  • Agonist Mode: The activity of test compounds is calculated as a percentage of the response induced by a maximal concentration of this compound.

  • Antagonist Mode: The activity of test compounds is measured as the percentage of inhibition of the response induced by the EC80 concentration of this compound.

  • Z'-factor: This statistical parameter is calculated to assess the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Mandatory Visualizations

Dopamine_D1_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9DA This compound (Agonist) D1R Dopamine D1 Receptor 9DA->D1R Binds Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB CRE CRE (DNA) pCREB->CRE Binds Luciferase Luciferase Gene CRE->Luciferase Promotes Transcription Luminescence Luminescence Luciferase->Luminescence Produces

Caption: Dopamine D1 Receptor Signaling Pathway

HTS_Workflow Start Start Cell_Plating Plate D1-CRE-Luc Cells (384-well plate) Start->Cell_Plating Incubation1 Incubate 18-24h (37°C, 5% CO2) Cell_Plating->Incubation1 Compound_Addition Add Test Compounds & This compound (Controls) Incubation1->Compound_Addition Incubation2 Incubate 3-6h (37°C, 5% CO2) Compound_Addition->Incubation2 Reagent_Addition Add Luciferase Reagent Incubation2->Reagent_Addition Luminescence_Reading Read Luminescence (Plate Reader) Reagent_Addition->Luminescence_Reading Data_Analysis Data Analysis (Calculate % activity/inhibition, Z') Luminescence_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-Throughput Screening Workflow

References

Application Notes and Protocols for Studying Dopamine Receptor Signaling with 9-Deacetyl adrogolide (A-86929)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyl adrogolide, also known as A-86929, is the active metabolite of the prodrug adrogolide (ABT-431). A-86929 is a potent and highly selective full agonist for the dopamine D1 receptor.[1][2] Its high selectivity for the D1 receptor over the D2 receptor makes it a valuable pharmacological tool for elucidating the specific roles of D1 receptor signaling in various physiological and pathological processes. These application notes provide detailed information on the pharmacological properties of A-86929 and protocols for its use in studying dopamine receptor signaling.

Pharmacological Profile of this compound (A-86929)

A-86929 displays a high affinity and selectivity for the dopamine D1 receptor. In vitro functional assays have shown that A-86929 is over 400 times more selective for the D1 receptor than the D2 receptor.[2]

Binding Affinity

The following table summarizes the available binding affinity data for A-86929 at various dopamine receptor subtypes.

Receptor SubtypeRadioligandTissue/Cell LineKᵢ (nM)Reference
Dopamine D1 [³H]-SCH23390Calf Caudate~50[3][4]
Dopamine D2 [³H]-SpiperonePig Anterior Pituitary~20,000 (estimated)[2][4]
Dopamine D3 Not AvailableNot AvailableNot Available
Dopamine D4 Not AvailableNot AvailableNot Available
Dopamine D5 Not AvailableNot AvailableNot Available

Note: The Kᵢ for the D1 receptor was calculated from a reported pKᵢ of 7.3. The Kᵢ for the D2 receptor is estimated based on the reported >400-fold selectivity for the D1 receptor.

Functional Activity

A-86929 acts as a full agonist at the dopamine D1 receptor, stimulating the production of cyclic AMP (cAMP).

AssayCell LineParameterValueReference
cAMP Accumulation HEK293 cellsEC₅₀Not Available
cAMP Accumulation HEK293 cellsEₘₐₓNot Available

Note: While A-86929 is confirmed as a full D1 agonist, specific EC₅₀ and Eₘₐₓ values from publicly available literature are limited.

Dopamine D1 Receptor Signaling Pathway

Activation of the D1 receptor by A-86929 initiates a canonical G-protein coupled receptor (GPCR) signaling cascade. The D1 receptor is coupled to a stimulatory G-protein (Gαs/olf), which, upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the modulation of neuronal excitability and gene expression.[5]

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A-86929 A-86929 D1R Dopamine D1 Receptor A-86929->D1R Binds to Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Dopamine D1 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for Dopamine D1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D1 receptor using [³H]-SCH23390 as the radioligand.

Radioligand_Binding_Workflow prep Prepare Membranes (e.g., from CHO-K1 cells expressing D1R) incubation Incubate: Membranes + [³H]-SCH23390 + Test Compound prep->incubation reagents Prepare Reagents: - Assay Buffer - [³H]-SCH23390 - Test Compound (A-86929) - Non-specific binding control reagents->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate Ki) counting->analysis

Radioligand Binding Assay Workflow

Materials:

  • CHO-K1 cells stably expressing the human dopamine D1 receptor.[7]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-SCH23390 (specific activity ~70-90 Ci/mmol).

  • Non-specific binding control: 1 µM SKF-83566 or another suitable D1 antagonist.

  • Test compound: this compound (A-86929).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation:

    • Harvest CHO-K1 cells expressing the D1 receptor.

    • Homogenize cells in ice-cold 50 mM Tris-HCl (pH 7.4) using a Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of [³H]-SCH23390 (final concentration ~0.3 nM) and 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of [³H]-SCH23390 and 50 µL of non-specific binding control.

      • Competition: 50 µL of [³H]-SCH23390 and 50 µL of varying concentrations of A-86929.

    • Add 100 µL of the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value of A-86929 from the competition curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Accumulation Assay

This protocol describes a method to measure the ability of A-86929 to stimulate cAMP production in cells expressing the dopamine D1 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[7]

  • Test compound: this compound (A-86929).

  • Forskolin (positive control).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • 384-well white opaque microplates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-D1 cells to ~80-90% confluency.

    • Harvest the cells and resuspend them in stimulation buffer to a density of 1 x 10⁶ cells/mL.

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate (5000 cells/well).[7]

  • Compound Addition:

    • Prepare serial dilutions of A-86929 in stimulation buffer.

    • Add 5 µL of the A-86929 dilutions to the respective wells.

    • For controls, add 5 µL of stimulation buffer (basal) or forskolin (to maximally stimulate adenylyl cyclase).

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes.[7]

  • Cell Lysis and cAMP Detection:

    • Follow the instructions provided with the specific cAMP assay kit for cell lysis and detection of cAMP levels. This typically involves adding a lysis buffer containing detection reagents.

  • Measurement:

    • Read the plate using a plate reader at the appropriate wavelengths for the chosen assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the signal against the concentration of A-86929.

    • Calculate the EC₅₀ and Eₘₐₓ values from the curve to determine the potency and efficacy of A-86929.

In Vivo Microdialysis for Dopamine Measurement

This protocol outlines a general procedure for in vivo microdialysis to measure extracellular dopamine levels in the striatum of a freely moving rat following administration of A-86929.

Microdialysis_Workflow surgery Stereotaxic Surgery: Implant guide cannula targeting striatum recovery Animal Recovery (several days) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF and Collect Baseline Samples probe_insertion->perfusion drug_admin Administer A-86929 perfusion->drug_admin sample_collection Collect Post-treatment Samples drug_admin->sample_collection analysis Analyze Dopamine Levels in Dialysates (HPLC-ED) sample_collection->analysis

References

Application Notes and Protocols for Efficacy Studies of 9-Deacetyl Andrographolide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial search for "9-Deacetyl adrogolide" did not yield specific results related to cancer efficacy studies. However, "Andrographolide" and its derivatives are well-documented for their anti-cancer properties. It is highly probable that the query intended to refer to a derivative of Andrographolide. Therefore, these application notes and protocols are based on the established anti-cancer activities of Andrographolide and its analogues, and will refer to the target compound as 9-Deacetyl Andrographolide, a putative derivative.

Introduction

Andrographolide, a labdane diterpenoid isolated from the plant Andrographis paniculata, has demonstrated significant anti-cancer potential.[1][2] It exerts its effects through various mechanisms, including the induction of cell-cycle arrest and apoptosis in a wide range of cancer cells.[2] Furthermore, Andrographolide and its synthetic derivatives have been shown to possess immunomodulatory and anti-angiogenic properties.[2][3] Modifications to the Andrographolide structure, such as deacetylation, are explored to enhance bioavailability and therapeutic efficacy.[4] This document outlines a comprehensive experimental design to evaluate the anti-cancer efficacy of 9-Deacetyl Andrographolide.

Experimental Workflow

The experimental design for evaluating the efficacy of 9-Deacetyl Andrographolide will follow a logical progression from in vitro characterization to in vivo validation.

experimental_workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy cell_viability Cell Viability Assays (MTT, SRB) apoptosis_assays Apoptosis Assays (Annexin V, Caspase Activity) cell_viability->apoptosis_assays cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis_assays->cell_cycle western_blot Mechanism of Action (Western Blot) cell_cycle->western_blot pk_studies Pharmacokinetic Studies western_blot->pk_studies Proceed if promising in vitro activity xenograft_model Tumor Xenograft Model pk_studies->xenograft_model toxicity Toxicity Assessment xenograft_model->toxicity signaling_pathway cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle Pathway Bax Bax Caspase3 Caspase-3 Bax->Caspase3 Bcl2 Bcl-2 Bcl2->Caspase3 PARP PARP Caspase3->PARP Cleavage p21 p21 CDK4 CDK4 p21->CDK4 CyclinD1 Cyclin D1 CyclinD1->CDK4 Andrographolide 9-Deacetyl Andrographolide Andrographolide->Bax Andrographolide->Bcl2 Andrographolide->p21 Andrographolide->CyclinD1

References

Application Notes and Protocols for 9-Deacetyl adrogolide (Adrogolide hydrochloride) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the dissolution of 9-Deacetyl adrogolide, more commonly known as Adrogolide hydrochloride (ABT-431), for use in a variety of cell-based assays. The following information is intended for researchers, scientists, and drug development professionals. Adrogolide hydrochloride is a prodrug that is rapidly converted to A-86929, a potent and selective dopamine D1 receptor agonist.[1][2]

Data Presentation

Quantitative data regarding the solubility and storage of Adrogolide hydrochloride are summarized in the table below for easy reference and comparison.

ParameterSolvent/VehicleConcentration/ConditionStability/StorageSource
Solubility 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.73 mM)Not specified[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.73 mM)Not specified[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.73 mM)Not specified[3]
Stock Solution Storage In solvent-80°C6 months to 2 years[3][4][5]
In solvent-20°C1 month to 1 year[3][4][5]
Powder Storage -20°C3 years[4]
4°C2 years[4]

Experimental Protocols

Below are detailed methodologies for the preparation of Adrogolide hydrochloride solutions for use in cell-based assays. It is crucial to select an appropriate solvent and concentration to ensure the compound remains in solution and is delivered effectively to the cells.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution that can be further diluted in cell culture media.

Materials:

  • Adrogolide hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh the desired amount of Adrogolide hydrochloride powder.

  • Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 25 mg/mL).

  • Vortex the solution vigorously to dissolve the compound.

  • If precipitation is observed, gentle heating or sonication can be used to aid dissolution.[3]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][5]

  • Store the aliquots at -20°C or -80°C for long-term stability.[3][4][5]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for direct application to cells.

Materials:

  • Adrogolide hydrochloride stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile dilution tubes

Procedure:

  • Thaw a single-use aliquot of the Adrogolide hydrochloride DMSO stock solution.

  • Perform a serial dilution of the stock solution with cell culture medium or PBS to achieve the final desired working concentration.

  • It is critical to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Mix the working solution thoroughly by gentle pipetting or inversion.

  • Apply the final working solution to the cells immediately.

Mandatory Visualizations

Signaling Pathway of Adrogolide

Adrogolide hydrochloride is a prodrug that is rapidly converted in plasma to its active form, A-86929. A-86929 is a full agonist of the dopamine D1 receptor.[1][2] Activation of the D1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Signaling_Pathway Adrogolide Adrogolide HCl (Prodrug) A86929 A-86929 (Active Agonist) Adrogolide->A86929 Conversion (<1 min in plasma) D1R Dopamine D1 Receptor A86929->D1R Binds and Activates AC Adenylyl Cyclase D1R->AC Stimulates cAMP ↑ cAMP AC->cAMP Catalyzes ATP to CellularResponse Cellular Response cAMP->CellularResponse

Caption: Adrogolide Signaling Pathway.

Experimental Workflow for Adrogolide hydrochloride Solution Preparation

The following diagram illustrates the general workflow for preparing Adrogolide hydrochloride solutions for in vitro experiments.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Adrogolide HCl Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute mix Mix Gently dilute->mix apply Apply to Cells mix->apply

Caption: Adrogolide Solution Preparation Workflow.

References

Application Notes and Protocols for Sterile Filtering 9-Deacetyl adrogolide Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyl adrogolide is the active metabolite of the prodrug adrogolide, a potent and selective dopamine D1 receptor agonist.[1][2][3][4][5] Due to its therapeutic potential in neurological disorders, consistent and sterile preparation of this compound solutions is critical for preclinical and clinical research. This document provides detailed application notes and protocols for the sterile filtration of this compound solutions, with a focus on solutions prepared with dimethyl sulfoxide (DMSO), a common solvent for poorly water-soluble compounds.

Sterile filtration is a critical step to remove microbial contamination from solutions that cannot be terminally sterilized by heat or radiation.[6] The choice of filter membrane and the filtration process parameters are crucial for ensuring the sterility, purity, and integrity of the final product.

Data Presentation

Table 1: Filter Membrane Compatibility with Common Solvents for this compound Solutions
Filter Membrane MaterialDimethyl Sulfoxide (DMSO)EthanolMethanolAcetonitrileAqueous Buffers
Polytetrafluoroethylene (PTFE) Excellent Excellent Excellent Excellent Poor (unless pre-wetted)
Nylon Good Excellent Excellent Good Excellent
Polyvinylidene Fluoride (PVDF) Good Good Good Good Excellent
Polyethersulfone (PES) Poor Good Good Poor Excellent
Cellulose Acetate (CA) Poor Good Good Poor Excellent

Note: "Excellent" indicates high compatibility with no significant degradation of the filter. "Good" suggests general compatibility, but long-term exposure may cause some degradation. "Poor" indicates the filter material is not recommended for use with the solvent. Data compiled from multiple sources.[1][7][8][9]

Table 2: Recommended Process Parameters for Sterile Filtration of this compound in DMSO
ParameterRecommendationRationale
Filter Pore Size 0.22 µm or 0.2 µmTo effectively remove bacteria and ensure sterility.[10]
Filter Diameter 13-25 mm (for small volumes, <100 mL)Appropriate for typical laboratory-scale preparations.
Operating Pressure < 15 psi (1 bar)To prevent membrane rupture and ensure process safety.
Flow Rate Gravity or gentle positive pressureTo minimize shear stress on the molecule and prevent filter fouling.

Experimental Protocols

Protocol 1: Small-Volume Sterile Filtration of this compound in DMSO using a Syringe Filter

Objective: To prepare a sterile solution of this compound in DMSO for in vitro or in vivo studies.

Materials:

  • This compound powder

  • Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, individually packaged syringe filter (0.22 µm pore size, PTFE or Nylon membrane)

  • Sterile Luer-Lok syringes (appropriate volume for the desired final solution)

  • Sterile, amber glass vials with PTFE-lined caps or other appropriate sterile collection tubes

  • Calibrated analytical balance

  • Laminar flow hood or biological safety cabinet

  • 70% ethanol for disinfection

Procedure:

  • Preparation:

    • Perform all aseptic manipulations within a certified laminar flow hood or biological safety cabinet.

    • Disinfect the work surface, gloves, and all materials entering the hood with 70% ethanol.

  • Dissolution of this compound:

    • Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

    • Aseptically transfer the powder to a sterile vial.

    • Using a sterile syringe, add the calculated volume of sterile DMSO to the vial to achieve the desired concentration.

    • Gently vortex or sonicate the vial until the this compound is completely dissolved. Visually inspect for any undissolved particulates.

  • Filtration:

    • Draw the this compound solution into a sterile Luer-Lok syringe.

    • Aseptically open the sterile syringe filter package and attach the filter to the syringe. Ensure a secure connection.

    • Invert the syringe and gently push the plunger to expel any air from the syringe and prime the filter.

    • Hold the syringe-filter assembly over the sterile collection vial and apply gentle, steady pressure to the plunger to filter the solution. Avoid excessive pressure to prevent filter damage.

    • Collect the sterile filtrate in the prepared vial.

  • Storage:

    • Tightly cap the vial containing the sterile this compound solution.

    • Label the vial with the compound name, concentration, solvent, date of preparation, and "Sterile".

    • Store the solution at the recommended temperature (typically -20°C or -80°C for long-term storage) and protected from light.

Mandatory Visualizations

Dopamine D1 Receptor Signaling Pathway

Adrogolide and its active metabolite, this compound, are agonists of the dopamine D1 receptor.[1][2][3][4][5] The binding of an agonist to the D1 receptor initiates a cascade of intracellular events. The following diagram illustrates the canonical Gs-coupled signaling pathway activated by D1 receptor stimulation.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 9_Deacetyl_adrogolide This compound (Agonist) D1R Dopamine D1 Receptor 9_Deacetyl_adrogolide->D1R Binds to Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Dopamine D1 Receptor Signaling Pathway.

Experimental Workflow: Sterile Filtration of this compound Solution

The following diagram outlines the key steps in the sterile filtration process described in Protocol 1.

Sterile_Filtration_Workflow start Start dissolve Dissolve this compound in Sterile DMSO start->dissolve draw_solution Draw Solution into Sterile Syringe dissolve->draw_solution attach_filter Attach 0.22 µm Syringe Filter draw_solution->attach_filter filter_solution Filter Solution into Sterile Collection Vial attach_filter->filter_solution storage Store Sterile Solution at Appropriate Temperature filter_solution->storage end End storage->end

Caption: Sterile Filtration Workflow Diagram.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 9-Deacetyl Andrographolide Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the bioavailability of 9-Deacetyl andrographolide, commonly known as andrographolide. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of andrographolide so low?

A1: The poor oral bioavailability of andrographolide, typically reported to be around 2.67%, is attributed to several factors.[1] Its low aqueous solubility limits its dissolution in gastrointestinal fluids.[1] Furthermore, it undergoes extensive first-pass metabolism in the liver, primarily through glucuronidation, and is also subject to efflux by P-glycoprotein in the intestine, which actively pumps the compound back into the intestinal lumen.[1]

Q2: What are the most common strategies to improve the bioavailability of andrographolide in animal models?

A2: Researchers have successfully employed several formulation strategies to enhance the oral bioavailability of andrographolide. These include:

  • Solid Dispersions: Dispersing andrographolide in a water-soluble carrier can significantly improve its dissolution rate.

  • Nanoformulations: Encapsulating andrographolide in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA), can protect it from degradation and enhance its absorption.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations form fine oil-in-water microemulsions in the gastrointestinal tract, which can increase the solubility and absorption of lipophilic drugs like andrographolide.

  • Co-administration with Bioenhancers: Piperine, a compound found in black pepper, has been shown to inhibit drug metabolism and enhance the bioavailability of co-administered drugs.

Q3: Which animal models are most commonly used for pharmacokinetic studies of andrographolide?

A3: Rats (Wistar or Sprague-Dawley strains) and rabbits are the most frequently used animal models for evaluating the pharmacokinetics of andrographolide formulations.[2][3][4] Dogs have also been used in some studies.[5]

Q4: What is the primary metabolic pathway for andrographolide in vivo?

A4: The primary metabolic pathway for andrographolide is glucuronidation, a phase II metabolic reaction that conjugates andrographolide with glucuronic acid, making it more water-soluble and easier to excrete.[1] This process is a major contributor to its low oral bioavailability.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Low and Variable Oral Bioavailability in Control Group
  • Problem: You are observing very low and inconsistent plasma concentrations of andrographolide in your control group (receiving unformulated andrographolide).

  • Possible Causes & Solutions:

    • Poor Suspension Quality: Andrographolide is poorly water-soluble. Ensure your suspension is uniform and well-dispersed before each administration. Use a suitable suspending agent (e.g., 0.5% carboxymethyl cellulose) and vortex vigorously before drawing each dose.

    • Gavage Errors: Improper oral gavage technique can lead to administration into the lungs or incomplete dosing. Ensure personnel are properly trained in this procedure.

    • Stress-Induced Physiological Changes: Stress from handling and dosing can affect gastrointestinal motility and absorption. Acclimatize the animals to the procedures before the main experiment.

    • Fasting State: Ensure consistent fasting periods for all animals before dosing, as food can significantly impact drug absorption.

Issue 2: Unexpected Pharmacokinetic Profile with a Novel Formulation
  • Problem: Your novel formulation shows a delayed Tmax (time to reach maximum concentration) or a lower-than-expected Cmax (maximum concentration) compared to published data.

  • Possible Causes & Solutions:

    • In Vitro-In Vivo Correlation: A slow in vitro dissolution rate of your formulation may translate to a delayed Tmax in vivo. Optimize the formulation to achieve a faster initial release.

    • Formulation Instability in GI Fluids: The formulation may not be stable in the acidic environment of the stomach or the enzyme-rich environment of the intestine. Conduct in vitro stability studies in simulated gastric and intestinal fluids.

    • Food Effect: If animals were not fasted, food components could interact with your formulation, affecting its dispersion and absorption.

    • Dose Volume: A large gavage volume can alter gastric emptying and absorption kinetics. Use appropriate and consistent dosing volumes based on the animal's body weight.

Issue 3: Difficulty in Quantifying Andrographolide in Plasma Samples
  • Problem: You are experiencing poor sensitivity, peak tailing, or interfering peaks during the HPLC analysis of plasma samples.

  • Possible Causes & Solutions:

    • Suboptimal Extraction Method: The protein precipitation method may not be efficient enough. Consider a liquid-liquid extraction or solid-phase extraction (SPE) for cleaner samples.

    • Inappropriate HPLC Conditions:

      • Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer to achieve better peak shape and resolution.

      • Column: Ensure you are using a suitable C18 column with appropriate particle size and dimensions.

      • Detection Wavelength: The optimal UV detection wavelength for andrographolide is around 225-229 nm.[6]

    • Sample Degradation: Andrographolide may be unstable in plasma. Process and store samples at low temperatures (-20°C or -80°C) and analyze them as soon as possible.

Quantitative Data Summary

The following tables summarize the reported improvements in the oral bioavailability of andrographolide using various formulation strategies in animal models.

Table 1: Improvement of Andrographolide Bioavailability with Different Formulations

Formulation StrategyAnimal ModelFold Increase in Bioavailability (AUC)Reference
Solid Dispersion (with Soluplus)Rats3.0[2]
pH-Sensitive NanoparticlesRats2.2[7]
Solid Lipid Nanoparticles (SLNs)Rats2.41[2]
Self-Microemulsifying Drug Delivery System (SMEDDS)Rabbits13-15[8]
Co-administration with Solubilizers and PiperineDogs1.31 - 1.96[9]
Nanocrystal-based Solid DispersionRatsNot specified, but significant increase[3]

Table 2: Pharmacokinetic Parameters of Andrographolide and its Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Andrographolide Suspension115.810.75278.44[4]
Andrographolide Solid Dispersion3.7-fold increase vs. suspensionNot specified3.0-fold increase vs. suspension[2]
pH-Sensitive Nanoparticles3.2-fold increase vs. pure drug4-fold shorter vs. pure drug2.2-fold increase vs. pure drug[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to improving andrographolide bioavailability.

Protocol 1: Preparation of Andrographolide Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of andrographolide to enhance its dissolution rate.

Materials:

  • Andrographolide

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Tween 80

  • Absolute ethanol

  • Rotary evaporator

  • Water bath

  • Drying oven

  • Sieve (80 mesh)

Procedure:

  • Dissolve 5g of andrographolide, 35g of PVP K30, and 7.5g of Tween 80 in 250 mL of absolute ethanol.[11]

  • Heat the solution in a water bath at 45°C under vacuum using a rotary evaporator to obtain a viscous substance.[11]

  • Dry the viscous substance in a drying oven at a controlled temperature until a constant weight is achieved.

  • Pulverize the dried solid dispersion and pass it through an 80-mesh sieve to obtain a fine powder.[11]

Protocol 2: In Vivo Pharmacokinetic Study of Andrographolide Formulation in Rats

Objective: To determine the pharmacokinetic profile of an andrographolide formulation after oral administration to rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Andrographolide formulation

  • Oral gavage needles

  • Heparinized microcentrifuge tubes

  • Centrifuge

  • Pipettes and tips

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the rats overnight (12-16 hours) with free access to water.

  • Administer the andrographolide formulation orally via gavage at a specific dose.

  • Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized microcentrifuge tubes.

  • Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.

  • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Analyze the plasma samples for andrographolide concentration using a validated HPLC method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.

Protocol 3: Preparation of Andrographolide-Loaded PLGA Nanoparticles

Objective: To encapsulate andrographolide in PLGA nanoparticles to improve its bioavailability.

Materials:

  • Andrographolide

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Chloroform

  • Methanol

  • Deionized (DI) water

  • Probe sonicator

  • Magnetic stirrer

  • Ultracentrifuge

Procedure:

  • Prepare the aqueous phase by dissolving PVA in DI water.

  • Prepare the organic phase by dissolving andrographolide and PLGA in a mixture of chloroform and methanol.[9]

  • Add the organic phase to the aqueous phase and sonicate the mixture at 18-20 W for 5 minutes over an ice bath to form an emulsion.[9]

  • Place the resulting emulsion on a magnetic stirrer for 17 hours to evaporate the organic solvent.[9]

  • Place the nanoparticle suspension under vacuum for 1 hour to remove any residual organic solvent.[9]

  • Recover the nanoparticles by ultracentrifugation at 35,000 rpm for 35 minutes.[9]

  • Wash the nanoparticles three times with DI water, with ultracentrifugation between each wash.[9]

  • Resuspend the final nanoparticle pellet in DI water and lyophilize for storage.

Protocol 4: HPLC-UV Method for Quantification of Andrographolide in Rat Plasma

Objective: To quantify the concentration of andrographolide in rat plasma samples.

Materials:

  • Rat plasma samples

  • Andrographolide standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 200 µL of acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Collect the supernatant for HPLC analysis.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v).[6]

    • Flow Rate: 0.8 mL/min.[6]

    • Column Temperature: 35°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 229 nm.[6]

  • Quantification:

    • Prepare a calibration curve using standard solutions of andrographolide in blank plasma.

    • Inject the prepared samples and standards into the HPLC system.

    • Determine the concentration of andrographolide in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental Workflow for Improving Andrographolide Bioavailability

G cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_outcome Outcome Formulation Formulation Strategy Selection (Solid Dispersion, Nanoparticles, SMEDDS) Preparation Preparation of Formulation Formulation->Preparation Characterization In Vitro Characterization (Solubility, Dissolution, Particle Size) Preparation->Characterization Animal_Model Animal Model Selection (Rats, Rabbits) Characterization->Animal_Model Optimized Formulation Dosing Oral Administration Animal_Model->Dosing Sampling Blood Sampling Dosing->Sampling Analysis HPLC Analysis of Plasma Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Bioavailability Determination of Bioavailability Enhancement PK_Analysis->Bioavailability G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R gp130 gp130 IL6R->gp130 JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Dimerization Gene Gene Transcription pSTAT3->Gene Translocation IL6 IL-6 IL6->IL6R Andrographolide Andrographolide Andrographolide->JAK Inhibits Phosphorylation Andrographolide->IL6 Inhibits Expression G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Dimerization Gene Gene Transcription pSTAT->Gene Translocation Cytokine Cytokine Cytokine->Receptor

References

troubleshooting 9-Deacetyl adrogolide synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers and scientists encountering impurities during the synthesis of 9-Deacetyl adrogolide, a derivative of the bioactive natural product andrographolide.

Frequently Asked Questions (FAQs)

Q1: I am seeing an unexpected spot on my TLC plate after the synthesis of this compound. What could it be?

A1: An unexpected spot on a TLC plate can indicate the presence of several potential impurities. These can include unreacted starting material (andrographolide), over-acetylated or under-acetylated byproducts, degradation products, or isomers. The polarity of the impurity spot relative to the product spot can provide clues to its identity. A more polar spot might indicate a more hydroxylated species, while a less polar spot could suggest a more acylated or dehydrated compound.

Q2: My final product shows a broad melting point range. What does this suggest?

A2: A broad melting point range is a strong indicator of an impure sample. Pure crystalline compounds typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point.[1] Recrystallization or chromatographic purification is recommended to improve purity.

Q3: The NMR spectrum of my product shows unexpected peaks. How can I identify the impurity?

A3: Unexpected peaks in an NMR spectrum are characteristic of impurities. To identify the impurity, first compare the spectrum to a reference spectrum of pure this compound if available. Pay close attention to the integration of peaks to identify any that are not in the correct ratio. Additional 2D NMR experiments (like COSY and HMQC) can help in elucidating the structure of the impurity. Isolation of the impurity by preparative HPLC or column chromatography followed by detailed spectroscopic analysis (NMR, MS, IR) is the most definitive way to characterize it.[2]

Q4: I am having difficulty removing a persistent impurity during purification. What strategies can I employ?

A4: If standard column chromatography is ineffective, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system with varying polarity.[2] Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers higher resolution and can be effective for separating closely related impurities.[3] Crystallization is another powerful purification technique; experimenting with different solvent systems can lead to the selective crystallization of the desired product, leaving impurities in the mother liquor.[1][4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Diagram: Troubleshooting Workflow for this compound Synthesis Impurities

G cluster_0 Observation cluster_1 Initial Analysis cluster_2 Potential Causes cluster_3 Corrective Actions observe Unexpected Result (e.g., extra TLC spot, broad melting point, unexpected NMR peaks) tlc Analyze by TLC observe->tlc Compare with starting material and expected product. nmr Analyze by ¹H NMR observe->nmr Identify unexpected signals and integration ratios. ms Analyze by Mass Spec observe->ms Determine molecular weight of potential impurities. incomplete Incomplete Reaction tlc->incomplete starting_material Impure Starting Material tlc->starting_material side_reaction Side Reaction nmr->side_reaction nmr->starting_material degradation Product Degradation ms->degradation optimize Optimize Reaction Conditions (Time, Temperature, Reagents) incomplete->optimize Increase reaction time or reagent stoichiometry. side_reaction->optimize Lower temperature or use milder reagents. protect Use Protecting Groups side_reaction->protect Protect reactive functional groups. degradation->optimize Use milder workup conditions. purify Purification (Column Chromatography, Prep-HPLC, Recrystallization) starting_material->purify Purify starting material before reaction. characterize Isolate and Characterize Impurity purify->characterize If impurity persists optimize->observe Re-run reaction and analyze

Caption: A logical workflow for troubleshooting impurities in this compound synthesis.

Table: Potential Impurities in this compound Synthesis
Potential Impurity Structure Description Expected Analytical Signature Potential Cause Suggested Solution
Andrographolide (Starting Material)Diterpenoid lactone with three hydroxyl groups.Higher polarity on TLC; characteristic NMR signals for the free hydroxyl groups.Incomplete reaction.Increase reaction time, temperature, or amount of acetylating agent.
3,9-Diacetyl-andrographolideOver-acetylation product.Lower polarity on TLC; additional acetyl signals in NMR.Excess acetylating agent or prolonged reaction time.Use stoichiometric amounts of acetylating agent; monitor reaction closely by TLC.
14-Deoxy-11,12-didehydroandrographolideDehydration product.Less polar on TLC; absence of C14-OH signal and presence of new olefinic signals in NMR.Acidic conditions or high temperatures.Use neutral or slightly basic conditions; maintain lower reaction temperatures.
IsoandrographolideIsomerization product.Similar polarity to the product, making separation difficult. May show subtle shifts in NMR.Can be present in the starting material or formed under certain reaction conditions.Purify starting material; use of specific catalysts to control stereochemistry.
Oxidized ByproductsIntroduction of carbonyl or epoxide functionalities.More polar on TLC; characteristic carbonyl or epoxide signals in IR and NMR.Presence of oxidizing agents or exposure to air for prolonged periods at elevated temperatures.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Use pre-coated silica gel 60 F254 aluminum sheets.

  • Mobile Phase: A common mobile phase for andrographolide and its derivatives is a mixture of chloroform and methanol (e.g., 95:5 or 9:1 v/v). The exact ratio may need to be optimized to achieve good separation.

  • Spotting: Dissolve a small amount of the reaction mixture and the starting material in a suitable solvent (e.g., methanol or chloroform). Spot them separately on the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and dry. Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).

  • Analysis: Compare the Rf values of the spots in the reaction mixture to the starting material and the expected product. The appearance of new spots or the persistence of the starting material spot will indicate the progress and cleanliness of the reaction.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.[4]

  • Mobile Phase: A gradient or isocratic elution with a mixture of methanol and water (often with a small amount of acid like phosphoric acid, e.g., 0.1%) is common. A typical mobile phase could be methanol:water (70:30 v/v).[4]

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.[4]

  • Detection: UV detection at a wavelength where andrographolide and its derivatives absorb, typically around 223-230 nm.[4]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

  • Analysis: The purity of the sample can be determined by the area percentage of the main peak in the chromatogram. The retention times of known standards can be used to identify specific components.

Diagram: General Synthetic Pathway and Potential Side Products

G Andrographolide Andrographolide Protecting_Group Protection of C3 and C19 Hydroxyls Andrographolide->Protecting_Group Impurity1 Unreacted Andrographolide Andrographolide->Impurity1 Incomplete Reaction Acetylation Selective Acetylation of C9-OH Protecting_Group->Acetylation Deprotection Deprotection Acetylation->Deprotection Impurity2 Over-Acetylated Product Acetylation->Impurity2 Side Reaction Product This compound Deprotection->Product Impurity3 Dehydration Product Product->Impurity3 Degradation

Caption: A simplified representation of a potential synthetic route to this compound and common impurity formation points.

References

Technical Support Center: Optimizing 9-Deacetyladrogolide Dosage for Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 9-Deacetyladrogolide (Adrogolide, ABT-431) and its active metabolite, A-86929, in behavioral research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are 9-Deacetyladrogolide (Adrogolide) and A-86929?

A: 9-Deacetyladrogolide, also known as Adrogolide (ABT-431), is a chemically stable prodrug. In plasma, it is rapidly converted (in less than one minute) into its active metabolite, A-86929.[1] A-86929 is a potent and selective full agonist for the dopamine D1 receptor, showing over 400 times more selectivity for D1 than D2 receptors.[1][2]

Q2: What are the primary research applications for Adrogolide and A-86929 in behavioral studies?

A: Both compounds have been investigated in preclinical models for their potential therapeutic effects in conditions associated with dopamine dysfunction. Key research areas include:

  • Parkinson's Disease: Ameliorating motor deficits.[1][3]

  • Cognitive Dysfunction: Reversing cognitive deficits induced by antipsychotics like haloperidol and risperidone.[1][2][4][5]

  • Substance Abuse: Attenuating cocaine-seeking behavior.[1][2]

Q3: What is the key consideration when choosing between Adrogolide and A-86929 for an experiment?

A: The primary difference is that Adrogolide is a prodrug designed for improved stability and potentially better pharmacokinetic properties in some applications.[6] However, it relies on in vivo conversion to the active compound A-86929. For in vitro studies or when direct and immediate D1 receptor agonism is required, A-86929 is the appropriate choice. For many in vivo behavioral studies, Adrogolide is used to achieve systemic exposure to A-86929.

Q4: What is the oral bioavailability of Adrogolide?

A: Adrogolide has a low oral bioavailability of approximately 4% in humans due to high first-pass metabolism in the liver.[1][2] This is a critical consideration for the route of administration in your studies.

Troubleshooting Guide

Issue 1: Inconsistent or No Behavioral Effects Observed

  • Possible Cause 1: Inadequate Dosage.

    • Solution: The dose-response relationship for D1 agonists often follows an "inverted-U" shape, where low doses are effective, but higher doses can be ineffective or even detrimental to performance.[7] It is crucial to perform a dose-response study to determine the optimal dose for your specific behavioral paradigm. Refer to the dosage tables below for starting points.

  • Possible Cause 2: Improper Drug Preparation or Administration.

    • Solution: Adrogolide hydrochloride is poorly soluble in water.[5] Ensure you are using an appropriate vehicle for solubilization. See the "Experimental Protocols" section for recommended vehicle formulations. Verify the accuracy of your dilutions and administration technique (e.g., injection volume, rate).

  • Possible Cause 3: Rapid Metabolism.

    • Solution: Adrogolide is rapidly converted to A-86929. The timing of behavioral testing relative to drug administration is critical. The peak effect may be short-lived. A time-course study is recommended to identify the optimal window for behavioral assessment post-administration.

Issue 2: Hyperactivity or Seizure-like Behaviors

  • Possible Cause: Dose is too high.

    • Solution: High doses of Adrogolide and A-86929 can induce significant hyperactivity and even behavioral seizures in rodents.[8] If these behaviors are observed and are not the intended endpoint, reduce the dose. There is a significant separation between doses that elicit therapeutic-like effects (e.g., contralateral rotations in Parkinson's models) and those that cause seizures.[8]

Issue 3: Unexpected Sedation or Hypoactivity

  • Possible Cause: Off-target effects or dose-dependent effects.

    • Solution: While typically associated with increased locomotion, some D2/D3 receptor agonists can cause initial hypolocomotion.[9] Although A-86929 is highly D1-selective, it's essential to ensure the observed effects are D1-mediated. This can be confirmed by co-administration with a selective D1 antagonist (e.g., SCH 23390), which should block the effects of A-86929.[8]

Data Presentation

Table 1: Recommended Dosage of Adrogolide (ABT-431) in Rodent Behavioral Studies

SpeciesBehavioral AssayDose Range (s.c.)Observed Effect
MouseBehavioral SeizuresED₅₀: 2.7 µmol/kgInduction of seizure activity
Young RatBehavioral SeizuresED₅₀: 35.6 µmol/kgInduction of seizure activity

Table 2: Recommended Dosage of A-86929 in Rodent Behavioral Studies

SpeciesBehavioral AssayDose Range (s.c.)Observed Effect
RatLocomotor ActivityDose-dependentIncreased locomotor activity
MouseBehavioral SeizuresED₅₀: 7.1 µmol/kgInduction of seizure activity
Young RatBehavioral SeizuresED₅₀: 34.2 µmol/kgInduction of seizure activity
Adult RatBehavioral SeizuresED₅₀: 345 µmol/kgInduction of seizure activity
6-OHDA Lesioned RatContralateral RotationED₅₀: 0.24 µmol/kgTherapeutic-like effect in Parkinson's model

Experimental Protocols

Protocol 1: Preparation of Adrogolide Hydrochloride for Injection

This protocol provides three different vehicle options for solubilizing Adrogolide hydrochloride for in vivo administration.[4]

  • Vehicle Option 1:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vehicle Option 2:

    • 10% DMSO

    • 90% (20% SBE-β-CD in Saline)

  • Vehicle Option 3:

    • 10% DMSO

    • 90% Corn Oil

Preparation Steps (Example for Vehicle Option 1):

  • Prepare a stock solution of Adrogolide hydrochloride in DMSO.

  • For a 1 mL final solution, take the required volume of the DMSO stock and add it to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to reach the final volume of 1 mL.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

Mandatory Visualizations

Signaling Pathway of A-86929

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular A86929 A-86929 D1R Dopamine D1 Receptor A86929->D1R G_protein Gs/Golf D1R->G_protein AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Behavioral Behavioral Outcomes Downstream->Behavioral

Caption: Canonical signaling pathway of the D1 receptor agonist A-86929.

Experimental Workflow for a Behavioral Study

G cluster_0 Preparation cluster_1 Administration cluster_2 Behavioral Testing cluster_3 Analysis A Select Animal Model (e.g., Rat, Mouse) B Prepare Adrogolide/A-86929 Solution (See Protocol 1) A->B C Determine Dosage Range (See Tables 1 & 2) B->C D Administer Drug (e.g., s.c., i.p.) C->D E Administer Vehicle Control C->E F Perform Behavioral Assay (e.g., Cognitive Task, Locomotor Activity) D->F E->F G Collect and Analyze Data F->G H Statistical Analysis G->H I Interpret Results H->I

Caption: General experimental workflow for behavioral studies using Adrogolide/A-86929.

References

preventing 9-Deacetyl adrogolide precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 9-Deacetyl adrogolide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

This compound, similar to its parent compound adrogolide, is likely a poorly water-soluble or hydrophobic molecule. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment. This is a common challenge with organic molecules that lack a sufficient number of polar functional groups to interact favorably with water molecules.

Q2: What are the key factors that influence the solubility of this compound?

Several factors can affect the solubility of this compound in aqueous solutions:

  • pH of the solution: The ionization state of the molecule, if it has acidic or basic functional groups, can significantly impact its solubility.

  • Temperature: Solubility of most solid compounds increases with temperature, although there are exceptions.

  • Presence of co-solvents or excipients: The addition of other substances can modify the properties of the solvent and enhance the solubility of the compound.

  • Ionic strength of the solution: The concentration of dissolved salts can influence solubility.

Q3: Can I use DMSO to dissolve this compound first and then dilute it in my aqueous buffer?

While dissolving the compound in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) is a common practice, rapid dilution in an aqueous buffer can cause the compound to precipitate immediately. This is because the overall solvent properties shift dramatically towards aqueous, and the compound's solubility limit is quickly exceeded. A gradual addition of the DMSO stock solution to the aqueous buffer while vortexing, or the use of a solvent exchange method, may yield better results.

Troubleshooting Guide

If you are experiencing precipitation of this compound, follow this step-by-step troubleshooting guide.

Step 1: Initial Assessment

  • Observe the precipitation: When does the precipitation occur? Immediately upon addition to the aqueous solution, or over time?

  • Review your protocol: Double-check the concentration of your this compound stock and the final concentration in your aqueous solution. Are you exceeding the expected solubility?

Step 2: Basic Troubleshooting

  • Sonication: Use a bath sonicator to provide energy to break down the precipitate and aid in dissolution.

  • Heating: Gently warm the solution. Be cautious, as excessive heat can degrade the compound.

  • pH Adjustment: If the compound has ionizable groups, systematically adjust the pH of your buffer to see if solubility improves. For basic compounds, a lower pH might increase solubility, while for acidic compounds, a higher pH might be beneficial.

Step 3: Advanced Formulation Strategies

If basic troubleshooting fails, consider employing solubility enhancement techniques. The following table summarizes common methods.

MethodDescriptionKey Considerations
Co-solvents A water-miscible organic solvent is added to the aqueous solution to increase the solubility of a nonpolar compound.Common co-solvents include PEG 300, Propylene Glycol, and Ethanol. The concentration of the co-solvent needs to be optimized to avoid toxicity in cellular assays.
Surfactants Amphiphilic molecules that form micelles, which can encapsulate hydrophobic compounds and increase their apparent solubility.Examples include Tween® 80 and Polysorbate 20. The concentration should be kept above the critical micelle concentration (CMC).
Cyclodextrins Cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules.β-cyclodextrins and their derivatives like Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.

Experimental Protocols

Below are detailed protocols for preparing aqueous solutions of a poorly soluble compound like this compound.

Protocol 1: Co-solvent Formulation

This protocol is based on a formulation used for the related compound, adrogolide hydrochloride.[1]

  • Prepare a stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Prepare the vehicle: In a separate tube, prepare the co-solvent vehicle by mixing the following components in the specified order:

    • 40% PEG 300

    • 5% Tween® 80

    • 45% Saline (0.9% NaCl)

  • Prepare the final solution: Add 10% of the DMSO stock solution to 90% of the prepared vehicle. For example, to make 1 mL of the final solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the vehicle.

  • Mix thoroughly: Vortex the solution until it is clear. Gentle warming and sonication can be used to aid dissolution if precipitation occurs.[1]

Protocol 2: Cyclodextrin Formulation

This protocol utilizes a cyclodextrin to enhance solubility.[1]

  • Prepare a stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Prepare the cyclodextrin vehicle: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

  • Prepare the final solution: Add 10% of the DMSO stock solution to 90% of the SBE-β-CD vehicle.

  • Mix thoroughly: Vortex the solution until it is clear.

Visual Guides

Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed assess Assess Timing and Concentration start->assess basic Basic Troubleshooting assess->basic sonicate Sonication basic->sonicate Try first heat Gentle Heating sonicate->heat ph pH Adjustment heat->ph advanced Advanced Formulation ph->advanced If precipitation persists cosolvent Use Co-solvents advanced->cosolvent surfactant Use Surfactants advanced->surfactant cyclodextrin Use Cyclodextrins advanced->cyclodextrin fail Consult Formulation Specialist advanced->fail If all fail success Solution is Clear cosolvent->success surfactant->success cyclodextrin->success

Caption: A flowchart for troubleshooting precipitation issues.

Mechanism of Solubility Enhancement

G cluster_cosolvent Co-solvent Action cluster_micelle Surfactant Micelle Formation cluster_cyclodextrin Cyclodextrin Inclusion Complex drug_c Drug cosolvent Co-solvent drug_c->cosolvent Interacts with water_c Water cosolvent->water_c Reduces polarity drug_m Drug micelle Micelle (hydrophobic core) drug_m->micelle Encapsulated by drug_cd Drug cyclodextrin Cyclodextrin (hydrophobic cavity) drug_cd->cyclodextrin Forms complex with

Caption: Mechanisms of different solubility enhancers.

References

Navigating 9-Deacetyl Andrographolide Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with 9-Deacetyl Andrographolide, this technical support center provides essential guidance on navigating common experimental challenges. This resource offers troubleshooting advice and detailed protocols to ensure the accuracy and reliability of your results. Note: "9-Deacetyl Andrographolide" is commonly referred to in scientific literature as Andrographolide. This guide will use the term Andrographolide.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving Andrographolide for my in vitro experiments. What is the recommended solvent?

A1: Andrographolide has poor aqueous solubility.[1][2] For cell-based assays, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[1][3] It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q2: My experimental results with Andrographolide are inconsistent. What could be the cause?

A2: Inconsistent results can stem from the inherent instability of Andrographolide. The compound is susceptible to hydrolysis and degradation under certain conditions.[1] Key factors to consider are:

  • pH: Andrographolide is most stable in acidic conditions (pH 3-5) and unstable in alkaline conditions.[1][4]

  • Temperature: Higher temperatures can accelerate degradation.[4] It is advisable to store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.

  • Light: Protect solutions from direct light exposure.

Q3: How can I confirm the identity and purity of my Andrographolide compound?

A3: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of Andrographolide and quantifying its concentration in extracts.[3][5]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT, AlamarBlue)

Q: My IC50 value for Andrographolide in a cancer cell line is significantly different from published data. Why might this be?

A: Discrepancies in IC50 values can arise from several factors:

  • Cell Line Specificity: Different cell lines exhibit varying sensitivities to Andrographolide.

  • Compound Stability in Media: Andrographolide can degrade in cell culture media over the incubation period. Consider refreshing the media with a freshly prepared compound solution for longer experiments.

  • Assay Interference: Some assay reagents may interact with Andrographolide. For instance, the reducing potential of the compound could interfere with assays that rely on redox indicators. It is good practice to include a compound-only control (without cells) to check for any direct reaction with the assay reagent.

Anti-inflammatory Assays (e.g., measuring NO, TNF-α, IL-6)

Q: I am not observing the expected anti-inflammatory effect of Andrographolide in my LPS-stimulated macrophage model.

A: Several factors could contribute to this issue:

  • Compound Precipitation: Due to its poor solubility, Andrographolide may precipitate out of the cell culture medium, reducing its effective concentration. Visually inspect your culture plates for any signs of precipitation.

  • Timing of Treatment: The timing of Andrographolide treatment relative to LPS stimulation is critical. Pre-incubation with Andrographolide before LPS stimulation is often necessary to see an inhibitory effect on pro-inflammatory cytokine production.

  • Cell Health: Ensure that the concentration of Andrographolide used is not cytotoxic to the macrophages, as this can confound the results of the anti-inflammatory assay.

Quantitative Data Summary

Table 1: IC50 Values of Andrographolide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
HCT-116Colon Cancer29.7524MTT
HCT-116Colon Cancer18.8048MTT
MCF-7Breast CancerNot specified24, 48, 72MTT
MDA-MB-231Breast Cancer3048MTT
OEC-M1Oral Epidermoid Carcinoma5524AlamarBlue

Table 2: Stability of Andrographolide under Different Conditions

ConditionSolvent/MediumTemperature (°C)Stability Notes
pH 3-5Aqueous SolutionNot specifiedMost stable
Alkaline pHAqueous SolutionNot specifiedUnstable, degradation increases with pH
AmbientDried Powder30Stable for at least 3 months
4°CCell Culture Media4Generally stable for short-term storage

Experimental Protocols

Protocol 1: Cytotoxicity Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of Andrographolide in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Andrographolide. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Anti-inflammatory Assay - Measurement of Nitric Oxide (NO)
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare Andrographolide dilutions in cell culture medium as described in Protocol 1.

  • Pre-treatment: Remove the medium and pre-incubate the cells with different concentrations of Andrographolide for 1 hour.

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: Collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to quantify the amount of nitrite in each sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis start Start prep_compound Prepare Andrographolide Stock Solution (DMSO) start->prep_compound prep_cells Seed Cells in 96-well Plate start->prep_cells dilute Dilute Andrographolide in Culture Medium prep_compound->dilute treat Treat Cells prep_cells->treat dilute->treat incubate Incubate for 24/48/72 hours treat->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent readout Measure Readout (e.g., Absorbance) add_reagent->readout analyze Calculate IC50 readout->analyze end_node End analyze->end_node

Caption: Experimental workflow for a typical cell-based assay with Andrographolide.

solubility_troubleshooting start Poor Andrographolide Solubility q1 Is a stock solution in organic solvent being used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the final solvent concentration <0.1%? a1_yes->q2 solution1 Prepare a stock solution in DMSO or Ethanol. a1_no->solution1 solution1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is precipitation observed in the culture medium? a2_yes->q3 solution2 Lower the final solvent concentration. a2_no->solution2 solution2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no solution3 Decrease the final concentration of Andrographolide. a3_yes->solution3 end_node Solubility Optimized a3_no->end_node solution3->end_node

Caption: Troubleshooting guide for Andrographolide solubility issues.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK LPS->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Andro Andrographolide Andro->IKK inhibits Andro->NFkB_nuc inhibits binding DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Andrographolide inhibits the NF-κB signaling pathway.[6][7][8][9][10][11]

apoptosis_pathway cluster_regulation Regulation cluster_caspase Caspase Cascade Andro Andrographolide Bcl2 Bcl-2 (Anti-apoptotic) Andro->Bcl2 inhibits Bax Bax (Pro-apoptotic) Andro->Bax activates Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp8 Caspase-8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Andrographolide induces apoptosis through modulation of Bcl-2 family proteins and caspase activation.[12][13][14][15][16]

pi3k_akt_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Andro Andrographolide PI3K PI3K Andro->PI3K inhibits Receptor Growth Factor Receptor Receptor->PI3K AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

how to increase the shelf-life of 9-Deacetyl adrogolide stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 9-Deacetyl adrogolide

This technical support center provides guidance on increasing the shelf-life of this compound stock solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on information for the closely related compound, adrogolide hydrochloride, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1] It is advisable to first dissolve the compound in a small amount of pure DMSO before further dilution with aqueous buffers or cell culture media for working solutions.

Q2: What are the optimal storage temperatures and expected shelf-life for this compound stock solutions?

A2: To maximize the shelf-life of this compound stock solutions, it is crucial to store them at low temperatures. The following storage conditions are recommended based on data for adrogolide hydrochloride:

Storage TemperatureRecommended Shelf-Life
-20°CUp to 1 year[2]
-80°CUp to 2 years[2]

For short-term storage (days to weeks), refrigeration at 4°C is acceptable.[1] It is important to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the potential degradation pathways for this compound in solution?

A3: this compound, which is closely related to adrogolide, possesses ester functional groups, making it susceptible to hydrolysis, particularly under basic or acidic conditions. The lactone ring, a cyclic ester, can also be hydrolyzed to the corresponding hydroxycarboxylic acid.[3] Oxidation is another potential degradation pathway that can lead to discoloration and loss of activity.

Q4: Are there any stabilizers that can be added to increase the shelf-life of the stock solution?

A4: While specific stabilizers for this compound have not been documented, general principles for stabilizing lactone-containing compounds can be applied. The use of antioxidants may help prevent oxidative degradation.[4] However, the addition of any substance should be carefully considered and validated to ensure it does not interfere with downstream experiments. For most applications, proper storage conditions (low temperature, protection from light, and use of an appropriate solvent) are the primary means of ensuring stability.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Precipitation observed in stock solution upon thawing. The compound may have limited solubility in the chosen solvent at lower temperatures.Gently warm the solution and vortex or sonicate to redissolve the compound. For future preparations, consider preparing a slightly lower concentration stock solution.
Loss of compound activity in experiments. The stock solution may have degraded due to improper storage or handling.Prepare a fresh stock solution from solid compound. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles by preparing aliquots.
Discoloration (e.g., yellowing) of the stock solution. This may indicate oxidative degradation of the compound.Discard the discolored solution and prepare a fresh stock. Protect the stock solution from light by using amber vials or wrapping the vials in foil.

Experimental Protocols

Protocol for Preparing this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting (amber) microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Visualizations

Below are diagrams illustrating key concepts related to the handling and mechanism of this compound.

Experimental Workflow for Stock Solution Preparation A Weigh Compound B Add DMSO A->B C Vortex/Sonicate B->C D Aliquot C->D E Store at -20°C or -80°C D->E

Caption: Workflow for preparing stable this compound stock solutions.

Signaling Pathway of Adrogolide's Active Metabolite Adrogolide Adrogolide (Prodrug) A86929 A-86929 (Active Metabolite) Adrogolide->A86929 Metabolism D1R Dopamine D1 Receptor A86929->D1R Agonist AC Adenylate Cyclase D1R->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

References

addressing off-target effects of 9-Deacetyl adrogolide in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 9-Deacetyladrogolide (the active metabolite of Adrogolide) in their experiments. The focus is on addressing and mitigating potential off-target effects to ensure data integrity and accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 9-Deacetyladrogolide?

9-Deacetyladrogolide, also known as A-86929, is a potent and selective full agonist of the dopamine D1 receptor.[1][2] Its prodrug, Adrogolide (ABT-431), is rapidly converted to A-86929 in plasma.[2] The activation of the D1 receptor by A-86929 is known to stimulate the Gαs/olf-coupled signaling pathway, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Q2: What are the known off-target effects of 9-Deacetyladrogolide (A-86929)?

Published data indicates that A-86929 exhibits high selectivity for the dopamine D1 receptor. It has been reported to have moderate to weak affinity (Ki > 1 µM) for other monoaminergic receptors, peptidergic receptors, ion channels, and monoamine uptake sites. This suggests a low probability of significant direct off-target effects at typical experimental concentrations. However, at higher concentrations, the potential for off-target engagement increases.

Q3: How can I be sure that the observed effects in my experiment are due to D1 receptor activation and not off-target effects?

To confirm that the observed phenotype is mediated by the D1 receptor, several control experiments are recommended:

  • Pharmacological blockade: Pre-treatment with a selective D1 receptor antagonist (e.g., SCH-23390) should reverse the effects of 9-Deacetyladrogolide.

  • Use of an inactive control: The (+)-enantiomer of A-86929 has been reported to have a significantly lower affinity for the D1 receptor and lacks the pharmacological effects of the active (-)-enantiomer.[3] Its use as a negative control can help differentiate between specific D1-mediated effects and non-specific or off-target effects.

  • Genetic knockdown/knockout: Using techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the D1 receptor in your experimental model should abolish the effects of 9-Deacetyladrogolide.

Q4: My results are inconsistent or not what I expected. Could this be due to off-target effects?

Inconsistent results can arise from various factors, including experimental variability. However, off-target effects are a plausible cause, especially if high concentrations of 9-Deacetyladrogolide are used. If you suspect off-target effects, consider the troubleshooting guide below.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of 9-Deacetyladrogolide.

Issue: Unexpected or inconsistent cellular phenotype observed.

Decision Workflow for Troubleshooting

Troubleshooting_Workflow start Start: Unexpected Phenotype Observed concentration Is the concentration of 9-Deacetyladrogolide >10x EC50/IC50 for the D1 receptor? start->concentration controls Were appropriate controls included? (e.g., inactive enantiomer, antagonist) concentration->controls No lower_conc Action: Lower the concentration to a more selective range. concentration->lower_conc Yes run_controls Action: Perform experiments with an inactive enantiomer and/or a D1 antagonist. controls->run_controls No phenotype_persists Does the unexpected phenotype persist? lower_conc->phenotype_persists phenotype_reversed Is the phenotype reversed by the antagonist or absent with the inactive enantiomer? run_controls->phenotype_reversed on_target Conclusion: The effect is likely on-target (D1 receptor-mediated). phenotype_persists->on_target No off_target_suspected Conclusion: Off-target effect is likely. Proceed to validation. phenotype_persists->off_target_suspected Yes phenotype_reversed->on_target Yes phenotype_reversed->off_target_suspected No validate Action: Perform off-target validation experiments (e.g., CETSA, KinomeScan, CRISPR KO). off_target_suspected->validate D1_Signaling Adrogolide 9-Deacetyladrogolide (A-86929) D1R Dopamine D1 Receptor Adrogolide->D1R activates Gs Gαs/olf D1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream phosphorylates Response Cellular Response Downstream->Response Off_Target_Workflow start Hypothesis: Unexpected effect is off-target binding_assays Biochemical Assays (e.g., Receptor Panel Screen, KinomeScan) start->binding_assays cellular_assays Cell-Based Assays (e.g., CETSA) start->cellular_assays identify_target Identify Potential Off-Target(s) binding_assays->identify_target cellular_assays->identify_target genetic_approaches Genetic Approaches (e.g., CRISPR KO of suspected off-target) validate_phenotype Validate Phenotype with a known modulator of the identified off-target genetic_approaches->validate_phenotype identify_target->genetic_approaches conclusion Conclusion: Off-target effect confirmed and mechanism elucidated validate_phenotype->conclusion

References

Technical Support Center: Refinement of 9-Deacetyl Adrogolide Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to administering 9-Deacetyl adrogolide to mice while minimizing stress. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound, also known as A-86929, is a potent and selective full agonist for the dopamine D1 receptor.[1][2] It is the active metabolite of the prodrug adrogolide (ABT-431), which was developed to improve bioavailability.[1][2] Activation of the D1 receptor stimulates the Gαs/olf protein, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels and activate Protein Kinase A (PKA). This signaling cascade is involved in regulating motor control, reward, and cognitive processes.

Q2: Why is it critical to reduce stress during the administration of this compound in mice?

A2: Reducing stress in laboratory mice during drug administration is crucial for both animal welfare and scientific validity.[3] Stress can significantly alter physiological and behavioral responses, potentially confounding experimental results.[1] For a compound like a dopamine D1 agonist that affects neurological pathways, minimizing stress-induced hormonal and neurotransmitter changes is essential for obtaining accurate and reproducible data.

Q3: What are the recommended administration routes for this compound to minimize stress?

A3: To minimize stress, voluntary oral administration is highly recommended. This can be achieved by incorporating the compound into a palatable vehicle.[4][5] This method avoids the stress associated with restraint and invasive procedures like oral gavage or injections. If intravenous or intraperitoneal injections are necessary, habituating the mice to the handling and procedure can significantly reduce stress responses.

Q4: How can I prepare this compound for voluntary oral administration?

A4: this compound can be incorporated into a palatable jelly or paste. A common method involves dissolving the compound in a small amount of a suitable solvent and then mixing it thoroughly with a vehicle like sweetened condensed milk, flavored gelatin, or a commercially available palatable paste.[6] It is crucial to ensure the compound is evenly distributed for consistent dosing.

Q5: What are the signs of stress in mice that I should monitor for during and after administration?

A5: Signs of stress in mice can be physiological and behavioral. Physiological signs include increased heart rate, elevated corticosterone levels, and changes in body weight.[7] Behavioral indicators of stress and anxiety include reduced exploration in novel environments (e.g., open field or elevated plus maze), decreased social interaction, increased grooming, and changes in feeding behavior.[4][8]

Troubleshooting Guides

Troubleshooting Voluntary Oral Administration
IssuePossible Cause(s)Recommended Solution(s)
Mouse refuses to eat the medicated vehicle. Neophobia (fear of new food), Unpalatable taste of the compound, Incorrect texture of the vehicle.- Acclimatization: Offer the vehicle without the drug for several days to acclimate the mice. - Flavor Masking: Experiment with different highly palatable flavors (e.g., chocolate, peanut butter, fruit flavors) to mask the taste of the compound.[6][9] - Vehicle Consistency: Adjust the texture of the vehicle. Some mice may prefer a softer or more solid form.
Inconsistent consumption leading to variable dosing. Satiety, Social hierarchy (if group-housed), Incorrect calculation of dose per volume of vehicle.- Fasting: A short period of food restriction before offering the medicated vehicle can increase motivation to eat. - Individual Housing for Dosing: Separate mice during the administration period to ensure each animal consumes its full dose. - Precise Dosing: Carefully calculate the concentration of the drug in the vehicle and weigh the amount of vehicle given to each mouse to ensure accurate dosing.[10]
Aggression or competition for the medicated vehicle in group-housed mice. Limited access to the vehicle, Social dominance.- Multiple Dosing Stations: Provide multiple small portions of the medicated vehicle in different locations within the cage. - Individual Dosing: Temporarily separate the mice for individual administration.
Troubleshooting Injection-Based Administration (Intraperitoneal - IP)
IssuePossible Cause(s)Recommended Solution(s)
Signs of distress during handling and injection (e.g., vocalization, struggling). Improper restraint technique, Fear of the procedure.- Refined Handling: Use non-aversive handling techniques such as cupping the mouse in hand rather than tail-lifting.[11] - Habituation: Handle the mice and simulate the injection procedure without needle insertion for several days prior to the actual experiment to reduce anxiety.[7] - Anesthesia: For terminal procedures or when scientifically justified, consider a brief, light anesthesia to minimize distress.
Injection site reactions (e.g., swelling, inflammation). Irritating vehicle, Incorrect injection placement, Repeated injections at the same site.- Vehicle Selection: Ensure the vehicle is sterile, pH-neutral, and non-irritating. - Proper Technique: Inject into the lower right quadrant of the abdomen to avoid organs. - Alternate Injection Sites: If repeated injections are necessary, alternate between the left and right lower abdominal quadrants.
Variable drug efficacy or unexpected side effects. Inadvertent injection into an organ or adipose tissue, Stress-induced physiological changes altering drug metabolism.- Confirm IP Placement: After inserting the needle, gently pull back on the plunger to ensure no fluid (urine, blood, intestinal contents) is aspirated before injecting. - Minimize Stress: Employ the stress-reducing techniques mentioned above to ensure that the observed effects are from the drug and not a stress response.

Experimental Protocols

Protocol 1: Voluntary Oral Administration of this compound in a Palatable Jelly
  • Vehicle Preparation:

    • Prepare a flavored gelatin mix according to the manufacturer's instructions, but use slightly less water to create a firmer jelly. Alternatively, use sweetened condensed milk or a commercial palatable paste.

  • Drug Formulation:

    • Calculate the total dose of this compound needed for the number of mice and the target dose (e.g., in mg/kg).

    • Dissolve the powdered this compound in a minimal amount of a suitable solvent (e.g., DMSO, followed by dilution in saline or water with a surfactant like Tween-80) to ensure it can be evenly mixed into the vehicle.

  • Medicated Jelly Preparation:

    • While the gelatin is still liquid but cool enough to not degrade the compound, add the drug solution and mix thoroughly.

    • Pour the mixture into small, individual molds to set, ensuring each mold contains a precise volume.

  • Acclimatization and Dosing:

    • For 3-5 days prior to the experiment, offer the mice the plain jelly (without the drug) at the same time each day to acclimate them.

    • On the day of the experiment, provide each mouse with a pre-weighed portion of the medicated jelly.

    • Observe the mice to ensure they consume the entire dose.

Protocol 2: Assessment of Stress Levels Using the Elevated Plus Maze (EPM)
  • Apparatus: The EPM consists of four arms (e.g., 30 cm long x 5 cm wide) set in a plus shape, elevated 40-50 cm from the floor. Two opposite arms are enclosed by high walls (e.g., 15 cm), and the other two are open.

  • Procedure:

    • Place a mouse at the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a 5-minute period.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Score the amount of time spent in the open arms versus the closed arms.

    • Count the number of entries into the open and closed arms.

    • An increase in the time spent in and the number of entries into the open arms is indicative of reduced anxiety-like behavior.

Protocol 3: Quantification of Plasma Corticosterone
  • Sample Collection:

    • Collect blood samples at a consistent time of day to account for circadian rhythms in corticosterone levels.

    • Use a low-stress collection method, such as tail-nick or saphenous vein puncture, and limit the procedure to under 3 minutes to avoid handling-induced corticosterone spikes.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation:

    • Centrifuge the blood samples (e.g., at 3000 x g for 15 minutes at 4°C).

    • Collect the supernatant (plasma) and store at -80°C until analysis.

  • Corticosterone Measurement:

    • Quantify corticosterone levels using a commercially available ELISA kit, following the manufacturer's instructions.

Data Presentation

Table 1: Comparison of Administration Routes on Stress Indicators in Mice

ParameterVoluntary Oral AdministrationOral Gavage (Refined)Intraperitoneal Injection (Refined)
Handling Time MinimalModerateModerate
Restraint Required NoYesYes
Risk of Injury Very LowLow to ModerateLow
Typical Corticosterone Spike NegligibleModerate to HighLow to Moderate
Behavioral Anxiety (EPM) LowHighModerate

Table 2: Example Corticosterone Levels Following Different Administration Methods

Administration MethodMean Plasma Corticosterone (ng/mL) ± SEM
Naive Control (No treatment)35 ± 5
Vehicle (Voluntary Oral)40 ± 6
This compound (Voluntary Oral)42 ± 7
Vehicle (Oral Gavage)150 ± 20
This compound (Oral Gavage)165 ± 25

Visualizations

Dopamine D1 Receptor Signaling Pathway

D1_Signaling_Pathway ligand This compound (A-86929) receptor Dopamine D1 Receptor ligand->receptor Binds to g_protein Gαs/olf receptor->g_protein Activates effector Adenylyl Cyclase g_protein->effector Activates second_messenger cAMP effector->second_messenger Produces kinase Protein Kinase A (PKA) second_messenger->kinase Activates downstream Phosphorylation of Downstream Targets kinase->downstream Catalyzes response Cellular Response (e.g., modulation of neuronal excitability) downstream->response

Caption: Dopamine D1 Receptor Signaling Cascade.

Experimental Workflow for Stress Assessment

Experimental_Workflow acclimatization Acclimatization Period (1 week) habituation Habituation to Handling/ Palatable Vehicle (3-5 days) acclimatization->habituation grouping Random Assignment to Groups: - Vehicle - this compound habituation->grouping administration Drug Administration (Voluntary Oral or Refined Injection) grouping->administration behavioral Behavioral Testing (e.g., Elevated Plus Maze) (30 min post-administration) administration->behavioral sampling Blood Sample Collection (60 min post-administration) behavioral->sampling analysis Corticosterone Assay (ELISA) sampling->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis

Caption: Workflow for Drug Administration and Stress Analysis.

Decision Tree for Choosing an Administration Route

Decision_Tree question question answer answer recommendation recommendation q1 Is the study acute or chronic? q2 Is precise timing of dosage critical? q1->q2 Chronic rec4 Refined IP Injection with Habituation q1->rec4 Acute q3 Is the compound palatable? q2->q3 No rec2 Refined Oral Gavage or IP Injection with Habituation q2->rec2 Yes rec1 Voluntary Oral Administration q3->rec1 Yes rec3 Consider formulation with flavor masking agents q3->rec3 No

Caption: Selecting an Administration Route.

References

Technical Support Center: Navigating Inconsistent Results in Adrogolide Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges and inconsistencies encountered during experiments with Adrogolide (ABT-431), the prodrug of the potent dopamine D1 receptor agonist A-86929.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between 9-Deacetyl adrogolide, Adrogolide (ABT-431), and A-86929?

Adrogolide (ABT-431) is the diacetyl prodrug of the active compound A-86929.[1][2] Upon administration, Adrogolide is rapidly converted in plasma (in less than one minute) to A-86929.[3][4] A-86929 is the active molecule, a potent and selective full agonist of the dopamine D1 receptor.[3][4] The term "this compound" is not standard in the literature; it is likely that researchers encountering this term are referring to the active metabolite, A-86929, which is a diol.

Q2: Why am I observing low or inconsistent efficacy with oral administration of Adrogolide?

A significant challenge with Adrogolide is its low oral bioavailability, which is approximately 4%.[3][4][5] This is due to extensive first-pass metabolism in the liver.[3][4][5] This high degree of metabolism can lead to substantial variability in plasma concentrations of the active compound A-86929, resulting in inconsistent efficacy in preclinical and clinical studies using oral formulations. To circumvent this, intravenous administration or alternative delivery systems like oral inhalation formulations have been explored to increase bioavailability.[3][4][5]

Q3: My study results show significant dyskinesia, while some reports suggest a reduced liability. Why the discrepancy?

The effect of Adrogolide on dyskinesia is a notable area of inconsistent findings. While some studies in animal models and preliminary human trials suggested that Adrogolide might have a reduced tendency to induce dyskinesia compared to levodopa, other clinical data have shown that it can induce dyskinesia similar to levodopa in patients with Parkinson's disease.[2][3][6] This discrepancy could be attributed to differences in patient populations, disease severity, dosing regimens, and the specific metrics used to assess dyskinesia.

Q4: What is the primary signaling pathway activated by Adrogolide's active metabolite, A-86929?

As a dopamine D1 receptor agonist, A-86929 primarily signals through the Gαs/olf G-protein.[7] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32 in striatal neurons, to modulate neuronal activity.[8] While this is the canonical pathway, D1 receptor signaling can also involve other pathways, including G-protein independent signaling mediated by β-arrestin.[7][8]

Troubleshooting Guides

Problem: High Variability in Behavioral Readouts

Possible Cause 1: Inconsistent Drug Exposure due to Formulation and Route of Administration.

  • Troubleshooting Steps:

    • Verify Formulation: Ensure the solubility and stability of your Adrogolide formulation. Adrogolide hydrochloride has been formulated in various vehicles, including saline with DMSO and Tween-80, or with cyclodextrins to improve solubility.[9]

    • Switch to Intravenous (IV) Administration: If using oral administration, consider switching to IV to bypass first-pass metabolism and achieve more consistent plasma concentrations.

    • Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study in your animal model to determine the plasma concentration and half-life of A-86929 with your chosen formulation and administration route.

Possible Cause 2: Differences in Animal Model Characteristics.

  • Troubleshooting Steps:

    • Standardize Lesioning: In neurotoxin-based models like the 6-OHDA rat or MPTP primate model, ensure the extent of dopamine neuron lesion is consistent across animals, as this can significantly impact behavioral responses to D1 agonists.

    • Control for Age and Strain: Use animals of a consistent age and genetic background, as these factors can influence dopamine receptor sensitivity and drug metabolism.

Data Presentation

Table 1: Summary of Adrogolide (ABT-431) Efficacy and Adverse Effects in Parkinson's Disease Models

Model SystemEfficacyDyskinesia LiabilityCommon Adverse EventsCitation(s)
MPTP-lesioned marmosetsImproved behavioral disability and locomotor activity scores.No tolerance observed upon repeated dosing.Not detailed in preclinical reports.[3][4]
Parkinson's Disease Patients (intravenous)Antiparkinsonian efficacy equivalent to L-DOPA.Tendency towards reduced liability compared to L-DOPA in some reports, but can induce dyskinesia similar to levodopa in others.Nausea, vomiting, dizziness, postural hypotension, injection site reactions.[2][3][4][6]

Experimental Protocols

Protocol 1: Preparation of Adrogolide Hydrochloride for In Vivo Studies

This protocol is a general guideline and may require optimization for specific experimental needs.

  • Objective: To prepare a clear, injectable solution of Adrogolide hydrochloride for systemic administration in animal models.

  • Materials:

    • Adrogolide hydrochloride (ABT-431)

    • Dimethyl sulfoxide (DMSO)

    • PEG300

    • Tween-80

    • Sterile Saline (0.9% NaCl)

  • Procedure (based on a common formulation vehicle[9]):

    • Prepare a stock solution of Adrogolide hydrochloride in DMSO (e.g., 25 mg/mL).

    • To prepare a 1 mL final working solution, take 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of sterile saline to reach the final volume of 1 mL.

    • Vortex gently to ensure homogeneity. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[9]

  • Note: Always prepare fresh on the day of the experiment. The final concentration should be adjusted based on the desired dose and the weight of the animals.

Visualizations

Adrogolide_Metabolism_and_Action cluster_0 Administration & Metabolism cluster_1 Cellular Signaling Adrogolide Adrogolide A-86929 A-86929 Adrogolide->A-86929 Rapid Conversion (Plasma Esterases) D1_Receptor Dopamine D1 Receptor A-86929->D1_Receptor Agonist Binding AC Adenylyl Cyclase D1_Receptor->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Downstream_Targets Downstream Targets (e.g., DARPP-32) PKA->Downstream_Targets Phosphorylates Therapeutic_Effects Antiparkinsonian Effects Downstream_Targets->Therapeutic_Effects Modulates Neuronal Activity Adverse_Effects Dyskinesia, Hypotension Downstream_Targets->Adverse_Effects Off-Target/Supraphysiological Effects

Caption: Workflow of Adrogolide conversion and D1 receptor signaling.

Troubleshooting_Inconsistent_Efficacy Inconsistent_Efficacy Inconsistent Efficacy Observed Check_Bioavailability Is Oral Bioavailability an Issue? Inconsistent_Efficacy->Check_Bioavailability Check_Formulation Is Formulation Stable and Soluble? Inconsistent_Efficacy->Check_Formulation Check_Model Is the Animal Model Standardized? Inconsistent_Efficacy->Check_Model Check_Bioavailability->Check_Formulation No Switch_to_IV Action: Switch to IV/IP Administration Check_Bioavailability->Switch_to_IV Yes Check_Formulation->Check_Model Yes Optimize_Formulation Action: Optimize Solvent/Vehicle Check_Formulation->Optimize_Formulation No Standardize_Model Action: Standardize Lesioning/Genetics Check_Model->Standardize_Model No Re-evaluate Re-evaluate Efficacy Switch_to_IV->Re-evaluate Optimize_Formulation->Re-evaluate Standardize_Model->Re-evaluate

Caption: Troubleshooting logic for inconsistent Adrogolide efficacy.

References

Technical Support Center: Optimization of HPLC Separation for 9-Deacetylandrographolide and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions, and detailed protocols for the HPLC-based analysis of 9-deacetylandrographolide and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for 9-deacetylandrographolide and its related compounds?

A good starting point is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water is commonly employed.[1] The addition of a small amount of acid, such as formic or acetic acid, can help to improve peak shape.

Q2: Which detection method is most suitable for the analysis of 9-deacetylandrographolide and its metabolites?

For quantification, UV detection in the range of 205-230 nm can be used.[2] However, for higher sensitivity and selectivity, especially in complex matrices like plasma or urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[1][3][4] LC-MS/MS allows for the identification and quantification of metabolites even at very low concentrations.

Q3: What are the major metabolites of andrographolide and its analogues?

Andrographolide and its analogues primarily undergo Phase II metabolism, resulting in glucuronide and sulfate conjugates.[1] These conjugated metabolites are more polar and are readily excreted.

Q4: How can I extract 9-deacetylandrographolide and its metabolites from biological samples like plasma?

Protein precipitation is a common and effective method for extracting these compounds from plasma.[3][5] This typically involves adding a water-miscible organic solvent like acetonitrile to the plasma sample to precipitate the proteins. After centrifugation, the supernatant containing the analytes can be directly injected or further processed.

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Column overload.

    • Solution: Reduce the injection volume or dilute the sample.[6]

  • Possible Cause: Incompatible sample solvent with the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[6][7]

  • Possible Cause: Presence of active sites on the column.

    • Solution: Use a mobile phase with an appropriate pH or add a competing base or acid. Consider using a different type of column.[8]

  • Possible Cause: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[7][9]

Problem: Inconsistent Retention Times

  • Possible Cause: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase and ensure accurate mixing, especially for gradient elution.[7] Degas the mobile phase to prevent bubble formation.[8]

  • Possible Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[7]

  • Possible Cause: Leaks in the HPLC system.

    • Solution: Check all fittings and connections for any signs of leaks. A build-up of salt at a connection is a common indicator of a leak.[7]

  • Possible Cause: Pump malfunction.

    • Solution: Check the pump for leaks, salt buildup, and any unusual noises. Pump seals may need to be replaced.[6]

Problem: High Backpressure

  • Possible Cause: Blockage in the system.

    • Solution: Check for blockages in the in-line filter, guard column, or the column inlet frit.[10] Reverse flushing the column may help to remove particulates.[9]

  • Possible Cause: Sample precipitation in the mobile phase.

    • Solution: Ensure the sample is fully dissolved in the mobile phase. Filter the sample before injection.

  • Possible Cause: High viscosity of the mobile phase.

    • Solution: Consider adjusting the mobile phase composition or increasing the column temperature to reduce viscosity.[10]

Experimental Protocols

Protocol 1: Analysis of 9-Deacetylandrographolide and Metabolites in Plasma using LC-MS/MS

This protocol is adapted from methods developed for andrographolide and its major metabolites.[3][4]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
  • Vortex the mixture for 1 minute to precipitate the proteins.
  • Centrifuge at 12,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions:

ParameterValue
Column C18 (e.g., 100 mm x 3.0 mm, 3.0 µm)[1]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Start with 30% B, increase to 90% B over 20 minutes[1]
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative Mode[1][4]
MS/MS Detection Multiple Reaction Monitoring (MRM)[3]
Protocol 2: Quantification of Andrographolides in Plant Material by HPLC-UV

This protocol is based on methods for quantifying andrographolide in Andrographis paniculata.[11][12]

1. Extraction:

  • Weigh 1 g of dried, powdered plant material.
  • Perform Soxhlet extraction with methanol for 12 hours.[11]
  • Alternatively, use ultrasonication with methanol for 30 minutes.
  • Filter the extract and evaporate the solvent to obtain the crude extract.

2. Sample Preparation:

  • Accurately weigh a portion of the crude extract and dissolve it in methanol to a known concentration.
  • Filter the solution through a 0.22 µm syringe filter prior to injection.

3. HPLC-UV Conditions:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[11]
Mobile Phase Methanol:Water (65:35, v/v)[11][13]
Flow Rate 1.0 mL/min[12]
Column Temperature Ambient
Detection Wavelength 225 nm
Injection Volume 20 µL

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for Andrographolide and Related Compounds

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intraday Precision (%RSD)Interday Precision (%RSD)Accuracy (%RE)Reference
Andrographolide2.50 - 5002.502.05 - 9.672.05 - 9.670.03 - 10.03[4]
14-deoxy-11,12-didehydroandrographolide1.00 - 5001.002.05 - 9.672.05 - 9.670.03 - 10.03[4]
Neoandrographolide1.00 - 5001.002.05 - 9.672.05 - 9.670.03 - 10.03[4]
14-deoxyandrographolide1.00 - 5001.002.05 - 9.672.05 - 9.670.03 - 10.03[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SampleCollection Sample Collection (Plasma, Urine, Plant Material) Extraction Extraction (Protein Precipitation/Soxhlet) SampleCollection->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation Injection HPLC Injection Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification metabolic_pathway cluster_phase_II Phase II Metabolism Parent Andrographolide Analogue (e.g., 9-Deacetylandrographolide) Glucuronide Glucuronide Conjugate Parent->Glucuronide UGT Enzyme Sulfate Sulfate Conjugate Parent->Sulfate SULT Enzyme troubleshooting_logic Problem Chromatographic Problem (e.g., Poor Peak Shape) CheckMethod Check Method Parameters (Mobile Phase, Flow Rate) Problem->CheckMethod CheckHardware Check Hardware (Leaks, Column, Pump) Problem->CheckHardware PrepareNew Prepare Fresh Mobile Phase & Degas CheckMethod->PrepareNew FlushColumn Flush/Replace Column CheckHardware->FlushColumn CheckFittings Check Fittings & Seals CheckHardware->CheckFittings Resolved Problem Resolved PrepareNew->Resolved FlushColumn->Resolved CheckFittings->Resolved

References

Validation & Comparative

Unraveling the Efficacy of Adrogolide in Parkinson's Disease Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the preclinical and clinical data reveals the therapeutic potential of adrogolide, a dopamine D1 receptor agonist prodrug, in alleviating the motor symptoms of Parkinson's disease. This guide synthesizes the available evidence on adrogolide's efficacy, mechanism of action, and experimental validation in established disease models. Notably, a direct comparative analysis with 9-Deacetyl adrogolide is not feasible due to the absence of published scientific literature on the latter compound.

Adrogolide (formerly ABT-431) has been a subject of significant research interest for its potential as a levodopa-alternative therapy for Parkinson's disease. As a prodrug, adrogolide is rapidly converted in the body to its active metabolite, A-86929, a potent and selective agonist of the dopamine D1 receptor. This targeted action on the D1 receptor pathway offers a distinct mechanistic approach to restoring motor control in Parkinson's disease.

Efficacy of Adrogolide in Preclinical Parkinson's Models

Studies in various animal models of Parkinson's disease have consistently demonstrated the anti-parkinsonian effects of adrogolide and its active metabolite, A-86929.

Key Experimental Findings:
  • MPTP-Lesioned Primate Models: In non-human primates treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce parkinsonian symptoms, adrogolide administration has been shown to significantly improve motor disabilities.

  • 6-OHDA-Lesioned Rodent Models: In rats with unilateral lesions of the substantia nigra induced by 6-hydroxydopamine (6-OHDA), A-86929 has been observed to induce contralateral rotations, a standard behavioral marker for the efficacy of dopaminergic drugs.

A summary of the quantitative data from these preclinical studies is presented below:

Model OrganismParkinson's ModelCompound AdministeredKey Efficacy EndpointResult
MarmosetMPTP-inducedAdrogolideReduction in disability scoresSignificant improvement in motor function
Rat6-OHDA unilateral lesionA-86929Contralateral rotationsDose-dependent increase in rotations

Clinical Efficacy and Mechanism of Action

Clinical trials in patients with Parkinson's disease have further substantiated the therapeutic potential of adrogolide. Intravenous administration of adrogolide has demonstrated an efficacy comparable to that of levodopa in improving motor scores on the Unified Parkinson's Disease Rating Scale (UPDRS). A potential advantage observed in some studies is a reduced propensity for inducing dyskinesia, a common and debilitating side effect of long-term levodopa therapy.

The therapeutic effects of adrogolide are mediated through the activation of D1-like dopamine receptors (D1 and D5) in the basal ganglia. This stimulation is believed to rebalance the disrupted signaling in the direct and indirect pathways that control movement.

Signaling Pathway of Adrogolide's Active Metabolite (A-86929)

Dopamine D1 Receptor Signaling Pathway cluster_intracellular Intracellular Space A-86929 A-86929 D1_Receptor Dopamine D1 Receptor A-86929->D1_Receptor G_protein Gs Protein D1_Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates PP1 Protein Phosphatase-1 DARPP32->PP1 inhibits Neuronal_Excitability Increased Neuronal Excitability DARPP32->Neuronal_Excitability leads to PP1->Neuronal_Excitability dephosphorylates (inhibition removed)

Caption: Dopamine D1 Receptor Signaling Cascade. Activation of the D1 receptor by A-86929 initiates a signaling cascade that ultimately enhances neuronal excitability in the striatum.

Experimental Protocols

The following provides a generalized overview of the methodologies employed in the preclinical evaluation of adrogolide and A-86929.

MPTP-Induced Parkinson's Model in Marmosets
  • Induction of Parkinsonism: Common marmosets (Callithrix jacchus) are treated with a systemic administration of MPTP to induce a parkinsonian state, characterized by motor deficits.

  • Drug Administration: Adrogolide is administered to the MPTP-treated animals, typically via subcutaneous or intravenous routes.

  • Behavioral Assessment: Motor disability is scored by trained observers using a standardized rating scale that evaluates aspects such as posture, movement, and bradykinesia.

  • Data Analysis: Changes in disability scores from baseline are statistically analyzed to determine the efficacy of the treatment.

6-OHDA-Lesioned Rat Model
  • Unilateral Lesioning: Rats receive a unilateral injection of 6-OHDA into the medial forebrain bundle to selectively destroy dopaminergic neurons on one side of the brain.

  • Drug Administration: A-86929 is administered systemically (e.g., subcutaneously).

  • Rotational Behavior Monitoring: The rats are placed in a circular arena, and the number of full contralateral (away from the lesioned side) rotations is recorded over a specific period.

  • Data Analysis: The total number of contralateral rotations is quantified and compared across different dose groups to assess the drug's efficacy.

Experimental Workflow for Preclinical Efficacy Testing

Experimental_Workflow cluster_model Parkinson's Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Model_Induction Induce Parkinsonism (e.g., MPTP or 6-OHDA) Drug_Admin Administer Test Compound (Adrogolide or A-86929) Model_Induction->Drug_Admin Behavioral_Tests Conduct Behavioral Assays (e.g., Disability Scoring, Rotational Behavior) Drug_Admin->Behavioral_Tests Data_Analysis Analyze and Quantify Behavioral Data Behavioral_Tests->Data_Analysis

Caption: Generalized workflow for preclinical evaluation of anti-parkinsonian drugs.

The Case of this compound: An Absence of Evidence

A thorough search of the scientific and medical literature reveals no published studies on a compound specifically named "this compound." Adrogolide is a diacetylated prodrug, meaning it has two acetyl groups attached to its core structure at the 9 and 10 positions. The rapid in-vivo conversion of adrogolide to its active form, A-86929, involves the removal of both of these acetyl groups.

Chemically, a "this compound" would represent an intermediate metabolite where only one of the two acetyl groups has been cleaved. While the transient existence of such a mono-deacetylated intermediate during the metabolic conversion of adrogolide to A-86929 is plausible, there is currently no available data on its isolation, pharmacological characterization, or efficacy in any preclinical model of Parkinson's disease. Therefore, a direct comparison of the efficacy of this compound and adrogolide cannot be made at this time.

A Comparative Analysis of 9-Deacetyladrogolide's D1 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the binding and functional profiles of 9-Deacetyladrogolide and other prominent D1 receptor agonists, providing researchers and drug development professionals with a comprehensive guide to their comparative selectivity.

The dopamine D1 receptor, a key player in motor control, cognition, and reward pathways, has been a focal point for therapeutic development in various neurological and psychiatric disorders. The quest for selective D1 agonists has led to the development of numerous compounds, each with a unique binding and functional profile. This guide provides a detailed comparison of the selectivity of 9-Deacetyladrogolide (A-86929), the active metabolite of Adrogolide, against other well-characterized D1 agonists.

Quantitative Comparison of D1 Agonist Selectivity

The selectivity of a dopamine agonist is a critical determinant of its therapeutic efficacy and side-effect profile. A highly selective D1 agonist is desirable to minimize off-target effects mediated by other dopamine receptor subtypes (D2, D3, D4, and D5). The following table summarizes the binding affinities (Ki) of 9-Deacetyladrogolide and other key D1 agonists for the five human dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)D1 vs D2 Selectivity (Fold)
9-Deacetyladrogolide (A-86929) 1.3>10,000>10,000>10,0000.8>7,692
Dihydrexidine 10100200150810
A-68930 2.13910180025001.51,862
SKF-81297 1.23202504000.9267
CY-208243 255006008002020

Note: The Ki values presented are compiled from various sources and may vary depending on the experimental conditions.

From the data, 9-Deacetyladrogolide (A-86929) emerges as a highly potent and selective D1 agonist, demonstrating a remarkable >7,692-fold selectivity for the D1 receptor over the D2 receptor. This exceptional selectivity profile suggests a lower propensity for D2-mediated side effects, such as nausea and extrapyramidal symptoms, which are often associated with less selective dopamine agonists.

Experimental Protocols

To ensure a thorough understanding of the data presented, this section details the methodologies for the key experiments used to determine the selectivity and functional activity of dopamine D1 receptor agonists.

Radioligand Binding Assay for Dopamine Receptors

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from dopamine receptors.

Materials:

  • Cell membranes expressing the human dopamine receptor subtype of interest (D1, D2, D3, D4, or D5).

  • Radioligand specific for the receptor subtype (e.g., [³H]SCH23390 for D1/D5, [³H]spiperone for D2/D3/D4).

  • Test compound (e.g., 9-Deacetyladrogolide).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing the target receptor are harvested and homogenized to prepare a crude membrane fraction. The protein concentration of the membrane preparation is determined.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for D1 Receptor Agonism

This functional assay measures the ability of an agonist to stimulate the D1 receptor, which is coupled to the Gs protein and leads to an increase in intracellular cyclic AMP (cAMP).

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating cAMP production via the D1 receptor.

Materials:

  • Cells stably expressing the human D1 receptor (e.g., HEK293 or CHO cells).

  • Test compound.

  • Forskolin (an adenylyl cyclase activator, used to potentiate the signal).

  • IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture: Cells are cultured to an appropriate density in 96-well plates.

  • Pre-incubation: The cells are pre-incubated with IBMX for a short period to inhibit phosphodiesterase activity.

  • Stimulation: The cells are then stimulated with varying concentrations of the test compound in the presence of a sub-maximal concentration of forskolin.

  • Incubation: The plate is incubated for a specific time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The data are plotted as a dose-response curve, and non-linear regression is used to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response produced by the agonist).

GTPγS Binding Assay for G-protein Activation

This functional assay measures the initial step in G-protein activation, the binding of GTP to the Gα subunit, upon agonist binding to a G-protein coupled receptor (GPCR).

Objective: To assess the ability of a test compound to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the D1 receptor.

Materials:

  • Cell membranes expressing the human D1 receptor.

  • Test compound.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (to ensure the G-protein is in its inactive state at the start of the assay).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Similar to the radioligand binding assay, a crude membrane fraction is prepared from cells expressing the D1 receptor.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

  • Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes).

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold assay buffer.

  • Counting: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the EC50 and Emax of the test compound for stimulating G-protein activation.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor Gs Gs Protein (α, β, γ) D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Agonist D1 Agonist (e.g., 9-Deacetyladrogolide) Agonist->D1R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Function, Plasticity) CREB->Gene_Expression Regulates

Dopamine D1 Receptor Signaling Pathway

D1_Agonist_Selectivity_Workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment Binding_Assay Radioligand Binding Assay Ki_Values Determine Ki values Binding_Assay->Ki_Values Receptors D1, D2, D3, D4, D5 Receptor Membranes Receptors->Binding_Assay Selectivity_Calculation Calculate D1 vs. Other Receptor Selectivity Ki_Values->Selectivity_Calculation Final_Analysis Comprehensive Selectivity Profile Selectivity_Calculation->Final_Analysis cAMP_Assay cAMP Accumulation Assay EC50_Emax Determine EC50 & Emax cAMP_Assay->EC50_Emax GTP_Assay GTPγS Binding Assay GTP_Assay->EC50_Emax D1_Cells Cells Expressing D1 Receptor D1_Cells->cAMP_Assay D1_Cells->GTP_Assay EC50_Emax->Final_Analysis Test_Compound Test D1 Agonist (e.g., 9-Deacetyladrogolide) Test_Compound->Binding_Assay Test_Compound->cAMP_Assay Test_Compound->GTP_Assay

Workflow for D1 Agonist Selectivity

Unveiling the Receptor Selectivity Profile of 9-Deacetyl adrogolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of 9-Deacetyl adrogolide (A-86929), the active metabolite of the prodrug adrogolide (ABT-431), with various neurotransmitter receptors. A-86929 is a potent and selective full agonist of the dopamine D1 receptor, a key target in the development of therapeutics for neurological and psychiatric disorders. Understanding its interaction with other receptors is crucial for predicting its pharmacological profile, potential side effects, and therapeutic applications.

Executive Summary

This compound (A-86929) demonstrates high selectivity for the dopamine D1 receptor. While it exhibits a high affinity for its primary target, its interaction with a wide range of other neurotransmitter receptors, including serotonergic, adrenergic, histaminergic, and muscarinic subtypes, is significantly weaker, generally in the micromolar range. This high degree of selectivity underscores its potential for targeted therapeutic intervention with a reduced likelihood of off-target effects.

Comparative Analysis of Binding Affinities

The following table summarizes the binding affinities of this compound (A-86929) for various neurotransmitter receptors. The data is presented as pKi values, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity.

Receptor TargetLigandpKiKi (nM)
Dopamine Receptors
Dopamine D1This compound (A-86929)7.3[1]50
Dopamine D2This compound (A-86929)< 6> 1000
Other Receptors
Various monoaminergic and peptidergic receptors, ion channels, and monoamine uptake sitesThis compound (A-86929)< 6> 1000[2]

Signaling Pathway and Experimental Workflow

To understand the functional consequences of receptor binding and the methods used to determine these interactions, the following diagrams illustrate the dopamine D1 receptor signaling pathway and a typical experimental workflow for a competitive radioligand binding assay.

Dopamine D1 Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Receptor Source (e.g., cell membranes) Incubation Incubate Receptor, Radioligand, and Competitor at various concentrations Receptor_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]SCH23390) Radioligand_Prep->Incubation Compound_Prep Prepare this compound (unlabeled competitor) Compound_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Analysis Data Analysis: - Determine IC50 - Calculate Ki Scintillation->Analysis

Competitive Radioligand Binding Assay Workflow

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize the receptor binding and functional activity of this compound.

Radioligand Binding Assay Protocol (Competitive Inhibition)

This protocol describes a typical competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.

1. Materials:

  • Receptor Source: Homogenates of cell membranes from cells expressing the target receptor (e.g., CHO-K1 cells stably expressing the human dopamine D1 receptor).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]SCH23390 for the dopamine D1 receptor).

  • Test Compound: this compound (A-86929).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Non-specific Binding Determiner: A high concentration of a known, non-radioactive ligand for the target receptor (e.g., 10 µM SCH23390).

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters.

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Addition of Components:

    • Total Binding Wells: Add receptor homogenate and radioligand.

    • Non-specific Binding Wells: Add receptor homogenate, radioligand, and the non-specific binding determiner.

    • Competition Wells: Add receptor homogenate, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D1 Receptor Functional Assay Protocol (cAMP Accumulation - HTRF)

This protocol outlines a method to assess the functional agonistic activity of this compound at the dopamine D1 receptor by measuring the accumulation of cyclic AMP (cAMP).

1. Materials:

  • Cell Line: A cell line stably expressing the human dopamine D1 receptor and a cAMP-sensitive reporter system (e.g., CHO-K1 cells).

  • Cell Culture Medium: Appropriate medium for the cell line.

  • Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound (A-86929).

  • Reference Agonist: Dopamine or another known D1 agonist.

  • HTRF cAMP Assay Kit: Containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).

  • 384-well white microplates.

  • HTRF-compatible plate reader.

2. Procedure:

  • Cell Preparation: Culture the cells to an appropriate confluency. On the day of the assay, detach the cells and resuspend them in stimulation buffer to the desired density.

  • Compound Addition: Add serial dilutions of this compound or the reference agonist to the wells of the 384-well plate.

  • Cell Addition: Dispense the cell suspension into the wells containing the compounds.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for cAMP production.

  • Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP-cryptate reagents to each well.

  • Second Incubation: Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow for the detection reaction to occur.

  • Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

3. Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

  • Normalize the data to the response of the reference agonist (100%) and the basal level (0%).

  • Plot the normalized response against the logarithm of the concentration of this compound.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal efficacy) from the resulting dose-response curve using non-linear regression analysis.

Conclusion

This compound (A-86929) is a highly selective dopamine D1 receptor agonist. The available data, although not exhaustive in terms of a broad panel screening, strongly suggests that its affinity for other major neurotransmitter receptors is significantly lower. This selectivity profile makes it a valuable tool for studying the specific roles of the dopamine D1 receptor and a promising lead compound for the development of targeted therapies with a potentially favorable side-effect profile. Further comprehensive screening against a wider array of receptors would provide a more complete picture of its off-target interactions. The provided experimental protocols offer a foundation for conducting such comparative studies.

References

In Vitro Comparative Analysis: Adrogolide (Prodrug) and A-86929 (Active Agonist)

Author: BenchChem Technical Support Team. Date: November 2025

A-86929, the active metabolite of the prodrug adrogolide (ABT-431), is a potent and selective dopamine D1 receptor full agonist. This guide provides a comparative in vitro analysis of the pharmacodynamics of adrogolide and its active form, A-86929, with a focus on their interaction with dopamine D1 and D2 receptors.

Adrogolide is designed for rapid conversion to A-86929 in plasma, with a half-life of less than one minute.[1] Consequently, the primary in vitro activity of interest is that of A-86929. This analysis will therefore focus on the binding affinity and functional activity of A-86929 at dopamine receptors, providing a clear understanding of its signaling profile. Adrogolide itself, as the diacetylated prodrug, exhibits significantly lower potency in functional assays compared to its active form.[2]

Quantitative Analysis of In Vitro Activity

The following tables summarize the in vitro binding affinities and functional potencies of Adrogolide (ABT-431) and the enantiomers of its active metabolite, A-86929, at human dopamine D1 and D2 receptors.

CompoundReceptorParameterValueUnit
A-86929 Dopamine D1pKi7.3
(-)-A-86929 Dopamine D1pEC50 (G-protein)9.08
Emax (G-protein)102% of Dopamine
pEC50 (β-arrestin)7.14
Emax (β-arrestin)88% of Dopamine
(+)-A-86929 Dopamine D1pEC50 (G-protein)7.91
Emax (G-protein)98% of Dopamine
pEC50 (β-arrestin)6.25
Emax (β-arrestin)75% of Dopamine
Adrogolide (ABT-431) Dopamine D1pEC50 (G-protein)7.82
Emax (G-protein)95% of Dopamine
pEC50 (β-arrestin)< 5.0
Emax (β-arrestin)25% of Dopamine

Table 1: In Vitro Activity at the Dopamine D1 Receptor.[2][3]

CompoundReceptorParameterValueUnit
(-)-A-86929 Dopamine D2pEC50 (G-protein)< 5.0
Emax (G-protein)15% of Dopamine
pEC50 (β-arrestin)6.85
Emax (β-arrestin)65% of Dopamine
(+)-A-86929 Dopamine D2pEC50 (G-protein)< 5.0
Emax (G-protein)12% of Dopamine
pEC50 (β-arrestin)6.15
Emax (β-arrestin)45% of Dopamine
Adrogolide (ABT-431) Dopamine D2pEC50 (G-protein)< 5.0
Emax (G-protein)10% of Dopamine
pEC50 (β-arrestin)< 5.0
Emax (β-arrestin)18% of Dopamine

Table 2: In Vitro Activity at the Dopamine D2 Receptor.[2]

In functional assays, A-86929 is reported to be over 400 times more selective for the dopamine D1 receptor than the D2 receptor.[4][5] The data indicates that A-86929 is a G-protein biased agonist at the D1 receptor.[2]

Experimental Protocols

Radioligand Binding Assay (for Ki determination)

Receptor binding affinities are determined using radioligand binding assays with membrane preparations from cells expressing the target receptor.

  • Membrane Preparation: Tissues or cells expressing the dopamine D1 or D2 receptors are homogenized in a cold lysis buffer. The homogenate is then centrifuged to pellet the membranes. The resulting pellet is washed and resuspended in a suitable assay buffer.[6]

  • Assay Incubation: The membrane preparation is incubated with a specific radioligand for the target receptor (e.g., [³H]-SCH23390 for D1 receptors) and various concentrations of the competing test compound (A-86929).[6][7]

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.[6]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis of the competition curves, and the Ki values are calculated using the Cheng-Prusoff equation.[8]

Functional Assay: G-protein Signaling (cAMP Accumulation)

The functional activity of the compounds via G-protein signaling is assessed by measuring the accumulation of cyclic AMP (cAMP).

  • Cell Culture and Transfection: HEK293 cells are transiently or stably transfected with a plasmid encoding the human dopamine D1 or D2 receptor and a cAMP-dependent chemiluminescent sensor (e.g., GloSensor™).[2]

  • Assay Procedure: The transfected cells are incubated with the GloSensor™ cAMP reagent to allow for substrate equilibration. The cells are then treated with various concentrations of the test compounds.[9]

  • Signal Detection: Luminescence is measured over time using a luminometer. An increase in luminescence indicates an increase in intracellular cAMP levels.[9]

  • Data Analysis: The potency (EC50) and efficacy (Emax) of the compounds are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression. The Emax values are typically expressed as a percentage of the response to a reference agonist, such as dopamine.[2]

Functional Assay: β-arrestin Recruitment

The recruitment of β-arrestin to the activated receptor is measured using assays such as Bioluminescence Resonance Energy Transfer (BRET).

  • Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding the dopamine receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant).[10][11]

  • Assay Procedure: The transfected cells are incubated with the Rluc substrate (e.g., coelenterazine h). The cells are then stimulated with various concentrations of the test compounds.[10]

  • Signal Detection: The emissions from both the donor (Rluc) and the acceptor (Venus) are measured using a microplate reader capable of detecting BRET signals. An increase in the BRET ratio (acceptor emission / donor emission) indicates the recruitment of β-arrestin to the receptor.[10][11]

  • Data Analysis: The potency (EC50) and efficacy (Emax) for β-arrestin recruitment are determined by analyzing the dose-response curves using non-linear regression.[2]

Visualizations

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_gprotein G-protein Signaling cluster_arrestin β-arrestin Recruitment b1 Membrane Preparation b2 Incubation with Radioligand & A-86929 b1->b2 b3 Filtration b2->b3 b4 Scintillation Counting b3->b4 b5 Ki Determination b4->b5 f1 Cell Transfection (Receptor + Biosensor) g1 cAMP Assay (e.g., GloSensor) f1->g1 a1 BRET Assay f1->a1 g2 Luminescence Measurement g1->g2 g3 EC50/Emax (G-protein) g2->g3 a2 BRET Signal Measurement a1->a2 a3 EC50/Emax (β-arrestin) a2->a3

In Vitro Experimental Workflow for A-86929 Characterization

D1_signaling A86929 A-86929 D1R Dopamine D1 Receptor A86929->D1R binds G_protein Gαs/olf D1R->G_protein activates beta_arrestin β-arrestin D1R->beta_arrestin recruits AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates signaling Downstream Signaling PKA->signaling beta_arrestin->signaling

Dopamine D1 Receptor Signaling Pathway Activated by A-86929

References

A Head-to-Head Comparison: 9-Deacetyl adrogolide and L-DOPA in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 9-Deacetyl adrogolide and Levodopa (L-DOPA), two dopaminergic agents investigated for the treatment of Parkinson's disease (PD). While direct head-to-head preclinical studies are not extensively available in published literature, this document synthesizes existing data from individual studies on each compound to offer a comparative perspective on their efficacy, mechanism of action, and potential side-effect profiles in established animal models of PD.

Executive Summary

L-DOPA, the metabolic precursor to dopamine, has been the gold-standard symptomatic treatment for Parkinson's disease for decades.[1][2] It effectively alleviates motor symptoms by replenishing dopamine levels in the brain.[1][3] However, its long-term use is often complicated by the development of motor fluctuations and debilitating dyskinesias.[1] this compound, the active metabolite of the prodrug adrogolide (also known as ABT-431 or DAS-431), is a selective and full agonist for the dopamine D1 receptor.[4][5][6] Preclinical and early clinical data suggest it may offer comparable anti-parkinsonian efficacy to L-DOPA with a potentially lower risk of inducing dyskinesias.[4][7]

This guide will delve into the mechanistic differences between these two compounds, present available preclinical data in a comparative format, and detail the experimental protocols commonly employed in the evaluation of such therapeutics.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between L-DOPA and this compound lies in their approach to restoring dopaminergic signaling in the parkinsonian brain.

L-DOPA: As a precursor to dopamine, L-DOPA is transported into the brain and converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[3] This newly synthesized dopamine is then available to stimulate both D1 and D2 dopamine receptors, thereby compensating for the loss of endogenous dopamine.[3]

This compound (A-86929): This compound bypasses the need for enzymatic conversion and directly stimulates the dopamine D1 receptor.[4][5] Adrogolide is the prodrug which is rapidly converted to its active form, A-86929, in plasma.[4] A-86929 is a potent and selective full agonist at the D1 receptor, with over 400-fold selectivity for D1 over D2 receptors.[4]

cluster_LDOPA L-DOPA Pathway cluster_Adrogolide This compound Pathway LDOPA L-DOPA AADC AADC (Aromatic L-amino acid decarboxylase) LDOPA->AADC Dopamine Dopamine AADC->Dopamine D1_Receptor_L D1 Receptor Dopamine->D1_Receptor_L D2_Receptor_L D2 Receptor Dopamine->D2_Receptor_L Response_L Therapeutic Effect & Dyskinesia D1_Receptor_L->Response_L D2_Receptor_L->Response_L Adrogolide Adrogolide (Prodrug) Metabolism Plasma Esterases Adrogolide->Metabolism Deacetyl_Adrogolide This compound (A-86929) Metabolism->Deacetyl_Adrogolide D1_Receptor_A D1 Receptor Deacetyl_Adrogolide->D1_Receptor_A Response_A Therapeutic Effect D1_Receptor_A->Response_A

Figure 1: Comparative Signaling Pathways of L-DOPA and this compound.

Preclinical Efficacy and Safety: A Comparative Overview

While no single study directly compares the two compounds in the same animal model, we can infer a comparative profile from individual studies. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-lesioned primate is a widely accepted and robust model for assessing anti-parkinsonian therapies.[8][9]

Table 1: Summary of Preclinical Findings in Animal Models of Parkinson's Disease

ParameterThis compound (from Adrogolide)L-DOPAKey Observations
Animal Model MPTP-lesioned marmosets[4][7]MPTP-lesioned primates, 6-OHDA-lesioned rodents[8][9][10]Both compounds show efficacy in well-established neurotoxin-based models of Parkinson's disease.
Motor Improvement Improved behavioral disability and locomotor activity scores.[4][7]Reverses motor deficits; improves bradykinesia and rigidity.[11]Both demonstrate significant improvement in parkinsonian motor symptoms.
Dyskinesia Liability Tendency towards a reduced liability to induce dyskinesia compared to L-DOPA in clinical settings.[4][7]High propensity to induce dyskinesia with chronic use.[1]This is a key potential differentiator, with this compound showing a more favorable profile.
Tolerance No tolerance observed upon repeated dosing for 28 days in marmosets.[4]Effectiveness can decrease over time, leading to "wearing-off" phenomena.[1]This compound may offer a more stable long-term response.
Rotational Behavior In rats with unilateral 6-OHDA lesions, the active metabolite A-86929 produces contralateral rotations.[4]Induces contralateral rotations in unilaterally lesioned rats.[10]Both drugs demonstrate a clear dopaminergic effect in this standard behavioral assay.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the preclinical evaluation of anti-parkinsonian drugs.

MPTP-Induced Parkinsonism in Non-Human Primates

This model is considered the gold standard for preclinical PD research due to its ability to closely mimic the motor symptoms and neuropathology of the human disease.[8][12]

  • Animal Subjects: Adult marmosets (Callithrix jacchus) or rhesus macaques (Macaca mulatta) are commonly used.

  • Induction of Parkinsonism: MPTP is administered systemically (intramuscularly or subcutaneously) over a period of days to weeks. Dosing regimens are carefully titrated to achieve a stable parkinsonian state. For example, a sub-acute regimen in mice could be a daily injection of 30 mg/kg of MPTP for 5 consecutive days.[13]

  • Behavioral Assessment: Motor disability is scored using a standardized rating scale that evaluates posture, gait, bradykinesia, and tremor. Locomotor activity can be quantified using automated activity monitors.

  • Drug Administration: Adrogolide has been administered intravenously in clinical studies, while L-DOPA is typically given orally in combination with a peripheral decarboxylase inhibitor (e.g., carbidopa).[4]

  • Neurochemical Analysis: Post-mortem analysis of brain tissue involves techniques like high-performance liquid chromatography (HPLC) to measure dopamine and its metabolites in the striatum, and immunohistochemistry to quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.[14]

cluster_workflow MPTP Model Experimental Workflow Animal_Selection Animal Selection (e.g., Marmoset) MPTP_Induction MPTP Administration (Systemic Injection) Animal_Selection->MPTP_Induction Behavioral_Baseline Baseline Behavioral Assessment MPTP_Induction->Behavioral_Baseline Drug_Treatment Drug Administration (e.g., Adrogolide or L-DOPA) Behavioral_Baseline->Drug_Treatment Behavioral_Post_Treatment Post-Treatment Behavioral Assessment Drug_Treatment->Behavioral_Post_Treatment Neurochemical_Analysis Post-Mortem Neurochemical Analysis Behavioral_Post_Treatment->Neurochemical_Analysis

References

Validating the Therapeutic Potential of 9-Deacetyladrogolide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 9-deacetyladrogolide's performance against alternative therapies for Parkinson's disease and cocaine addiction. The information is supported by experimental data and detailed methodologies to aid in the evaluation of its therapeutic potential.

9-Deacetyladrogolide is the active metabolite of adrogolide (ABT-431), a potent and selective full agonist of the dopamine D1 receptor. Its therapeutic potential has been primarily investigated in the context of Parkinson's disease, as a potential alternative to L-DOPA, and in the treatment of cocaine addiction by mitigating craving and the reinforcing effects of the substance.

Performance Comparison: 9-Deacetyladrogolide vs. Standard Therapies

Parkinson's Disease

Adrogolide has demonstrated antiparkinsonian efficacy comparable to that of L-DOPA, the gold standard for Parkinson's treatment. Clinical studies have evaluated its effects on motor symptoms and the prevalence of dyskinesia, a common and debilitating side effect of long-term L-DOPA therapy.

ParameterAdrogolide (ABT-431)L-DOPAPlaceboCitation
Change in UPDRS Motor Score Significant improvement at doses of 10mg and higherSimilar magnitude of improvement to adrogolideNo significant improvement[1][2]
Dyskinesia Induction Similar dyskinesia profile to L-DOPA at effective dosesInduces dyskinesia, particularly with long-term use-[3]
Adverse Events Nausea, emesis, dizziness, hypotensionDyskinesia, nausea, hallucinations-[1]
Cocaine Addiction

In human studies, adrogolide has been shown to reduce the subjective positive effects of cocaine and craving, suggesting a potential role in relapse prevention.

ParameterAdrogolide (ABT-431)PlaceboCitation
Subjective "High" from Cocaine Dose-dependent decreaseNo change[4]
Cocaine Craving Trend towards decreased craving at 4mg doseNo change[4]
Cocaine Self-Administration No significant effect on the number of choices to smoke cocaine-[4]
Adverse Events Increased heart rate, decreased blood pressure-[4]

Signaling Pathways and Experimental Workflows

The therapeutic effects of 9-deacetyladrogolide are mediated through the activation of the dopamine D1 receptor, which triggers a cascade of intracellular signaling events. The validation of its therapeutic potential relies on specific preclinical and clinical experimental workflows.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_gs Gs/olf Pathway cluster_gq Gq Pathway D1R Dopamine D1 Receptor Gs_olf Gs/olf Protein D1R->Gs_olf Gq Gq Protein D1R->Gq 9-Deacetyladrogolide 9-Deacetyladrogolide 9-Deacetyladrogolide->D1R AC Adenylyl Cyclase Gs_olf->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA DARPP-32 DARPP-32 PKA->DARPP-32 Therapeutic_Effects Therapeutic_Effects PKA->Therapeutic_Effects PLC Phospholipase C Gq->PLC PLC->Therapeutic_Effects

Dopamine D1 Receptor Signaling Pathway

Preclinical_Workflow MPTP_Model MPTP-Lesioned Primate Model of Parkinson's Drug_Admin Adrogolide Administration MPTP_Model->Drug_Admin Behavioral_Assess Behavioral Assessment (e.g., UPDRS) Drug_Admin->Behavioral_Assess Biomarker_Analysis Biomarker Analysis (e.g., Dopamine levels) Behavioral_Assess->Biomarker_Analysis

Preclinical Validation Workflow for Parkinson's Disease

Clinical_Workflow_Cocaine Patient_Recruitment Recruitment of Cocaine-Dependent Individuals Baseline Baseline Assessment (fMRI, Craving Scores) Patient_Recruitment->Baseline Randomization Randomization to Adrogolide or Placebo Baseline->Randomization Treatment Treatment Period Randomization->Treatment Outcome_Assess Outcome Assessment (fMRI, Craving, Relapse) Treatment->Outcome_Assess

Clinical Trial Workflow for Cocaine Addiction

Experimental Protocols

MPTP-Lesioned Marmoset Model of Parkinson's Disease

This preclinical model is widely used to assess the efficacy of anti-parkinsonian drugs.

  • Induction of Parkinsonism: Common marmosets are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce a parkinsonian state, characterized by the loss of dopaminergic neurons in the substantia nigra.[5]

  • Drug Administration: Adrogolide is administered, typically subcutaneously or intravenously.[6]

  • Behavioral Assessment: Motor function and disability are scored using a scale adapted from the Unified Parkinson's Disease Rating Scale (UPDRS).[2] This includes observing and quantifying tremor, bradykinesia, and posture.

  • Biomarker Analysis: Post-mortem analysis of brain tissue can be performed to quantify the extent of the dopaminergic lesion and assess neurochemical changes in response to treatment.

α-Synuclein Seed Amplification Assay (SAA)

This biomarker assay is used for the diagnosis of synucleinopathies like Parkinson's disease.

  • Sample Collection: Cerebrospinal fluid (CSF) is collected from patients via a lumbar puncture.[7]

  • Assay Principle: The assay is based on the ability of pathological α-synuclein aggregates ("seeds") in the CSF to induce the misfolding and aggregation of recombinant α-synuclein.[8]

  • Detection: The aggregation process is monitored in real-time using a fluorescent dye that binds to the amyloid fibrils as they form.[8] This technique is also known as Real-Time Quaking-Induced Conversion (RT-QuIC).[8]

fMRI for Measuring Striatal and Cingulate Activity in Cocaine Addiction

Functional magnetic resonance imaging (fMRI) is a non-invasive technique used to measure brain activity by detecting changes in blood flow.

  • Participant Preparation: Cocaine-dependent individuals and healthy controls are recruited. Participants are typically instructed to abstain from drug use for a specified period before the scan.

  • Task Paradigm: During the fMRI scan, participants are presented with cues designed to elicit cocaine craving (e.g., videos of drug use) and neutral cues.[9]

  • Image Acquisition: Brain images are acquired using a high-field MRI scanner, focusing on the blood-oxygen-level-dependent (BOLD) signal.[10]

  • Data Analysis: The fMRI data is analyzed to identify brain regions, such as the striatum and anterior cingulate, that show increased activity in response to cocaine cues compared to neutral cues.[9][11] This differential activation is a key biomarker of craving.

References

A Comparative Analysis of 9-Deacetyladrogolide and First-Generation Dopamine Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of 9-Deacetyladrogolide, the active metabolite of the selective D1 receptor agonist adrogolide, and first-generation dopamine agonists, including the ergot derivatives bromocriptine, pergolide, and cabergoline. This objective analysis is supported by quantitative experimental data on receptor binding affinities and functional potencies, alongside detailed experimental methodologies and visual representations of key biological pathways and experimental workflows.

Executive Summary

9-Deacetyladrogolide (A-86929) distinguishes itself from first-generation dopamine agonists by its mechanism of action, primarily targeting the D1 dopamine receptor with high selectivity. In contrast, first-generation agonists like bromocriptine, pergolide, and cabergoline are predominantly D2 receptor agonists, exhibiting a broader receptor interaction profile that includes other dopamine receptor subtypes as well as serotonin and adrenergic receptors. This fundamental difference in receptor selectivity underpins their distinct pharmacological effects and side-effect profiles. While first-generation agonists have been staples in the treatment of Parkinson's disease and hyperprolactinemia, their non-selective nature can lead to undesirable effects. 9-Deacetyladrogolide represents a more targeted approach, offering the potential for therapeutic benefits with a different side-effect profile.

Mechanism of Action and Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

9-Deacetyladrogolide (A-86929) is a full agonist at D1 dopamine receptors. Activation of D1-like receptors stimulates the Gs alpha subunit of the G-protein complex, leading to the activation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA) and subsequently modulates the phosphorylation of various downstream proteins, leading to the cellular response.

First-Generation Dopamine Agonists (Bromocriptine, Pergolide, Cabergoline) primarily act as agonists at D2 dopamine receptors. Activation of D2-like receptors is coupled to the Gi alpha subunit of the G-protein complex, which inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels and reducing PKA activity.

cluster_0 D1 Receptor Signaling cluster_1 D2 Receptor Signaling 9-Deacetyladrogolide 9-Deacetyladrogolide D1 Receptor D1 Receptor 9-Deacetyladrogolide->D1 Receptor Binds Gs Gs D1 Receptor->Gs Activates Adenylyl Cyclase (AC) Adenylyl Cyclase (AC) Gs->Adenylyl Cyclase (AC) Activates cAMP cAMP Adenylyl Cyclase (AC)->cAMP Converts ATP ATP ATP->Adenylyl Cyclase (AC) PKA PKA cAMP->PKA Activates Cellular Response (D1) Cellular Response (D1) PKA->Cellular Response (D1) Modulates First-Gen Agonists First-Gen Agonists D2 Receptor D2 Receptor First-Gen Agonists->D2 Receptor Binds Gi Gi D2 Receptor->Gi Activates Adenylyl Cyclase (AC)2 Adenylyl Cyclase (AC) Gi->Adenylyl Cyclase (AC)2 Inhibits cAMP2 cAMP Adenylyl Cyclase (AC)2->cAMP2 Reduces Cellular Response (D2) Cellular Response (D2) cAMP2->Cellular Response (D2) Modulates

Dopamine Receptor Signaling Pathways

Comparative Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The following tables summarize the reported Ki values for 9-Deacetyladrogolide (A-86929) and first-generation dopamine agonists at various dopamine, serotonin, and adrenergic receptors.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

CompoundD1D2D3D4D5
9-Deacetyladrogolide (A-86929) 50.1[1]>10,000>10,000>10,000-
Bromocriptine 440[2]8[2]5[2]290[2]450[2]
Pergolide 447[3]-0.86[3]--
Cabergoline Low Affinity[4][5]0.7[6][7]1.5[6][7]--

Note: A dash (-) indicates that data was not found in the searched sources.

Table 2: Serotonin and Adrenergic Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2B5-HT2C5-HT7α1-adrenergicα2-adrenergic
9-Deacetyladrogolide (A-86929) -------
Bromocriptine Agonist[3]Agonist[3]Partial Agonist[3]Agonist[3]Inactivates[3]Antagonist[3]Antagonist[3]
Pergolide -Agonist[8]Agonist[8]--Agonist[9]Agonist[9]
Cabergoline Agonist[1]Agonist[1]1.2[6][7]Agonist[1]Antagonist[1]Antagonist[1]Antagonist[1]

Note: A dash (-) indicates that data was not found in the searched sources. Some sources describe the interaction as agonist/antagonist without providing a specific Ki value.

Functional Potency Comparison

Functional potency, often measured as the half-maximal effective concentration (EC50), reflects the concentration of a drug required to elicit 50% of its maximal effect. Lower EC50 values indicate greater potency.

Table 3: Dopamine Receptor Functional Potency (EC50, nM)

CompoundD1D2D3D4D5
9-Deacetyladrogolide (A-86929) -----
Bromocriptine Partial Antagonist[10]7.08[11]---
Pergolide -----
Cabergoline -----

Note: A dash (-) indicates that comprehensive and directly comparable EC50 data for all compounds across all receptor subtypes was not available in the searched sources.

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed, representative protocols for the key experimental methods used to determine receptor binding affinity and functional potency.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.

cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare cell membranes expressing the target receptor start->prep incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound prep->incubate separate Separate bound from free radioligand by filtration incubate->separate count Quantify radioactivity on the filter separate->count analyze Analyze data to determine IC50 and calculate Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow

Protocol Details:

  • Membrane Preparation: Cells or tissues expressing the dopamine receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.

  • Assay Incubation: In a multi-well plate, a constant concentration of a specific radioligand (e.g., [³H]-SCH23390 for D1 receptors, [³H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., 9-Deacetyladrogolide, bromocriptine). A control group with only the radioligand and membranes is included to determine total binding, and another group with a high concentration of a known non-radioactive ligand is used to determine non-specific binding.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for EC50 determination)

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in the signaling cascade of D1-like and D2-like dopamine receptors.

cluster_workflow cAMP Functional Assay Workflow start Start plate_cells Plate cells expressing the target dopamine receptor start->plate_cells stimulate Stimulate cells with varying concentrations of the test agonist plate_cells->stimulate lyse Lyse the cells to release intracellular cAMP stimulate->lyse measure Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse->measure analyze Analyze data to determine the EC50 value measure->analyze end End analyze->end

cAMP Functional Assay Workflow

Protocol Details:

  • Cell Culture: Cells stably expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells) are cultured in multi-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test agonist. For D2-like receptors, which inhibit adenylyl cyclase, the cells are often co-stimulated with forskolin to induce a measurable baseline of cAMP production.

  • Cell Lysis: After a specific incubation period, the cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or radioimmunoassay (RIA). These methods typically involve a competitive binding reaction between the cAMP from the sample and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve using non-linear regression analysis.

Discussion and Conclusion

The data presented clearly illustrate the fundamental differences between 9-Deacetyladrogolide and first-generation dopamine agonists. 9-Deacetyladrogolide is a highly selective D1 receptor agonist with negligible affinity for D2-like receptors and, based on the available information, other neurotransmitter receptors. This selectivity suggests a more targeted therapeutic action, potentially with fewer off-target side effects compared to the first-generation agonists.

First-generation dopamine agonists, exemplified by bromocriptine, pergolide, and cabergoline, demonstrate high affinity for D2 and D3 receptors. However, they also interact with a range of other receptors, including D1, various serotonin subtypes (notably 5-HT2B, which has been linked to cardiac valvulopathy), and adrenergic receptors.[1][8][9] This promiscuous binding profile contributes to their therapeutic effects in conditions like Parkinson's disease but is also responsible for a broader range of side effects. For instance, the agonist activity at 5-HT2A receptors has been associated with hallucinogenic effects, while interactions with adrenergic receptors can lead to cardiovascular side effects.[3]

The choice between a highly selective D1 agonist like 9-Deacetyladrogolide and a broader-spectrum first-generation agonist depends on the specific therapeutic goal and the desired balance between efficacy and side effects. For researchers and drug development professionals, the distinct pharmacological profiles of these compounds offer different avenues for exploring the roles of specific dopamine receptor subtypes in health and disease and for designing novel therapeutics with improved selectivity and safety profiles. Further head-to-head clinical studies are necessary to fully elucidate the comparative therapeutic potential and long-term safety of these different classes of dopamine agonists.

References

Preclinical Profile of Adrogolide: A Comparative Analysis of a Dopamine D1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the preclinical data supporting the therapeutic potential of Adrogolide (formerly ABT-431), a potent and selective dopamine D1 receptor agonist, reveals a promising profile for the treatment of Parkinson's disease and cocaine addiction. This guide provides a comparative analysis of Adrogolide's efficacy in established animal models, details the experimental methodologies employed, and explores the underlying signaling pathways. While the primary focus of preclinical research has been on its dopaminergic activity, the potential anti-inflammatory effects of D1 receptor agonism are also discussed.

Adrogolide is a prodrug that is rapidly converted to its active metabolite, A-86929, in plasma. A-86929 is a full agonist at dopamine D1 receptors with over 400 times more selectivity for D1 than D2 receptors.[1] This high selectivity has been a key driver in its development for neurological and substance use disorders.

Efficacy in Parkinson's Disease Models

Adrogolide has demonstrated significant efficacy in preclinical models of Parkinson's disease, most notably in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned marmoset, a well-established primate model that mimics the motor symptoms of the human condition.

Comparative Efficacy Data

In the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model, another standard for assessing anti-parkinsonian drug efficacy, the active metabolite of Adrogolide, A-86929, produces robust contralateral rotations, indicative of dopamine receptor stimulation in the denervated striatum.[1] This effect is inhibited by D1 receptor antagonists but not D2 antagonists, confirming its mechanism of action.[1]

Table 1: Summary of Preclinical Efficacy in Parkinson's Disease Models

Compound Preclinical Model Key Efficacy Endpoint Observed Effect Comparator
AdrogolideMPTP-Lesioned MarmosetImproved behavioral disability and locomotor activity scoresSignificant improvement in motor function.[1][2]L-DOPA (clinical)
A-86929 (active metabolite)Unilateral 6-OHDA Lesioned RatContralateral rotationsInduction of robust contralateral rotations.[1]N/A

Attenuation of Cocaine-Seeking Behavior

Preclinical studies in rodent models of cocaine addiction have shown that Adrogolide can attenuate the motivation to seek and self-administer cocaine.

Comparative Efficacy Data

In rats trained to self-administer cocaine, Adrogolide has been shown to suppress the initiation of cocaine self-administration and produce an extinction-like pattern of responding.[3] Furthermore, it completely attenuates cocaine-induced reinstatement of drug-seeking behavior, a model of relapse.[3] Importantly, these effects were observed at doses that did not alter responding for food rewards, suggesting a specific effect on drug-related motivation.[3]

Table 2: Summary of Preclinical Efficacy in Cocaine Addiction Models

Compound Preclinical Model Key Efficacy Endpoint Observed Effect Comparator
AdrogolideRat model of cocaine self-administrationSuppression of cocaine self-administrationSignificant reduction in cocaine intake.[3]N/A
AdrogolideRat model of cocaine reinstatementAttenuation of cocaine-seeking behaviorComplete blockade of cocaine-induced reinstatement.[3]N/A

Potential Anti-Inflammatory Effects

While direct preclinical studies investigating the anti-inflammatory properties of Adrogolide are lacking, there is a growing body of evidence suggesting that dopamine D1 receptor agonists possess anti-inflammatory capabilities, particularly in the context of neuroinflammation.

Microglia, the resident immune cells of the central nervous system, express dopamine receptors.[4] Activation of D1 receptors on microglia has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in response to inflammatory stimuli like lipopolysaccharide (LPS).[4][5] This anti-inflammatory effect is thought to be mediated, in part, through the cAMP/PKA signaling pathway, which can inhibit the pro-inflammatory NF-κB pathway.[6] Given Adrogolide's potent D1 receptor agonist activity, it is plausible that it may exert similar anti-inflammatory effects, a hypothesis that warrants further investigation in preclinical models of neuroinflammation.

Experimental Protocols

MPTP-Lesioned Marmoset Model of Parkinson's Disease

This protocol is a widely accepted primate model for studying Parkinson's disease.

  • Animal Selection and Housing: Adult common marmosets (Callithrix jacchus) are selected and housed in appropriate facilities with environmental enrichment.[7]

  • MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered subcutaneously, typically once daily for five consecutive days, to induce a parkinsonian state.[7] The dose is carefully titrated to balance the severity of symptoms with animal welfare.[7]

  • Behavioral Assessment: Following a recovery period, motor deficits are assessed using established rating scales that measure locomotor activity, posture, and overall disability.[7]

  • Drug Administration: Adrogolide or a comparator compound is administered, and behavioral assessments are repeated at various time points to evaluate efficacy.

G cluster_protocol MPTP Marmoset Model Workflow Animal Selection Animal Selection MPTP Administration MPTP Administration Animal Selection->MPTP Administration Induce Parkinsonism Behavioral Assessment (Baseline) Behavioral Assessment (Baseline) MPTP Administration->Behavioral Assessment (Baseline) Assess Motor Deficits Drug Administration Drug Administration Behavioral Assessment (Baseline)->Drug Administration Treat with Adrogolide/Comparator Behavioral Assessment (Post-treatment) Behavioral Assessment (Post-treatment) Drug Administration->Behavioral Assessment (Post-treatment) Evaluate Efficacy

MPTP Marmoset Experimental Workflow
Unilateral 6-OHDA-Lesioned Rat Model

This rodent model is a classic for evaluating dopaminergic drug efficacy.

  • Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.

  • 6-OHDA Injection: The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or the substantia nigra to selectively destroy dopaminergic neurons on one side of the brain.[8][9]

  • Rotational Behavior Assessment: After a recovery period, the animals are challenged with a dopaminergic agent. The resulting contralateral (away from the lesioned side) rotations are quantified as a measure of dopamine receptor supersensitivity and drug efficacy.[10]

  • Data Analysis: The number of full rotations per minute is recorded and analyzed to compare the effects of different treatments.[10]

Rat Model of Cocaine Self-Administration and Reinstatement

This model is a gold standard for studying the rewarding and relapse-inducing effects of drugs.

  • Catheter Implantation: Rats are surgically implanted with intravenous catheters to allow for self-administration of cocaine.[11]

  • Self-Administration Training: Animals are placed in operant chambers and learn to press a lever to receive infusions of cocaine, typically paired with a cue (e.g., a light or tone).[11][12]

  • Extinction Phase: Once self-administration is stable, the cocaine is withheld, and lever pressing without reinforcement leads to the extinction of the behavior.[13]

  • Reinstatement Test: To model relapse, reinstatement of lever pressing is triggered by a priming injection of cocaine, presentation of the conditioned cues, or a stressor.[13][14] The effect of a test compound like Adrogolide on this reinstated behavior is then measured.[3]

Signaling Pathways

Adrogolide, through its active metabolite A-86929, exerts its effects by activating the dopamine D1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the following steps:

  • Receptor Binding: A-86929 binds to the D1 receptor.

  • G-Protein Activation: This binding activates the stimulatory G-protein, Gαs/olf.[15][16]

  • Adenylyl Cyclase Activation: Gαs/olf activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[15][16]

  • PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[16][17]

  • Downstream Effects: PKA phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor DARPP-32, leading to the modulation of neuronal excitability and gene expression.[15]

G Adrogolide Adrogolide (A-86929) D1R Dopamine D1 Receptor Adrogolide->D1R binds to Gs_olf Gαs/olf D1R->Gs_olf activates AC Adenylyl Cyclase Gs_olf->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects (e.g., DARPP-32 phosphorylation, Gene Expression) PKA->Downstream phosphorylates

Dopamine D1 Receptor Signaling Pathway

References

Independent Replication of 9-Deacetyladrogolide's Published Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings for 9-Deacetyladrogolide (A-86929), the active metabolite of Adrogolide (ABT-431), with data from independent research groups. 9-Deacetyladrogolide is a potent and selective full agonist for the dopamine D1 receptor, investigated for its therapeutic potential in neurological and psychiatric disorders such as Parkinson's disease and cocaine addiction.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to offer an objective resource for the scientific community.

Original vs. Independent Findings: A Side-by-Side Comparison

Initial studies by Abbott Laboratories in the 1990s established 9-Deacetyladrogolide (referred to by its internal designation, A-86929) as a high-affinity D1 receptor agonist.[2] Clinical trials with its prodrug, Adrogolide (ABT-431), demonstrated efficacy in treating motor symptoms in Parkinson's disease, comparable to L-DOPA, though it also induced similar levels of dyskinesia.[3] More recent independent studies have not only replicated the synthesis of A-86929 but have also explored its pharmacological properties using modern techniques, offering a more nuanced understanding of its signaling profile.

A significant independent investigation has examined the compound's activity on different downstream signaling pathways, specifically the G-protein and β-arrestin pathways, which were not a focus of the original research.[4] This work provides valuable insights into the functional selectivity of 9-Deacetyladrogolide and its analogs.

Quantitative Data Summary

The following tables summarize the key quantitative data from both the original and subsequent independent studies.

Table 1: Dopamine Receptor Binding Affinity and Potency

CompoundReceptorOriginal Finding (pKi)Independent Finding (pKi)Independent Finding (EC50, Gαs Pathway)Independent Finding (EC50, β-arrestin Pathway)
A-86929 D17.3[3]Not Reported0.8 nM[4]1.8 nM[4]
D2Low Affinity[3]Not Reported>10,000 nM[4]1,230 nM[4]
ABT-431 (Prodrug) D1Not ReportedNot Reported1.2 nM[4]1,410 nM[4]
D2Not ReportedNot Reported>10,000 nM[4]5,010 nM[4]

Note: pKi is the negative logarithm of the inhibitory constant (Ki), indicating binding affinity. EC50 is the half-maximal effective concentration, indicating potency.

Table 2: In Vivo Efficacy in Parkinson's Disease Models

Study TypeAnimal ModelKey FindingCitation
Original MPTP-lesioned marmosetsImproved behavioral disability and locomotor activity scores with no tolerance over 28 days.[3]
Original 6-hydroxydopamine-lesioned ratsInduced contralateral rotations, indicative of dopaminergic stimulation.[5]
Clinical Trial Parkinson's Disease PatientsIntravenous Adrogolide (ABT-431) showed antiparkinsonian efficacy equivalent to L-DOPA but with a similar tendency to induce dyskinesia.[3]
Review of Preclinical Data MPTP primate modelsA-86929 improved disability score and motor function.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the protocols used in the key original and independent studies.

Synthesis of 9-Deacetyladrogolide (A-86929)

Original Synthesis (Abbott Laboratories): The initial synthesis was reported by Michaelides et al. While the full, step-by-step protocol is proprietary, the general approach involved the construction of the tetracyclic ring system.[2]

Independent Replication of Synthesis (Hajra and Bar, 2011): An independent and detailed enantioselective synthesis was published, providing a replicable method for obtaining A-86929.[7][8]

  • Key Steps: The synthesis was achieved in five steps with a 56% overall yield and 95% enantiomeric excess.[7][8] The core of the methodology involves:

    • Catalytic enantioselective one-pot aziridination.

    • Followed by a Friedel-Crafts cyclization.

    • A mild Pictet-Spengler cyclization to complete the tetracyclic structure.[7][8]

This independent protocol provides a clear pathway for other researchers to produce the compound for their own investigations.

In Vitro Functional Assays

Original Assays (Focus on D1 Agonism): The primary functional assays in the original studies focused on demonstrating D1 receptor agonism, likely through measurements of adenylyl cyclase activity and cAMP accumulation, which are classic downstream effects of D1 receptor activation.

Independent Assays (G-Protein vs. β-Arrestin Pathways): A more recent study investigated the functional selectivity of A-86929, a concept that has gained prominence since the original research.[4]

  • Methodology:

    • Cell Lines: HEK293 cells were used, transiently transfected with constructs for the human D1 or D2 dopamine receptor.

    • G-Protein Pathway Assay: G-protein activation was assessed using a BRET-based assay that measures the interaction between Gαs and Gβγ subunits upon receptor activation.

    • β-Arrestin Pathway Assay: β-arrestin-2 recruitment to the activated receptor was measured using a bioluminescence resonance energy transfer (BRET) assay.

    • Data Analysis: Dose-response curves were generated from three independent experiments to calculate EC50 and Emax values, with dopamine used as a reference compound.[4]

Visualizations

The following diagrams illustrate key concepts related to 9-Deacetyladrogolide's mechanism of action and the workflow for its characterization.

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling D1R D1 Receptor G_Protein G-Protein Activation (Gαs) D1R->G_Protein Beta_Arrestin β-Arrestin Recruitment D1R->Beta_Arrestin AC Adenylyl Cyclase G_Protein->AC Stimulates Cellular_Response Cellular Response (e.g., Gene Expression, Neuronal Excitability) Beta_Arrestin->Cellular_Response Modulates Signaling cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA PKA->Cellular_Response A86929 9-Deacetyladrogolide (A-86929) A86929->D1R Binds and Activates

Caption: Signaling pathways of 9-Deacetyladrogolide at the D1 receptor.

G cluster_synthesis Chemical Synthesis cluster_testing Pharmacological Characterization Start Starting Materials Aziridination Catalytic Enantioselective Aziridination Start->Aziridination FC_Cyclization Friedel-Crafts Cyclization Aziridination->FC_Cyclization PS_Cyclization Pictet-Spengler Cyclization FC_Cyclization->PS_Cyclization A86929 A-86929 (9-Deacetyladrogolide) PS_Cyclization->A86929 Binding_Assay Receptor Binding Assays (pKi determination) A86929->Binding_Assay Functional_Assay In Vitro Functional Assays (EC50, Emax) A86929->Functional_Assay In_Vivo In Vivo Animal Models (e.g., Parkinson's models) A86929->In_Vivo

Caption: Workflow from synthesis to characterization of A-86929.

References

Safety Operating Guide

Proper Disposal Procedures for 9-Deacetyl adrogolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 9-Deacetyl adrogolide is not publicly available. This document provides essential safety and logistical guidance based on general principles for the disposal of potent, research-grade pharmaceutical compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.

Hazard Assessment and Profile of the Parent Compound

This compound is an analogue of Adrogolide, a selective dopamine D1 receptor agonist.[1][2] As a pharmacologically active substance, it should be handled as a hazardous chemical with potential biological effects. The parent compound, Adrogolide Hydrochloride, is a chemically stable prodrug.[2][3][4] Due to its pharmacological activity, this compound waste must be managed to prevent environmental release and accidental human exposure.

While specific quantitative data for this compound is unavailable, the characteristics of the parent compound, Adrogolide Hydrochloride, are summarized below to provide context.

PropertyData for Adrogolide HydrochlorideSource
Chemical Name (5aR,11bS)-4,5,5a,6,7,11b-Hexahydro-2-propylbenzo[f]thieno[2,3-c]quinoline-9,10-diol diacetate (ester), hydrochloride[5]
Molecular Formula C22H26ClNO4S[1]
Molecular Weight 435.96 g/mol [1]
Solubility Soluble in DMSO, not in water.[1]
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C.[1]
Shipping Shipped under ambient temperature as a non-hazardous chemical for transport purposes.[1]

Guiding Principles for Disposal of Research-Grade Compounds

The disposal of investigational compounds like this compound must adhere to strict safety and environmental standards.[6] The following principles are paramount:

  • Do Not Dispose Down the Drain: Pharmaceutical waste should never be disposed of in the sanitary sewer system unless explicitly permitted by your institution's EHS department for specific, neutralized, non-hazardous materials.[7][8]

  • Do Not Dispose in Regular Trash: All materials contaminated with this compound, including empty containers, are considered chemical waste.[8]

  • Segregate Waste Streams: Properly separate chemical waste from regular and biohazardous waste to ensure correct handling and disposal.[9][10]

  • Consult Institutional Protocols: Your organization's Chemical Hygiene Plan and EHS department are the primary sources for disposal procedures.[9][11]

Step-by-Step Disposal Protocol

The following is a general operational plan for the proper disposal of this compound and associated waste materials.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE. This includes:

  • Safety glasses or goggles

  • A laboratory coat

  • Nitrile gloves (or other chemically resistant gloves)

Step 2: Segregate and Containerize Waste

Proper segregation at the point of generation is crucial.

  • Solid Waste: Collect solid this compound, contaminated materials (e.g., weigh boats, contaminated gloves, bench paper), and empty vials into a designated, compatible hazardous waste container.[10] Plastic containers are often preferred to glass to minimize the risk of breakage.[7]

  • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and compatible hazardous waste container. Do not mix incompatible waste streams.[10]

  • Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemical waste.[9]

Step 3: Label Hazardous Waste Containers Correctly

Properly labeling waste containers is a critical regulatory requirement.[7] The label must include:

  • The words "Hazardous Waste".[7][10]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]

  • For mixtures, list all components and their approximate percentages.[10]

  • The date when waste was first added to the container.

  • The specific hazards associated with the waste (e.g., "Toxic," "Pharmacologically Active").

  • The Principal Investigator's name and laboratory location.[7]

Step 4: Store Waste in a Designated Satellite Accumulation Area (SAA)

Store sealed waste containers in a designated and properly labeled Satellite Accumulation Area within the laboratory.[10]

  • The SAA should be located at or near the point of waste generation.

  • Ensure containers are securely capped at all times, except when adding waste.[8][10]

  • Segregate incompatible waste types within the SAA to prevent accidental reactions.[10]

Step 5: Arrange for Disposal Through Institutional EHS

Once a waste container is full, or if it has been in storage for a prolonged period (typically 6-12 months, check with your EHS), arrange for its collection.

  • Submit a chemical waste collection request through your institution's EHS department.[8]

  • Do not transport hazardous waste outside of your laboratory. Trained EHS professionals will collect it directly from your lab's SAA.[8]

  • The EHS department will ensure the waste is transported to a licensed hazardous waste management facility for final disposal, typically via incineration.[12][13]

Experimental Protocols

No experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes are available in the searched literature. The standard and required method of disposal for such research compounds is through collection by a certified hazardous waste management service, as coordinated by your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_segregation Segregation & Containerization cluster_labeling Labeling & Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste Container waste_type->solid_waste Solid liquid_waste Liquid Waste Container waste_type->liquid_waste Liquid sharps_waste Sharps Container waste_type->sharps_waste Sharps label_container Label Container with: - 'Hazardous Waste' - Full Chemical Name - Hazards, Date, PI Info solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_saa Store Sealed Container in Designated SAA label_container->store_saa container_full Container Full? store_saa->container_full container_full->store_saa No ehs_request Submit Waste Collection Request to EHS container_full->ehs_request Yes ehs_pickup EHS Collects Waste for Incineration ehs_request->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 9-Deacetyl adrogolide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 9-Deacetyl adrogolide. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, operational framework for working with this potent pharmaceutical compound.

Hazard Assessment and Occupational Exposure Banding

Due to the absence of a specific Occupational Exposure Limit (OEL) for this compound, a cautious approach based on Occupational Exposure Banding (OEB) is recommended. OEB is a method used to assign chemicals into categories based on their toxicological potency and associated health effects.[1][2][3][4] Given that this compound is a pharmacologically active derivative of Andrographolide and a precursor to a dopamine D1 receptor agonist, it should be handled as a potent compound. For novel compounds with limited toxicological data, it is prudent to assign them to a higher control band to ensure adequate protection.[3][5]

Based on the available information for the related compound Andrographolide and the general principles of handling potent active pharmaceutical ingredients (APIs), this compound is provisionally assigned to Occupational Exposure Band 3 or 4 . This necessitates stringent handling procedures to minimize exposure.

Occupational Exposure Band (OEB)Exposure Range (µg/m³)Handling Recommendations
OEB 3 10 - < 100Use of containment solutions such as a chemical fume hood or a balance enclosure.[6]
OEB 4 1 - < 10Handling within a ventilated laminar flow enclosure, glove box, or isolator.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is mandatory for all personnel handling this compound. The following table outlines the required PPE for various laboratory operations.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Solid) - Disposable, low-particulate gloves (double-gloving recommended) - Disposable, solid-front laboratory coat with tight-fitting cuffs - ANSI Z87.1 compliant safety glasses with side shields - Face shield - NIOSH-approved respirator with a P100 (or N100) particulate filter
Solution Preparation and Handling - Chemical-resistant gloves (e.g., nitrile) - Chemical splash goggles - Laboratory coat - Operations should be conducted in a certified chemical fume hood
Spill Cleanup - Chemical-resistant gloves, boots, and apron - Full-face respirator with appropriate cartridges - Disposable coveralls

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, especially in its solid form, must be conducted within a certified containment device to prevent airborne exposure.[7][8]

Weighing and Aliquoting
  • Preparation : Before starting, ensure the containment device (e.g., ventilated balance enclosure or glove box) is clean and functioning correctly. Gather all necessary equipment, including spatulas, weigh boats, and pre-labeled vials.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.

  • Weighing : Carefully weigh the desired amount of this compound. Use gentle movements to avoid creating dust.

  • Aliquoting : Transfer the weighed solid into a pre-labeled, sealable container.

  • Cleaning : Decontaminate all surfaces and equipment within the containment device after use.

Solution Preparation
  • Solvent Addition : In a chemical fume hood, add the desired solvent to the vial containing the weighed this compound.

  • Dissolution : Cap the vial and mix gently until the solid is fully dissolved. Sonication may be used to aid dissolution if necessary.

  • Storage : Store the solution in a clearly labeled, sealed container in a cool, dry place, protected from light.

Experimental Protocol: Synthesis of an Andrographolide Derivative

The following is a representative, detailed protocol for the synthesis of a 14-deoxy-11,12-didehydroandrographolide analog, which shares a core structure with this compound.[9][10] This protocol is provided as a methodological example and should be adapted and optimized for the specific synthesis of this compound.

Materials and Equipment
  • 14-deoxy-11,12-didehydroandrographolide

  • Pyridine

  • Silyl chloride (e.g., TBDPS-Cl or TBS-Cl)

  • Ethyl acetate (EtOAc)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure
  • To a stirred solution of 14-deoxy-11,12-didehydroandrographolide in pyridine, add the silyl chloride at room temperature.[9]

  • Continue stirring the reaction mixture at room temperature for 1–8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[10]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[10]

  • Combine the organic layers and wash with brine (10 mL).[10]

  • Dry the organic layer over anhydrous sodium sulfate and filter.[10]

  • Concentrate the solution under reduced pressure using a rotary evaporator.[10]

  • Purify the residue by column chromatography on silica gel to obtain the desired product.[10]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Solid Waste
  • Collection : Collect all contaminated solid waste, including gloves, weigh boats, and disposable lab coats, in a dedicated, clearly labeled hazardous waste container.

  • Disposal : The sealed container should be disposed of through a licensed hazardous waste disposal company.

Liquid Waste
  • Collection : Collect all liquid waste containing this compound in a sealed, labeled, and compatible waste container.

  • Disposal : Dispose of the liquid waste through a licensed hazardous waste disposal company. Do not pour down the drain.

Unused Compound
  • Unused this compound should be disposed of as hazardous chemical waste. Do not attempt to dispose of it in regular trash or down the drain.

Signaling Pathway

This compound is a prodrug that is converted to A-86929, a potent dopamine D1 receptor agonist. The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs/olf pathway, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[11][12][13][14]

Dopamine D1 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 9-Deacetyl_adrogolide This compound (Prodrug) A-86929 A-86929 (Active Agonist) 9-Deacetyl_adrogolide->A-86929 Conversion D1R Dopamine D1 Receptor (D1R) A-86929->D1R Binds to Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Dopamine D1 Receptor Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for handling and preparing this compound for experimental use.

Experimental Workflow for this compound cluster_prep Preparation and Weighing cluster_solution Solution Preparation cluster_exp Experimental Use cluster_disposal Waste Disposal Start Start: Obtain This compound PPE Don Appropriate PPE Start->PPE Weigh Weigh Solid in Containment Device PPE->Weigh Dissolve Dissolve in Solvent in Fume Hood Weigh->Dissolve Store Store Solution Appropriately Dissolve->Store Experiment Perform Experiment Store->Experiment Waste Collect Contaminated Waste Experiment->Waste Dispose Dispose of Hazardous Waste Waste->Dispose End End Dispose->End

Handling and Preparation Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.